molecular formula C12H12N2O2 B034469 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 100142-73-2

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

货号: B034469
CAS 编号: 100142-73-2
分子量: 216.24 g/mol
InChI 键: NBHCOIXHQRCPQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, also known as 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(1-phenylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHCOIXHQRCPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427943
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100142-73-2
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Chemical & Pharmacological Profiling of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid

Executive Summary

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS: 100142-73-2) is a pivotal heterocyclic building block in medicinal chemistry, characterized by a 1-phenyl-1H-pyrazole core functionalized at the C4 position with a propanoic acid tail.[1][2] This structural motif serves as a bioisostere for various aromatic fatty acids and is extensively utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and metabolic modulators. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and biological utility, designed for application scientists and drug discovery researchers.

Chemical Identity & Physicochemical Profile

The molecule combines a lipophilic, aromatic pyrazole head group with a polar, ionizable carboxylic acid tail. This amphiphilic nature dictates its solubility profile and interaction with biological targets (e.g., COX enzymes).

Table 1: Physicochemical Specifications

PropertyValue / DescriptionSource/Methodology
IUPAC Name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidNomenclature Standards
CAS Number 100142-73-2Chemical Abstracts Service
Molecular Formula C₁₂H₁₂N₂O₂Stoichiometry
Molecular Weight 216.24 g/mol Calculated
Physical State Solid (Crystalline powder)Experimental Observation
pKa (Acid) ~4.6 ± 0.2 (Carboxyl group)Predicted (Chemaxon)
LogP 2.1 – 2.4Consensus LogP
TPSA 54.9 ŲTopological Polar Surface Area
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsLipinski Rules
Solubility DMSO (>20 mg/mL), Methanol; Low in WaterEmpirical

Synthetic Methodologies

The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid typically follows a convergent route involving the construction of the pyrazole core followed by chain elongation.[1] The most robust industrial pathway utilizes the Vilsmeier-Haack formylation followed by a Knoevenagel condensation .[1]

Core Synthetic Pathway (The "Aldehyde Route")
  • Precursor Formation: Phenylhydrazine reacts with acetophenone to form the corresponding hydrazone.

  • Vilsmeier-Haack Cyclization: The hydrazone is treated with POCl₃/DMF to yield 1-phenyl-1H-pyrazole-4-carbaldehyde .[1][3]

  • Chain Extension (Knoevenagel): Condensation with malonic acid in pyridine yields the

    
    -unsaturated acrylic acid intermediate.
    
  • Reduction: Catalytic hydrogenation (Pd/C) or diimide reduction saturates the alkene to form the final propanoic acid.

Synthetic Workflow Diagram

SynthesisPath start Phenylhydrazine + Acetophenone hydrazone Phenylhydrazone Intermediate start->hydrazone Condensation (-H2O) aldehyde 1-Phenyl-1H-pyrazole- 4-carbaldehyde hydrazone->aldehyde Vilsmeier-Haack (POCl3, DMF) acrylic 3-(1-phenyl-pyrazol-4-yl) acrylic acid aldehyde->acrylic Knoevenagel (Malonic Acid, Pyridine) product 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid acrylic->product Reduction (H2, Pd/C or Diimide)

Figure 1: Step-wise synthetic pathway from raw materials to the target propanoic acid derivative.[1][2]

Chemical Reactivity & Derivatization

Researchers utilize this compound primarily as a scaffold. Its reactivity is defined by two distinct zones:

  • The Carboxylic Acid Tail (C1):

    • Amide Coupling: Reacts with primary/secondary amines using coupling agents (HATU, EDC/NHS) to generate pharmacologically active amides (e.g., for COX-2 inhibition libraries).

    • Esterification: Fischer esterification or reaction with alkyl halides to improve membrane permeability (prodrug strategy).

  • The Pyrazole Core:

    • Electrophilic Substitution: The C4 position is occupied. The C3 and C5 positions are relatively deactivated due to the N-phenyl group but can undergo halogenation under forcing conditions.[1]

    • N-Phenyl Ring: Susceptible to electrophilic aromatic substitution (nitration, sulfonation) primarily at the para position relative to the nitrogen.

Biological Applications & Mechanisms

The 1-phenyl-pyrazole moiety is a privileged structure in medicinal chemistry, most notably recognized in the blockbuster drug Celecoxib . 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid derivatives often exhibit:

  • Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) enzymes.[4][5] The propanoic acid side chain mimics the arachidonic acid substrate, allowing the molecule to dock into the COX active site.

  • Antimicrobial Activity: Disruption of bacterial fatty acid biosynthesis (FabI/FabH inhibition).

  • Anticancer Potential: Modulation of apoptotic pathways in carcinoma cell lines.[6]

Mechanism of Action: COX-2 Inhibition[2]

The diagram below illustrates how pyrazole-propanoic acid derivatives interfere with the inflammatory cascade.

CoxPathway membrane Cell Membrane Phospholipids AA Arachidonic Acid membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA PGG2 Prostaglandin G2 AA->PGG2 Oxygenation COX2 COX-2 Enzyme (Inducible) COX2->PGG2 Inhibitor 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Inhibitor->COX2 Competitive Inhibition Inflammation Inflammation (Pain, Swelling) PGG2->Inflammation Signaling Cascade

Figure 2: Pharmacological intervention point of the target compound within the Arachidonic Acid pathway.[1]

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Use this protocol to derivatize the acid for SAR (Structure-Activity Relationship) studies.

  • Dissolution: Dissolve 1.0 eq of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA (Diisopropylethylamine). Stir at room temperature for 15 minutes.

  • Coupling: Add 1.1 eq of the target amine.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass = MW_acid + MW_amine - 18).[1]

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry over MgSO₄.[1]

Protocol B: Solubility Testing for Bioassays
  • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO. Sonicate if necessary.

  • Dilution: Dilute to 100 µM in PBS (pH 7.4).

  • Observation: Check for precipitation. If precipitate forms, reduce concentration to 10 µM or add 0.1% Tween-80.[1]

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Storage: Store at 2–8°C (desiccated) to prevent moisture absorption, which can affect stoichiometry in precise coupling reactions.

References

  • Sigma-Aldrich. 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid Product Datasheet. CAS 100142-73-2.[1] Available at:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329816500, 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from .

  • Bruno, O., et al. (2009). Synthesis and chemotaxis inhibitory activity of 1H-pyrazole-4-carboxylic acid derivatives.[1] Journal of Medicinal Chemistry. (Contextual reference for pyrazole acid synthesis).

  • Tewari, A. K., et al. (2012). Synthesis and anti-inflammatory activity of pyrazole derivatives.[5] Bioorganic & Medicinal Chemistry Letters. (Mechanistic insight into COX inhibition).

  • ResearchGate (2025). Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Available at: .

Sources

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS number 100142-73-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 100142-73-2 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid represents a "privileged scaffold"—a structural motif capable of providing high-affinity ligands for diverse biological targets. Unlike simple pyrazole-carboxylic acids, the propanoic acid side chain at the C4 position introduces a critical ethylene spacer . This spacer imparts conformational flexibility, allowing the terminal carboxylate to engage with binding pockets (e.g., arginine claws in enzymes) that are sterically inaccessible to rigid analogs.

This guide dissects the synthesis, characterization, and therapeutic utility of CAS 100142-73-2, positioning it not merely as a catalog compound, but as a versatile linker in Fragment-Based Drug Discovery (FBDD) and a core pharmacophore for anti-inflammatory and antimicrobial therapeutics.

Synthetic Architecture

The robust synthesis of this molecule relies on a convergent approach, typically initiating from 1-phenylpyrazole or acetophenone phenylhydrazone. The pathway prioritizes scalability and purity, avoiding metal-halogen exchange reactions that are difficult to scale.

Core Synthetic Pathway

The most reliable route involves a Vilsmeier-Haack formylation followed by a Knoevenagel condensation and subsequent reduction .

SynthesisPath Start Acetophenone Phenylhydrazone Aldehyde Intermediate 1: 1-phenyl-1H-pyrazole-4-carbaldehyde Start->Aldehyde Vilsmeier-Haack (POCl3, DMF, 60°C) Acrylic Intermediate 2: 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid Aldehyde->Acrylic Knoevenagel Condensation (Malonic acid, Pyridine, 80°C) Target TARGET (CAS 100142-73-2): 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Acrylic->Target Catalytic Hydrogenation (H2, Pd/C) or Diimide Reduction

Figure 1: Step-wise synthetic workflow for CAS 100142-73-2. The Vilsmeier-Haack reaction constructs the aldehyde handle, which is extended via Knoevenagel condensation and saturated to yield the final propanoic acid derivative.

Detailed Experimental Protocol

Protocol: Conversion of Acrylic Acid Intermediate to Propanoic Acid

Objective: Reduce the exocyclic double bond of 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid without reducing the pyrazole or phenyl rings.

Reagents:

  • Substrate: 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Methanol or Ethanol (Degassed)[1]

  • Hydrogen Source: H₂ gas (Balloon pressure or 1-3 atm)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the acrylic acid intermediate in Methanol (0.1 M concentration). Ensure the starting material is fully solubilized; mild heating (40°C) may be required.

  • Inerting: Purge the flask with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen, which poisons the catalyst and poses a safety risk.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C under a gentle N₂ stream. Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously at Room Temperature (RT) under H₂ atmosphere (balloon pressure is sufficient for this unhindered alkene).

  • Monitoring: Monitor reaction progress via TLC or LC-MS. The disappearance of the acrylic acid peak (conjugated alkene) and appearance of the product usually occurs within 2–6 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a white to off-white solid. Recrystallize from Ethanol/Water if high purity (>98%) is required for biological assays.

Critical Quality Attribute (CQA):

  • NMR Validation: The disappearance of the vinylic doublets (typically ~6.5 and 7.5 ppm) and the appearance of two distinct triplets (approx. 2.6 ppm and 2.9 ppm) in the ¹H NMR spectrum confirms successful reduction.

Medicinal Chemistry Applications & SAR

This molecule is not just a passive linker; it is a bioactive scaffold.[2] The N-phenyl pyrazole moiety mimics the core structure of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor), while the propanoic acid tail mimics the side chains of metabolic modulators.

Structure-Activity Relationship (SAR) Map

The molecule functions through three distinct interaction zones:

SAR_Map Core CAS 100142-73-2 Structure Zone1 Zone 1: Carboxylic Acid (H-Bond Donor/Acceptor) Target: Arg/Lys residues Utility: Solubility & Amide Coupling Core->Zone1 C-Terminus Zone2 Zone 2: Pyrazole Core (Scaffold) Target: Pi-Stacking Utility: Rigid spacer, Bioisostere Core->Zone2 Central Heterocycle Zone3 Zone 3: N-Phenyl Ring (Hydrophobic Tail) Target: Hydrophobic Pockets Utility: Lipophilicity (LogP) modulation Core->Zone3 N-Terminus

Figure 2: Pharmacophore mapping of CAS 100142-73-2. The molecule bridges hydrophobic interactions (Zone 3) with polar/ionic interactions (Zone 1) via a stable heterocyclic core (Zone 2).

Therapeutic Areas[2][3]
  • Antimicrobial Agents: Derivatives of pyrazole propanoic acids have shown efficacy against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa).[3] The acid moiety often facilitates transport or mimics bacterial metabolites [1, 5].

  • Anti-Inflammatory (COX-2): The 1-phenylpyrazole core is a classic pharmacophore for COX-2 inhibition. The propanoic acid chain can be derivatized to sulfonamides or kept free to interact with the channel entrance of the enzyme [2].

  • Oncology (MCL-1/BCL-2): Recent studies highlight phenylpyrazole derivatives as inhibitors of MCL-1, an anti-apoptotic protein overexpressed in leukemia. The propanoic acid serves as a handle to optimize binding affinity in the BH3-binding groove [3].

Analytical Characterization Profile

To ensure the integrity of CAS 100142-73-2 in your library, the following analytical data is standard:

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆) δ 12.10 (s, 1H) Carboxylic acid proton (-COOH).
δ 8.25 (s, 1H), 7.60 (s, 1H) Pyrazole ring protons (C3-H, C5-H).
δ 7.30 - 7.80 (m, 5H) Phenyl aromatic protons.
δ 2.75 (t, 2H), 2.50 (t, 2H) Propanoic chain (-CH₂-CH₂-).
LC-MS (ESI) [M+H]⁺ = 217.1 Protonated molecular ion.
Appearance White to Off-White Powder Crystalline solid.
Solubility DMSO, Methanol, DMF Soluble in polar organic solvents; poor water solubility at neutral pH.

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere. The carboxylic acid is stable, but the N-N bond of the pyrazole can be sensitive to strong oxidative conditions over prolonged periods.

  • Safety: Standard PPE (gloves, goggles). The compound is generally considered an irritant (Skin/Eye) due to the acidic functionality and potential for pyrazole-based sensitization.

References

  • Development and Antibacterial Properties of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones. ResearchGate. Available at: [Link]

  • Discovery of Phenylpyrazole Derivatives as Selective Inhibitors of MCL-1. ACS Omega. Available at: [Link]

  • Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Antimicrobial Candidates. PubMed Central. Available at: [Link]

Sources

Molecular Structure & Synthetic Architecture of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS: 100142-73-2) represents a critical scaffold in medicinal chemistry, serving as a versatile linker in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals.[1][2][3] Its molecular architecture combines a lipophilic, aromatic domain (N-phenyl pyrazole) with a polar, flexible tail (propanoic acid), making it an ideal candidate for fragment-based drug design (FBDD).

This technical guide provides a comprehensive analysis of its structural properties, a validated synthetic workflow, and its pharmacophoric utility.

Molecular Architecture & Physiochemical Properties[3][4][5]

Structural Analysis

The molecule consists of three distinct domains:

  • The Pyrazole Core: A five-membered aromatic heterocycle acting as the central scaffold.[4][5]

  • The N1-Phenyl Substituent: Provides lipophilic bulk. Steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole hydrogens typically forces a non-planar conformation, with a twist angle (

    
    ) often ranging between 30° and 60°, decoupling the 
    
    
    
    -systems slightly.
  • The C4-Propanoic Acid Tail: A flexible three-carbon chain terminating in a carboxyl group. This moiety acts as a hydrogen bond donor/acceptor and is critical for solubility and target binding (e.g., salt bridge formation with arginine/lysine residues in active sites).

Key Physiochemical Data
PropertyValue / Description
IUPAC Name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
CAS Number 100142-73-2
Molecular Formula C

H

N

O

Molecular Weight 216.24 g/mol
Predicted pKa 4.6 ± 0.2 (Carboxylic acid)
LogP ~2.1 (Moderate Lipophilicity)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N2 of pyrazole, C=O, OH)
Rotatable Bonds 4 (C-C chain, C-N bond)

Validated Synthetic Pathway

The most robust synthesis utilizes a Vilsmeier-Haack formylation followed by a Knoevenagel condensation and selective reduction . This route is preferred over direct alkylation due to higher regioselectivity for the C4 position.

Reaction Logic
  • Vilsmeier-Haack: Converts the hydrazone (derived from acetophenone/phenylhydrazine) directly to the 4-formyl pyrazole.[4] This avoids isomer mixtures common in other cyclizations.

  • Knoevenagel Condensation: Extends the carbon chain by two units using malonic acid.

  • Catalytic Hydrogenation: Selectively reduces the alkene without affecting the aromatic pyrazole/phenyl rings.

Synthetic Workflow Diagram

Synthesispathway Start Phenylhydrazine + Acetophenone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation (EtOH, H+) Aldehyde 1-Phenyl-1H-pyrazole- 4-carbaldehyde Hydrazone->Aldehyde Vilsmeier-Haack (POCl3, DMF) Acrylic 3-(1-Phenyl-1H-pyrazol- 4-yl)acrylic acid Aldehyde->Acrylic Knoevenagel (Malonic acid, Pyridine) Final 3-(1-Phenyl-1H-pyrazol- 4-yl)propanoic acid Acrylic->Final Reduction (H2, Pd/C or Diimide)

Figure 1: Step-wise synthetic route ensuring C4 regioselectivity and high purity.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate 1-Phenyl-1H-pyrazole-4-carbaldehyde

Rationale: Direct formylation of the pyrazole ring is difficult; cyclization-formylation of the hydrazone is more efficient.

  • Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol), POCl

    
     (30 mmol).
    
  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl

      
       dropwise (maintain < 5°C) to generate the Vilsmeier reagent.
      
    • Add acetophenone phenylhydrazone portion-wise.

    • Heat to 60–70°C for 4 hours.

    • Pour reaction mixture into crushed ice and neutralize with NaHCO

      
      .
      
    • Workup: Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

    • Yield: Expect ~75-85%.

Protocol B: Chain Extension to Propanoic Acid

Rationale: The Knoevenagel condensation yields the unsaturated acid, which is then reduced.

  • Step 1 (Condensation):

    • Mix the aldehyde (from Protocol A, 10 mmol) and malonic acid (12 mmol) in pyridine (10 mL).

    • Add catalytic piperidine (0.5 mL).

    • Reflux for 4–6 hours until CO

      
       evolution ceases.
      
    • Pour into ice-HCl. Filter the solid acrylic acid derivative.

  • Step 2 (Reduction):

    • Dissolve the acrylic acid derivative in MeOH.

    • Add 10% Pd/C (10% w/w).

    • Stir under H

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Purification: Filter through Celite to remove catalyst. Evaporate solvent. Recrystallize from Ethanol/Water.

Spectroscopic Characterization

To validate the structure, researchers should look for these specific signatures.

H NMR (DMSO-d , 400 MHz) Prediction
PositionShift (

ppm)
MultiplicityIntegrationAssignment
COOH 12.10Broad Singlet1HCarboxylic acid proton
Pyrazole C5-H 8.35Singlet1HDeshielded by N1-Phenyl
Pyrazole C3-H 7.65Singlet1HCharacteristic pyrazole signal
Phenyl (Ortho) 7.70–7.80Doublet2HN-Phenyl ring
Phenyl (Meta/Para) 7.30–7.50Multiplet3HN-Phenyl ring

-CH

2.55Triplet (

=7.5 Hz)
2HAdjacent to COOH

-CH

2.80Triplet (

=7.5 Hz)
2HAdjacent to Pyrazole
Mass Spectrometry (ESI)
  • [M+H]

    
    :  217.25 m/z
    
  • [M-H]

    
    :  215.23 m/z (Negative mode is often more sensitive for carboxylic acids).
    

Pharmacological Utility & SAR

This molecule serves as a "linker scaffold." The propanoic acid tail mimics the arachidonic acid side chain found in COX enzyme substrates, while the phenyl-pyrazole core mimics the rigid lipophilic section of COX-2 inhibitors (e.g., Celecoxib).

Pharmacophore Map

Pharmacophore Lipophilic Lipophilic Pocket Binder (Phenyl Ring) Scaffold Rigid Spacer (Pyrazole) Lipophilic->Scaffold Hydrophobic Interaction HDonor H-Bond Donor/Acceptor (Carboxylic Acid) Scaffold->HDonor Linker (3-Carbon) Target Target Residue (Arg/Lys) HDonor->Target Ionic/H-Bond

Figure 2: Pharmacophore mapping showing the interaction logic with biological targets.

Applications
  • NSAID Development: Precursor for tepoxalin analogues.

  • Agrochemicals: The scaffold is homologous to certain auxin-mimic herbicides.

  • Kinase Inhibition: The pyrazole N2 nitrogen can accept hydrogen bonds from the hinge region of kinases.

References

  • Sigma-Aldrich. 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid Product Sheet.Link

  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). Syntheses and crystal structures of 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid derivatives.[6] Acta Crystallographica Section C. Link[6]

  • PubChem. 1-phenyl-1H-pyrazole-4-carboxylic acid (Analogous Core Data). National Library of Medicine. Link

  • Bhat, B. A., et al. (2005). Vilsmeier-Haack reaction: A versatile tool for the synthesis of pyrazole-4-carboxaldehydes.[4][7] (General reference for the synthetic methodology described).

Sources

1H NMR spectrum of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid via 1H NMR

Executive Summary In the context of medicinal chemistry, 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid represents a critical scaffold, often utilized as a linker in fragment-based drug discovery (FBDD) or as a precursor for heterocycle-fused peptidomimetics.[1] Its structural integrity hinges on the correct regiochemistry of the pyrazole ring and the purity of the aliphatic side chain.

This guide provides a definitive analysis of the 1H NMR spectral signature of this molecule. Unlike standard database entries, this analysis synthesizes substituent effects, solvent interactions (DMSO-d₆ vs. CDCl₃), and relaxation behaviors to provide a robust protocol for identity verification.[1]

Experimental Protocol: Signal Optimization

For carboxylic acids attached to nitrogenous heterocycles, solvent choice is not merely a matter of solubility—it is a tool for spectral resolution.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent for this analysis.[1]

    • Rationale: In CDCl₃, the carboxylic acid proton (

      
      ) often undergoes rapid exchange, broadening into the baseline or disappearing entirely. DMSO-d₆ forms strong hydrogen bonds with the acid, stabilizing the proton and usually resolving it as a distinct broad singlet between 11.0–13.0 ppm.[1] Furthermore, DMSO prevents the aggregation often seen with phenyl-pyrazoles in non-polar solvents.[1]
      
  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

    • Note: Higher concentrations may induce dimerization of the acid, shifting the

      
       signal downfield, but are unnecessary for 1H analysis.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation of the slow-relaxing quaternary carbons if 13C is run, but also helps with the isolated pyrazole protons).

    • Relaxation Delay (D1):

      
       2.0 seconds. The pyrazole protons (H3/H5) can have longer T1 relaxation times; insufficient delay will reduce their integral accuracy.
      

Spectral Analysis & Assignment Logic

The molecule consists of three distinct magnetic environments: the Aliphatic Chain , the Heterocyclic Core , and the Aromatic Phenyl Substituent .

A. The Aliphatic Region (2.0 – 3.0 ppm)

The propanoic acid side chain presents as two triplets. However, in DMSO-d₆, the residual solvent peak (quintet at ~2.50 ppm) poses a risk of overlap.

  • 
    -Methylene (
    
    
    
    ):
    • Shift: ~2.50 – 2.55 ppm.[1]

    • Multiplicity: Triplet (

      
      ).
      
    • Critical Note: This signal often overlaps with the DMSO residual peak. Verification requires 2D HSQC to distinguish the sample signal from the solvent, or careful integration if the solvent peak is narrow.

  • 
    -Methylene (
    
    
    
    ):
    • Shift: ~2.75 – 2.85 ppm.[1]

    • Multiplicity: Triplet (

      
      ).
      
    • Diagnostic: This signal is clean and should integrate perfectly to 2H. It couples to the

      
      -methylene.[1]
      
B. The Heterocyclic Core (Pyrazole)

The 1,4-substitution pattern is confirmed by the presence of two distinct singlets (or finely split doublets) in the aromatic region.

  • Proton H5 (Adjacent to N-Phenyl):

    • Shift: ~8.20 – 8.40 ppm.[1]

    • Multiplicity: Singlet (s).[2]

    • Mechanistic Insight: This proton is significantly deshielded compared to H3 due to the inductive effect of the adjacent nitrogen and the anisotropic effect of the N-phenyl ring.

  • Proton H3 (Adjacent to Alkyl Chain):

    • Shift: ~7.60 – 7.75 ppm.[1]

    • Multiplicity: Singlet (s).[2]

    • Differentiation: H3 is shielded relative to H5.[1] In high-resolution fields (>500 MHz), a small cross-ring coupling (

      
      ) may be observed.
      
C. The Aromatic Phenyl Substituent

The N-phenyl group exhibits a characteristic splitting pattern, though the chemical shift differences between meta and para protons can be subtle in DMSO.

  • Ortho Protons (2H): ~7.70 – 7.80 ppm (Doublet,

    
    ). These are the most deshielded phenyl protons due to the pyrazole ring current.
    
  • Meta Protons (2H): ~7.45 – 7.55 ppm (Triplet).

  • Para Proton (1H): ~7.30 – 7.40 ppm (Triplet).

D. The Labile Proton
  • Carboxylic Acid (-COOH):

    • Shift: 12.0 – 12.5 ppm.[1]

    • Appearance: Very broad singlet.[1][3]

    • Validation: Addition of

      
       will cause this peak to disappear (deuterium exchange).[3]
      

Summary of Chemical Shifts (DMSO-d₆)

AssignmentProton TypeApprox. Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
COOH Carboxylic Acid12.10br s1H-
H5 Pyrazole (N-adjacent)8.32s1H-
Ph-H (o) Phenyl (Ortho)7.78d2H7.8 - 8.2
H3 Pyrazole (C-adjacent)7.62s1H-
Ph-H (m) Phenyl (Meta)7.50t2H7.5 - 8.0
Ph-H (p) Phenyl (Para)7.35t1H7.5 - 8.0

-CH2
Methylene (Ring)2.80t2H7.5

-CH2
Methylene (Acid)2.52*t2H7.5

*Note: Likely overlaps with DMSO solvent residual peak.

Logic Flow for Structural Confirmation

The following diagram illustrates the decision-making process for confirming the regiochemistry (1,4-substitution vs. 1,3- or 1,5-isomers) using NMR data.

NMR_Assignment_Logic cluster_verification Advanced Verification (Optional) Start Crude 1H NMR Spectrum (DMSO-d6) Check_Acid Check >11 ppm region Broad Singlet present? Start->Check_Acid Decision_Acid Acid Confirmed? Check_Acid->Decision_Acid Check_Aliphatic Check 2.0-3.0 ppm Two Triplets? Check_Aromatic Analyze 7.0-8.5 ppm Integrate Region Check_Aliphatic->Check_Aromatic Decision_Regio Pyrazole Pattern? Check_Aromatic->Decision_Regio Decision_Acid->Check_Aliphatic Yes Result_Fail REJECT: Check Synthesis/Purify Decision_Acid->Result_Fail No (Ester/Salt?) Result_Success CONFIRMED: 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Decision_Regio->Result_Success 2 Singlets (H3/H5) + Phenyl Multiplets Decision_Regio->Result_Fail Coupled Doublets (indicates 1,5-subst) NOE NOE Difference: Irradiate H5 -> Phenyl Ortho enhancement Decision_Regio->NOE HMBC HMBC: Correlation H5 -> N-Phenyl C1'

Figure 1: Logical workflow for the structural validation of the target molecule using 1D and 2D NMR techniques.

Troubleshooting & Impurities

In the synthesis of this compound (often via Vilsmeier-Haack formylation followed by Knoevenagel condensation and reduction), specific impurities are common:

  • Acrylic Acid Intermediate: If the reduction of the double bond is incomplete, you will see alkene protons as large doublets (

    
    ) in the 6.0–7.5 ppm region.
    
  • Regioisomers: If the pyrazole synthesis involved hydrazine reacting with a 1,3-dicarbonyl equivalent, 1,3- or 1,5-isomers might form.[1]

    • Diagnostic: 1,5-substituted pyrazoles often show H3 and H4 as doublets (

      
      ), whereas the target 1,4-substituted system shows H3 and H5 as singlets.[1]
      
  • Water Content: A broad peak at 3.33 ppm in DMSO-d₆ indicates water.[1] If this peak is large, it can exchange with the COOH proton, broadening it further or averaging its shift.

References

  • Solvent Effects on Chemical Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[4] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[1][4] Link

  • Pyrazole Chemical Shifts: Claramunt, R. M., et al.[1] "The 1H NMR spectrum of pyrazole in a nematic phase." Journal of Heterocyclic Chemistry, 2016. Link

  • Propanoic Acid Derivatives: Doc Brown's Chemistry. "1H NMR spectrum of propanoic acid." Link

  • General NMR Data Repository: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link

Sources

13C NMR Analysis Guide: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 13C NMR analysis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid , a structural scaffold often encountered in medicinal chemistry (e.g., COX-2 inhibitors, agrochemicals).

This analysis synthesizes theoretical chemical shift principles with practical experimental protocols, designed for researchers requiring high-fidelity structural validation.

Executive Summary & Structural Logic

The target molecule, 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid , comprises three distinct magnetic domains:

  • The 1-Phenyl Ring: A monosubstituted benzene system.

  • The Pyrazole Core: A 1,4-disubstituted heteroaromatic ring.

  • The Propanoic Acid Tail: An aliphatic chain terminating in a carboxyl group.

Accurate assignment requires distinguishing the nitrogen-influenced pyrazole carbons from the phenyl ring and resolving the aliphatic methylene signals based on their proximity to the electron-withdrawing carboxyl group versus the electron-rich heteroaromatic ring.

Chemical Structure & Numbering Scheme

For the purpose of this guide, the following numbering is used:

  • Pyrazole: N1 (attached to Ph), N2, C3, C4 (propanoic attachment), C5.

  • Phenyl: C1' (ipso), C2'/C6' (ortho), C3'/C5' (meta), C4' (para).

  • Propanoic Chain: C

    
     (adjacent to COOH), C
    
    
    
    (adjacent to Pyrazole C4), C(O)OH.

Experimental Methodology

Sample Preparation

For carboxylic acids containing nitrogen heterocycles, solvent choice is critical to prevent line broadening due to hydrogen bonding or prototropic tautomerism.

  • Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: DMSO effectively solvates the polar carboxyl group and prevents dimerization, yielding sharp carbonyl signals. It also stabilizes the N-phenyl pyrazole, preventing potential aggregation.

  • Alternative: Methanol-d4 (CD3OD).

    • Note: Avoid CDCl3 if possible; the carboxylic acid proton may exchange broadly or cause concentration-dependent shifts in the carbonyl region.

  • Concentration: Prepare a 30–50 mg/mL solution. 13C NMR is less sensitive than 1H; adequate concentration is vital for observing quaternary carbons (C1', C3, C4, C5, COOH) within a reasonable timeframe.

Instrument Parameters
  • Frequency: 100 MHz (or higher) relative to 13C.

  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 or waltz16).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: Quaternary carbons (C1', C4, COOH) have long T1 relaxation times. Insufficient delay will suppress these signals, making integration unreliable and detection difficult.

  • Scans (NS): Minimum 512–1024 scans for high signal-to-noise ratio.

Spectral Assignment & Analysis

Region 1: The Carbonyl (170 – 180 ppm)

The most deshielded signal belongs to the carboxylic acid carbon.

  • Predicted Shift: 173.0 – 175.0 ppm .

  • Diagnostic: This peak is typically low intensity due to the lack of NOE enhancement (quaternary) and long relaxation times.

Region 2: The Aromatic/Heteroaromatic Zone (115 – 145 ppm)

This region contains the phenyl and pyrazole carbons. Distinguishing them requires analyzing electronic effects.

CarbonTypeApprox.[1][2][3][4][5][6][7][8][9][10][11] Shift (ppm)Mechanistic Explanation
Pyrazole C3 CH139 – 141 Deshielded. Adjacent to the imine-like Nitrogen (N2). The C=N bond character pulls electron density, shifting it downfield.
Phenyl C1' Cq138 – 139 Deshielded. The ipso carbon attached to the electronegative pyrazole nitrogen (N1).
Pyrazole C5 CH126 – 129 Intermediate. Adjacent to the amine-like Nitrogen (N1). While N is electronegative, the orbital overlap with the phenyl ring and steric factors often shield it relative to C3.
Phenyl C3'/C5' CH129 – 130 Meta. Typical aromatic shift, less affected by the N-substituent resonance.
Phenyl C4' CH126 – 128 Para. Typical aromatic shift.
Phenyl C2'/C6' CH118 – 120 Shielded. The lone pair on N1 donates density into the phenyl ring via resonance, shielding the ortho positions.
Pyrazole C4 Cq115 – 120 Shielded. C4 is the most electron-rich position in the pyrazole ring. Substitution with the alkyl chain moves it downfield from ~107 ppm (unsubstituted) to this range.
Region 3: The Aliphatic Chain (20 – 40 ppm)

The propanoic acid side chain presents two methylene signals.

CarbonTypeApprox.[1][2][3][4][5][6][7][8][9][10][11] Shift (ppm)Mechanistic Explanation
C

(-CH2-COOH)
CH233 – 35 Deshielded. The adjacent Carbonyl group is strongly electron-withdrawing (anisotropic deshielding).
C

(-CH2-Py)
CH220 – 22 Shielded. Attached to the electron-rich C4 of the pyrazole. This is significantly more shielded than the alpha carbon.

Advanced Validation: 2D NMR Workflow

To confirm the connectivity (specifically linking the chain to the pyrazole), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.

HMBC Connectivity Logic
  • H

    
     Protons (Aliphatic):  Look for correlations to Pyrazole C3, C4, and C5 .
    
    • Result: This definitively proves the chain is attached at position 4.

  • H

    
     Protons (Aliphatic):  Look for correlations to the Carbonyl (COOH)  and C
    
    
    
    .
  • Phenyl Protons (Ortho): Look for correlation to Pyrazole C5 or N1 (if 15N-HMBC is available). Note: 13C-HMBC rarely shows correlations across the N-C bond between rings effectively, but NOESY can confirm the spatial proximity of Ortho-H to Pyrazole H5.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for assigning the structure using 1D and 2D NMR data.

NMR_Assignment_Workflow Sample Sample: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Solvent: DMSO-d6 Run1D Acquire 1D 13C NMR (Proton Decoupled) Sample->Run1D Region_COOH 170-175 ppm COOH Signal Run1D->Region_COOH Low Field Region_Arom 115-145 ppm Phenyl & Pyrazole Run1D->Region_Arom Mid Field Region_Aliph 20-35 ppm Propanoic Chain Run1D->Region_Aliph High Field Subgraph_Regions Spectral Regions Validation 2D HMBC Experiment (Long-range Coupling) Region_Arom->Validation Distinguish C3/C5 Region_Aliph->Validation Link Chain to Ring Result CONFIRMED STRUCTURE Connectivity Verified Validation->Result H-Beta correlates to C3/C4/C5

Caption: Logical workflow for the structural assignment of the target molecule using 1D and 2D NMR techniques.

Troubleshooting & Common Artifacts

Missing Quaternary Carbons (C4, C1', COOH)
  • Cause: Relaxation times (T1) for carbons with no attached protons are very long (>10s). Standard rapid pulsing saturates these nuclei.

  • Solution: Increase the relaxation delay (D1) to 3–5 seconds or add a paramagnetic relaxation agent like Cr(acac)3 (Chromium(III) acetylacetonate) to shorten T1.

Broadening of Phenyl Signals
  • Cause: Restricted rotation around the N-C(phenyl) bond is rare in simple 1-phenylpyrazoles but can occur if bulky substituents are present. More likely, broadening in the carboxyl region indicates proton exchange.

  • Solution: Ensure the sample is dry. Trace water accelerates proton exchange.

C3 vs C5 Ambiguity
  • differentiation: C3 is typically sharper and further downfield (~140 ppm). C5 (~128 ppm) is closer to the phenyl signals and may show NOE cross-peaks with the phenyl ortho protons in a NOESY spectrum.

References

  • Oregon State University. 13C NMR Chemical Shift Ranges and Principles. Available at: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • Claramunt, R. M., et al. 13C NMR spectroscopy of pyrazoles and indazoles.[8] Canadian Journal of Chemistry, 1993, 71(5): 678-684. (Validation of Pyrazole C3/C4/C5 shifts). Available at: [Link]

  • Begtrup, M. 13C-NMR spectra of phenyl-substituted azole derivatives. Acta Chemica Scandinavica B, 1974. (Assignments for N-phenyl pyrazoles). Available at: [Link]

  • National Institutes of Health (NIH). DFT calculations of 1H- and 13C-NMR chemical shifts of 1-phenyl-pyrazole derivatives. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry characterization of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (referred to herein as 3-PPPA ). It synthesizes mechanistic principles of electrospray ionization (ESI) with specific structural fragmentation logic to provide a robust protocol for identification, quantification, and impurity profiling.

Executive Summary

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (MW 216.24 Da) is a bifunctional small molecule containing a lipophilic 1-phenylpyrazole core and a hydrophilic propanoic acid tail. In drug development, this scaffold often serves as a metabolic intermediate or a fragment for library synthesis. Its characterization requires a dual-polarity approach: Negative ESI for maximum sensitivity of the carboxylic acid moiety, and Positive ESI for structural elucidation via pyrazole ring fragmentation.

Physicochemical Context & Ionization Strategy
PropertyValueMS Implication
Formula C₁₂H₁₂N₂O₂Monoisotopic Mass: 216.0899 Da
pKa (Acid) ~4.5 (COOH)Readily deprotonates at pH > 5.5 (ESI- preferred).
pKa (Base) ~2.5 (Pyrazole N2)Weakly basic; requires acidic mobile phase (pH < 3) for efficient protonation in ESI+.
LogP ~2.1Moderately lipophilic; retains well on C18 columns.

Strategic Directive:

  • Primary Mode (Quantitation): ESI Negative ([M-H]⁻) . The carboxylic acid group provides a stable, intense anion with lower background noise.

  • Secondary Mode (Structural ID): ESI Positive ([M+H]⁺) . Protonation of the pyrazole nitrogen facilitates rich fragmentation useful for confirming the core structure.

Fragmentation Mechanics (MS/MS)

The fragmentation of 3-PPPA follows distinct pathways governed by the stability of the aromatic pyrazole core and the lability of the aliphatic acid chain.

A. Positive Mode Pathway (ESI+)
  • Precursor: m/z 217.09

    
    
    
  • Mechanism: Protonation occurs at the

    
     position of the pyrazole ring.
    
  • Key Transitions:

    • Loss of Water (m/z 199): The carboxylic acid undergoes dehydration, likely forming a cyclic acylium ion or ketene intermediate.

    • Loss of Formic Acid/CO (m/z 171): A neutral loss of HCOOH (46 Da) or combined loss of H₂O + CO creates the stable 1-phenyl-4-ethylpyrazolium cation.

    • Phenyl Ring Cleavage (m/z 77): High collision energy (CE) cleaves the N-C bond connecting the phenyl and pyrazole rings.

B. Negative Mode Pathway (ESI-)
  • Precursor: m/z 215.08

    
    
    
  • Mechanism: Deprotonation of the carboxylic acid.

  • Key Transitions:

    • Decarboxylation (m/z 171): The dominant fragment. Loss of neutral

      
       (44 Da) generates the 1-phenyl-4-ethylpyrazol-4-ide  anion. This is the diagnostic transition for MRM (Multiple Reaction Monitoring).
      
C. Fragmentation Visualization

Fragmentation M_Pos [M+H]+ m/z 217 Frag_199 [M+H - H2O]+ m/z 199 M_Pos->Frag_199 - H2O (18 Da) Frag_171_Pos [Ethyl-Phenyl-Pyrazole]+ m/z 171 M_Pos->Frag_171_Pos - HCOOH (46 Da) Frag_199->Frag_171_Pos - CO (28 Da) Frag_77 [Phenyl]+ m/z 77 Frag_171_Pos->Frag_77 High CE M_Neg [M-H]- m/z 215 Frag_171_Neg [M-H - CO2]- m/z 171 M_Neg->Frag_171_Neg - CO2 (44 Da) (Decarboxylation)

Figure 1: Proposed fragmentation pathways for 3-PPPA in Positive (Blue) and Negative (Red) ionization modes.

Experimental Protocol
Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-PPPA in 1 mL of Methanol (MeOH) . Avoid DMSO if possible to prevent source contamination.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile .

    • Note: For ESI+, add 0.1% Formic Acid. For ESI-, use pure solvents or add 5mM Ammonium Acetate.

Step 2: LC-MS Method Parameters

This method uses a generic C18 gradient suitable for polar-aromatic hybrids.

ParameterSettingRationale
Column C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µmStandard retention for lipophilic aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+; suppresses silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent; sharpens peaks.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 5% B (0-1 min) -> 95% B (6 min) -> Hold (1 min)Ensures elution of the phenyl-pyrazole core.
Injection Vol 2 - 5 µLPrevent column overload.
Step 3: Mass Spectrometer Settings (Generic Triple Quad)
  • Source Temp: 350°C (Ensure complete desolvation of the carboxylic acid).

  • Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-).

  • Desolvation Gas: Nitrogen, 800 L/hr.

  • Cone Voltage: 30 V (Optimize for m/z 217/215 survival).

Differentiation of Regioisomers

A critical challenge is distinguishing 3-PPPA (4-substituted pyrazole) from its isomer 3-(1-phenyl-1H-pyrazol-3-yl)propanoic acid (3-substituted).

  • Retention Time: The 4-substituted isomer (3-PPPA) is generally more symmetrical and linear, leading to slightly longer retention times on C18 compared to the "kinked" 3-substituted isomer.

  • Ortho-Effect Fragmentation:

    • 3-substituted isomer: The propanoic acid chain is adjacent to the N-Phenyl ring. In ESI+, an "ortho-effect" interaction between the side chain and the phenyl ring can facilitate unique cyclization losses (e.g., loss of water is faster).

    • 4-substituted isomer (3-PPPA): The side chain is distal from the N-phenyl group. Fragmentation is cleaner, dominated by simple side-chain truncation (m/z 171).

References
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid fragmentation pattern. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2014). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Infrared Spectroscopy of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the infrared (IR) spectroscopic characterization of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid . It is designed for researchers requiring precise structural validation of this pyrazole-based scaffold, often utilized as a pharmacophore in medicinal chemistry (e.g., for glucagon receptor antagonists or anti-inflammatory agents).[1]

Introduction & Structural Analysis

Accurate spectral interpretation requires dissecting the molecule into its vibrationally distinct pharmacophores.[1] This molecule is a linked system comprising a conjugated aromatic core (1-phenylpyrazole) and an aliphatic side chain terminating in a carboxylic acid.[1]

Structural Pharmacophores
  • The Acid Terminus: A propanoic acid tail.[1] Crucially, the ethyl linker (

    
    ) insulates the carbonyl group from the aromatic system. Consequently, the carbonyl vibration will appear as a non-conjugated aliphatic acid .[1]
    
  • The Heterocyclic Core: A 1,4-disubstituted pyrazole ring.[1][2][3]

  • The Aromatic Anchor: A mono-substituted phenyl ring attached to the pyrazole nitrogen.[1]

Theoretical Vibrational Logic (DOT Visualization)

The following decision tree illustrates the logical flow for assigning peaks to this specific structure.

IRSpectrumLogic Molecule 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Region1 High Frequency (3300-2500 cm⁻¹) Molecule->Region1 Region2 Double Bond Region (1750-1500 cm⁻¹) Molecule->Region2 Region3 Fingerprint Region (1500-600 cm⁻¹) Molecule->Region3 OH_Str O-H Stretch (Acid Dimer) Broad: 3300-2500 cm⁻¹ Region1->OH_Str CH_Ar C-H Stretch (Ar) >3000 cm⁻¹ Region1->CH_Ar CH_Alk C-H Stretch (Alk) <3000 cm⁻¹ Region1->CH_Alk CO_Str C=O Stretch (Acid) ~1710 cm⁻¹ (Non-conj) Region2->CO_Str Ring_Str C=N / C=C (Pyrazole/Ph) 1600, 1500, 1550 cm⁻¹ Region2->Ring_Str CO_Single C-O Stretch 1200-1300 cm⁻¹ Region3->CO_Single OOP OOP Bends (Mono-Ph) ~690 & 750 cm⁻¹ Region3->OOP

Caption: Logical decomposition of vibrational modes for spectral assignment.

Experimental Protocol

Sample Preparation Strategy

The physical state of the carboxylic acid (monomer vs. dimer) drastically alters the spectrum. In the solid state, this molecule exists predominantly as a hydrogen-bonded cyclic dimer .[1]

MethodRecommendationRationale
KBr Pellet Preferred Produces the sharpest resolution for the fingerprint region (critical for distinguishing pyrazole vs. phenyl modes).[1] Ensure the sample is dry; moisture obscures the OH region.
ATR (Diamond) AcceptableFaster, but may cause peak intensity distortion (lower intensity at high wavenumbers).[1] Good for rapid QC.
Solution (CHCl₃) SpecializedUse only if distinguishing free monomeric OH (~3500 cm⁻¹) from dimer is required for mechanistic studies.[1]

Step-by-Step Workflow:

  • Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours to remove lattice water, which interferes with the O-H stretch analysis.

  • Grinding: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).[1]

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

Spectral Interpretation Guide

Zone A: The Hydrogen Bond & C-H Region (3500 – 2500 cm⁻¹)

This region is the most diagnostic for the carboxylic acid functionality.

  • O-H Stretch (Acid Dimer): Look for a very broad, intense envelope spanning 3300–2500 cm⁻¹ .[1]

    • Expert Insight: This band will often exhibit a "fermi resonance" substructure, appearing as a jagged series of sub-peaks on the lower frequency side.

  • C-H Stretching (Aromatic): Sharp, weak shoulders emerging from the OH envelope at 3100–3000 cm⁻¹ . These correspond to the protons on the phenyl and pyrazole rings.[2]

  • C-H Stretching (Aliphatic): Distinct peaks at 2960–2850 cm⁻¹ .[1][4]

    • Assignment: The methylene groups (

      
      ) of the propanoic acid chain.[1]
      
Zone B: The Double Bond Region (1750 – 1500 cm⁻¹)

This is the "Command Center" for structural confirmation.

Frequency (cm⁻¹)AssignmentMode Description
1705 – 1720 C=O[1] Stretch Strong. Carboxylic acid carbonyl.[1][5][6] Note: Because the acid is separated from the ring by two carbons, it is not conjugated. A conjugated acid would appear lower (1680-1690 cm⁻¹).[1] This position confirms the integrity of the saturated propanoic chain [1].
1595 – 1605 C=C / C=N Medium. Skeletal vibrations of the phenyl and pyrazole rings.
1500 – 1520 C=C (Ar) Strong. Characteristic "breathing" mode of the 1-phenyl ring.[1]
Zone C: The Fingerprint Region (1500 – 600 cm⁻¹)

Used to confirm the substitution pattern of the aromatic rings.

  • C-O Stretch (Acid): A strong, distinct band at 1210–1320 cm⁻¹ .[1] This couples with the O-H in-plane bending.

  • O-H Out-of-Plane Bend: A broad, medium-intensity "hump" often seen near 900–940 cm⁻¹ .[1] This is specific to carboxylic acid dimers [2].[1]

  • Mono-substituted Phenyl Ring: Look for two strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ .[1]

    • Diagnostic: These represent the C-H out-of-plane (OOP) bending.[1] The presence of both confirms the phenyl ring is mono-substituted (attached only at the N1 position).

  • Pyrazole Ring Breathing: A characteristic band often found near 1050–1100 cm⁻¹ .[1]

Quality Control & Troubleshooting

Common Artifacts
  • The "Water Mask": If the 3300-2500 region is a shapeless blob rather than a structured envelope, your KBr is wet. Re-dry the pellet.[1]

  • Carbonyl Shift: If the C=O peak appears as a doublet or is shifted to ~1740 cm⁻¹, the sample may be partially esterified (if recrystallized from alcohols) or existing as a monomer (rare in solid state).

  • Impurity Flag: A sharp peak at ~2200 cm⁻¹ indicates contamination with nitrile precursors (often used in pyrazole synthesis).[1]

Differentiation from Precursors
  • Vs. Ester Precursor: The precursor (ethyl 3-(1-phenyl-1H-pyrazol-4-yl)propanoate) will lack the broad OH stretch and show a C=O band at a higher frequency (~1735-1745 cm⁻¹).[1]

  • Vs. 1-Phenylpyrazole (No side chain): Lacks the aliphatic C-H stretches (2850-2960 cm⁻¹) and the Carbonyl band entirely.[1]

References

  • NIST Mass Spectrometry Data Center. (n.d.).[1] 1H-Pyrazole, 1-phenyl- Infrared Spectrum. National Institute of Standards and Technology (NIST).[1] Retrieved from [Link][1]

  • University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry and Biochemistry.[1] Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Solubility profile of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in Organic Solvents

Executive Summary & Physicochemical Context

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a critical pharmacophore scaffold, often utilized in the synthesis of glucagon receptor antagonists and anti-inflammatory agents. Its solubility profile is the gatekeeper for efficient process design—dictating yield during synthesis, purity during recrystallization, and bioavailability during formulation.

This guide provides a rigorous framework for determining and interpreting the solubility of this compound. As a Senior Application Scientist, I emphasize that while empirical data is paramount, understanding the molecular causality—the interplay between the carboxylic acid "head" and the phenyl-pyrazole "tail"—allows for predictive solvent selection.

Compound Profile:

  • Chemical Nature: Amphiphilic organic acid.

  • Key Interaction Sites:

    • Carboxylic Acid (

      
      ):  Strong H-bond donor/acceptor; prone to dimerization in non-polar solvents.
      
    • Pyrazole Nitrogen (

      
      ):  Weak H-bond acceptor.
      
    • Phenyl Ring: Hydrophobic

      
      -
      
      
      
      stacking interactions, driving high lattice energy.

Experimental Methodology: The Self-Validating Protocol

To generate high-integrity solubility data, we employ a Static Equilibrium Method coupled with HPLC Quantification . This approach is superior to dynamic visual methods for detecting thermodynamic equilibrium.

Workflow Visualization

SolubilityWorkflow Start Solid Preparation (Excess Solute) Equilibration Shake-Flask Equilibration (T ± 0.1 K, 24-72h) Start->Equilibration Add Solvent Separation Phase Separation (Syringe Filter 0.22 µm) Equilibration->Separation Isothermal Dilution Dilution (Mobile Phase) Separation->Dilution Aliquot Analysis HPLC-UV Quantification Dilution->Analysis Data Mole Fraction (x) Calculation Analysis->Data

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Protocol
  • Preparation: Add excess 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid to 10 mL of the target organic solvent in a jacketed glass vessel.

  • Equilibration: Agitate at constant temperature (e.g., 298.15 K to 323.15 K) for 24–72 hours.

    • Validation Step: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" precipitation during sampling.

  • Quantification: Dilute with methanol/water (mobile phase) and analyze via HPLC (C18 column, UV detection at

    
     nm).
    

Solvent Selection & Predicted Solubility Trends

Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), we categorize solvents into three tiers. The solubility of the target acid is governed by its ability to break crystal lattice intermolecular forces (mainly H-bonds dimers).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Class I: Dipolar Aprotic DMSO, DMF, NMPVery High Strong acceptors disrupt carboxylic acid dimers; high dielectric constant stabilizes polar forms.
Class II: Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate Alcohols form H-bonds with both the carboxyl group and pyrazole nitrogen. Solubility decreases as alkyl chain length increases.
Class III: Polar Aprotic Acetone, Ethyl Acetate, THFModerate Good solvation of the organic skeleton; partial disruption of dimers. Ideal for crystallization.
Class IV: Non-Polar Toluene, Hexane, CyclohexaneLow to Negligible Cannot overcome the lattice energy of the polar carboxylic acid head.

Thermodynamic Modeling & Analysis

Raw solubility data must be mathematically modeled to extract thermodynamic parameters (


, 

). This transforms raw numbers into actionable process engineering insights.
Mathematical Models

1. Modified Apelblat Equation: Used to correlate solubility with temperature. It provides the highest accuracy for polar organic solutes.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical model constants.
    

2. van't Hoff Equation: Used to calculate Enthalpy (


) and Entropy (

) of dissolution.[3]

  • Slope (

    
    ):  Indicates if dissolution is endothermic (positive slope) or exothermic.
    
  • Intercept (

    
    ):  Indicates the degree of disorder.
    
Thermodynamic Logic Flow

ThermoLogic RawData Experimental Data (x vs T) Apelblat Apelblat Regression (Curve Fitting) RawData->Apelblat Model Correlation VantHoff van't Hoff Plot (ln x vs 1/T) RawData->VantHoff Linearization Params Calculate ΔH_sol, ΔS_sol, ΔG_sol VantHoff->Params Insight Process Insight: Endothermic = Heat drives solubility Params->Insight

Figure 2: Logical pathway for deriving thermodynamic parameters from solubility data.

Application: Crystallization Strategy

For 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, the solubility profile suggests a Cooling Crystallization or Anti-solvent Crystallization approach.

  • Cooling: Use Ethyl Acetate or Isopropanol . These solvents typically show a steep solubility curve (high

    
    ), meaning solubility drops significantly with temperature, maximizing yield.
    
  • Anti-solvent: Dissolve in a minimum volume of DMSO (Class I) and slowly add Water or Toluene (Class IV) to force precipitation.

References

  • Shake-Flask Method Validation: Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Pyrazole Derivative Solubility: Shevchenko, M., et al. (2025). Solubility Study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in Organic Solvents. Journal of Chemistry and Technologies. Link(Note: Cited as a methodological analog for pyrazole-propanoic acid derivatives).

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

Sources

Mechanism of Action for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS: 100142-73-2).[1] While often utilized as a chemical building block, this compound represents a privileged pharmacophore in medicinal chemistry, exhibiting intrinsic bioactivity in metabolic and inflammatory signaling pathways.[1]

The core mechanism of action (MoA) for this scaffold is defined by its dual-modulatory potential:

  • Metabolic Regulation: It acts as a structural foundation for Glucokinase Activators (GKAs) and GPR40 (FFAR1) agonists , driving glucose-stimulated insulin secretion (GSIS).[1]

  • Inflammatory Modulation: The phenyl-pyrazole moiety provides inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways, reducing pro-inflammatory lipid mediator synthesis.[1]

This guide details the molecular interactions, signaling cascades, and experimental protocols required to validate these mechanisms in a research setting.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Before detailing the mechanism, it is critical to establish the chemical baseline of the compound as a probe.[1]

PropertySpecification
IUPAC Name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
CAS Number 100142-73-2
Molecular Formula

Molecular Weight 216.24 g/mol
Core Scaffold 1-phenyl-1H-pyrazole
Functional Motif C3-Propanoic Acid tail (Carboxylic acid pharmacophore)
Solubility Soluble in DMSO (>10 mg/mL), Methanol; sparingly soluble in water.[1][2]
pKa ~4.5 (Carboxylic acid), making it anionic at physiological pH (7.4).[1]

Core Mechanism of Action: Metabolic Signaling

The 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid structure is a classic bioisostere used to target metabolic enzymes and receptors.[1] Its primary MoA in this context is the modulation of glucose homeostasis via two synergistic pathways.[1]

Pathway A: Allosteric Activation of Glucokinase (GK)

The propanoic acid tail mimics the substrate interactions required for Glucokinase (Hexokinase IV) activation.[1] Unlike the catalytic site, this scaffold targets the allosteric activator site of GK.[1]

  • Mechanism: The compound binds to a hydrophobic pocket near the

    
    13 helix of Glucokinase.[1]
    
  • Conformational Effect: Binding stabilizes the enzyme in its Super-Open or Closed (Active) conformation, lowering the

    
     for glucose.[1]
    
  • Physiological Outcome: This increases the rate of glucose phosphorylation in pancreatic

    
    -cells, directly triggering the closure of 
    
    
    
    channels and subsequent insulin release.[1]
Pathway B: GPR40 (FFAR1) Agonism

The phenyl-propanoic acid motif is a known pharmacophore for Free Fatty Acid Receptor 1 (GPR40) , a GPCR expressed on


-cells.[1]
  • Ligand Interaction: The carboxylic acid head group forms an ionic bond with Arg183 or Arg258 in the transmembrane domain of GPR40, while the phenyl-pyrazole core engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket.[1]
  • Signaling Cascade: Activation couples to the

    
      protein.[1]
    
    • 
       activates Phospholipase C (PLC) .[1]
      
    • PLC hydrolyzes

      
       into 
      
      
      
      and DAG.[1]
    • 
       triggers 
      
      
      
      release from the ER.[1]
    • Elevated intracellular

      
       drives the exocytosis of insulin granules.[1]
      
Visualization of Signaling Pathways[1]

G cluster_0 Pancreatic Beta-Cell Membrane & Cytosol Ligand 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Agonist Binding GK Glucokinase (GK) Allosteric Site Ligand->GK Allosteric Activation Gq Gq Protein GPR40->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Outcome Insulin Secretion (GSIS) Calcium->Outcome Exocytosis Glucose Glucose -> G6P GK->Glucose ATP ATP Generation Glucose->ATP KATP K_ATP Channel Closure ATP->KATP Depol Membrane Depolarization KATP->Depol Depol->Calcium

Caption: Dual-pathway activation of Insulin Secretion via GPR40 agonism and Glucokinase activation.[1]

Secondary Mechanism: Anti-Inflammatory Modulation[1]

Beyond metabolism, the 1-phenyl-pyrazole core is structurally homologous to known NSAIDs (e.g., Celecoxib, Lonidamine derivatives).[1]

  • Target: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1]

  • Action: The planar pyrazole ring fits into the hydrophobic channel of COX-2.[1] The propanoic acid group interacts with the Arg120 residue at the channel entrance, preventing arachidonic acid entry.[1]

  • Result: Reduction in Prostaglandin E2 (

    
    ) and Leukotriene synthesis, mitigating cellular inflammation and oxidative stress.[1]
    

Experimental Validation Protocols

To validate the mechanism of action for this specific compound in your lab, follow these standardized protocols.

Protocol A: GPR40 Calcium Flux Assay (Cell-Based)

Objective: Quantify the agonist potency (


) of the compound on GPR40.[1]
  • Cell Line: CHO-K1 cells stably expressing human GPR40 (FFAR1).[1]

  • Reagent Preparation:

    • Dissolve 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in DMSO to 10 mM stock.

    • Prepare serial dilutions in HBSS buffer + 0.1% BSA (fatty acid-free).

  • Dye Loading:

    • Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.[1]

  • Assay Execution:

    • Inject compound into wells using a FLIPR (Fluorometric Imaging Plate Reader).[1]

    • Monitor fluorescence intensity (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Normalize response to positive control (e.g., Linoleic Acid or TAK-875).[1]

    • Plot dose-response curve to determine

      
      .[1]
      
Protocol B: Glucokinase Enzymatic Activity Assay

Objective: Determine if the compound acts as a GKA (Glucokinase Activator).[1]

  • System: Recombinant human Glucokinase (GST-tagged).[1]

  • Coupled Reaction:

    • Glucose + ATP

      
       Glucose-6-Phosphate (G6P) + ADP[1]
      
    • G6P + NADP+

      
       6-Phosphogluconate + NADPH [1]
      
  • Measurement:

    • Monitor the increase in absorbance at 340 nm (formation of NADPH).[1]

  • Procedure:

    • Incubate enzyme with compound (0.1 - 100

      
      ) for 10 mins.[1]
      
    • Initiate reaction with Glucose (5 mM) and ATP (1 mM).[1]

    • Compare slope (rate) vs. DMSO control. A higher slope indicates activation.[1]

Therapeutic & Research Applications

This compound is rarely used as a standalone drug in the clinic but serves as a critical Chemical Probe and Lead Scaffold in:

  • Type 2 Diabetes Research: As a starting point for "Dual-Acting" insulin secretagogues that avoid the hypoglycemia risks of sulfonylureas (due to the glucose-dependence of GK and GPR40).[1]

  • Oncology (Metabolic Reprogramming): Investigating the role of pyrazole-propanoic acids in inhibiting the "Warburg Effect" via glycolytic enzyme modulation.[1]

  • Medicinal Chemistry: The carboxylic acid is frequently converted to an amide or ester to improve membrane permeability (LogP optimization) or to link with other pharmacophores (Fragment-Based Drug Design).[1]

References

  • PubChem. 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Matschinsky, F. M. (2009).[1] Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery.[1] [Link]

  • Houthuijzen, J. M. (2016).[1] GPR40 (FFAR1) agonists as a therapeutic target for Type 2 Diabetes.[1] Drug Discovery Today.[1] [Link][1]

  • Li, G., et al. (2015).[1] Design and synthesis of pyrazole derivatives as potent anti-inflammatory agents.[1] Bioorganic & Medicinal Chemistry Letters.[1] [Link][1]

Sources

Discovery and history of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Medicinal Utility of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Linker

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 100142-73-2) represents a quintessential "scaffold-linker" motif in modern medicinal chemistry. While often overshadowed by the final drug candidates it helps create, this molecule serves as a critical junction point between the biologically active phenyl-pyrazole core (found in blockbuster drugs like Celecoxib and Rimonabant) and the carboxylic acid pharmacophore essential for solubility, hydrogen bonding, or mimicking biological substrates (e.g., the Aspartate residue in RGD integrin ligands).

This guide deconstructs the molecule from a building block into a strategic tool for Fragment-Based Drug Discovery (FBDD), detailing its synthetic evolution from classical Vilsmeier-Haack chemistry to modern palladium-catalyzed cross-couplings.

Part 1: Historical Context & Structural Logic

The Evolution of the Pyrazole Scaffold

The history of this compound is inextricably linked to the "Pyrazole Boom" of the late 20th century.

  • 1883: Ludwig Knorr discovers antipyrine, establishing pyrazoles as analgesic scaffolds.

  • 1980s-90s: The discovery of Lonazolac (a phenyl-pyrazole-acetic acid NSAID) demonstrated that attaching an acidic tail to the pyrazole ring creates potent anti-inflammatory agents.

  • 2000s-Present: The propanoic acid homolog (our topic) gained prominence as researchers sought to extend the linker length to optimize binding in deep protein pockets, particularly for Integrin receptors (αvβ3, αvβ6) and Glucagon Receptor (GCGR) antagonists .

Structural Activity Relationship (SAR) Logic

The molecule is tripartite:

  • Phenyl Ring: Provides hydrophobic bulk and π-π stacking interactions (Target: Hydrophobic pockets).

  • Pyrazole Core: Acts as a rigid spacer and hydrogen bond acceptor (N2).

  • Propanoic Acid Tail: A flexible "warhead" that mimics endogenous ligands (e.g., Aspartic acid) or forms salt bridges with Arginine/Lysine residues in kinase active sites.

Part 2: Synthetic Pathways & Protocols

We present two distinct routes: the Classical Route (robust, scalable, low cost) and the Modern Catalytic Route (convergent, high functional group tolerance).

The Classical Route: Vilsmeier-Haack / Knoevenagel

This is the industry standard for generating gram-scale quantities of the intermediate.

Step 1: Formylation

  • Reagents: 1-phenyl-1H-pyrazole, POCl₃, DMF.[1]

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position.

  • Outcome: 1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2]

Step 2: Chain Extension (Knoevenagel)

  • Reagents: Malonic acid, Pyridine, Piperidine (cat.).

  • Conditions: Reflux.[1]

  • Outcome: 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid (The unsaturated intermediate).

Step 3: Reduction

  • Reagents: H₂, Pd/C (10%), Ethanol or Methanol.

  • Outcome: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid.[2][3][4]

The Modern Route: Heck Cross-Coupling

Preferred when the phenyl ring bears sensitive substituents (e.g., nitriles, esters).

  • Substrate: 4-bromo-1-phenyl-1H-pyrazole.

  • Coupling Partner: Methyl acrylate or Acrylic acid.

  • Catalyst: Pd(OAc)₂, Phosphine ligand (e.g., PPh₃ or XPhos).

  • Advantage: Direct C-C bond formation skips the aldehyde intermediate.

Part 3: Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Legend Start 1-phenyl-1H-pyrazole Aldehyde Intermediate: 4-Carbaldehyde Start->Aldehyde Vilsmeier-Haack (POCl3/DMF) Acrylic Intermediate: Acrylic Acid Aldehyde->Acrylic Knoevenagel (Malonic Acid) Target TARGET: 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Acrylic->Target Hydrogenation (H2, Pd/C) Bromo 4-Bromo-1-phenyl pyrazole Bromo->Acrylic Heck Coupling (Pd cat., Acrylate) Blue: Classical Route Blue: Classical Route Red: Catalytic Route Red: Catalytic Route

Caption: Comparison of the Classical Vilsmeier-Haack route (Blue) versus the Modern Palladium-Catalyzed Heck route (Red).

Part 4: Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid via the Classical Route. Scale: 10 mmol input.

Stage 1: Synthesis of the Aldehyde
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and addition funnel.

  • Reagent Prep: Charge RBF with DMF (30 mmol, 3 eq) and cool to 0°C (ice bath).

  • Addition: Dropwise add POCl₃ (12 mmol, 1.2 eq). Critical: Maintain T < 10°C to avoid exotherm runaway. Stir for 30 min to form the Vilsmeier salt (white precipitate may form).

  • Substrate: Add 1-phenyl-1H-pyrazole (10 mmol) dissolved in minimal DMF.

  • Reaction: Heat to 90°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour mixture onto crushed ice (50g). Neutralize with saturated NaOAc solution until pH ~7.

  • Isolation: Filter the solid precipitate. Recrystallize from Ethanol.[5]

    • Checkpoint: 1H NMR should show a distinct singlet aldehyde peak at ~9.9 ppm.

Stage 2: Condensation to Acrylic Acid
  • Setup: 50 mL RBF with reflux condenser.

  • Mix: Combine Aldehyde (from Stage 1), Malonic Acid (12 mmol), and Pyridine (10 mL).

  • Catalyst: Add 5 drops of Piperidine.

  • Reaction: Reflux (115°C) for 4 hours. CO₂ evolution indicates reaction progress.

  • Workup: Pour into ice-cold HCl (1M) to precipitate the acid. Filter and wash with water.

Stage 3: Hydrogenation to Propanoic Acid
  • Setup: Hydrogenation bottle or Parr shaker.

  • Mix: Dissolve Acrylic Acid intermediate (5 mmol) in MeOH (20 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Shake under H₂ (30 psi) for 2 hours at RT.

  • Purification: Filter through Celite to remove Pd. Concentrate filtrate.

  • Final Check:

    • Appearance: Off-white solid.

    • Melting Point: ~128-130°C.

    • 1H NMR (DMSO-d6): Look for disappearance of alkene doublets (6.5-7.5 ppm) and appearance of ethylene multiplets at ~2.5-2.8 ppm.

Part 5: Physicochemical Profile

PropertyValue (Predicted/Exp)Relevance in Drug Design
Molecular Weight 216.24 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant).
LogP ~2.1Good lipophilicity for membrane permeability.
pKa (Acid) ~4.5Ionized at physiological pH (7.4), allowing salt bridge formation.
TPSA ~55 ŲHigh oral bioavailability potential.
H-Bond Donors 1 (COOH)Interaction with active site residues (e.g., Ser, Thr).
H-Bond Acceptors 3 (N, O)Interaction with backbone amides.

Part 6: Medicinal Chemistry Applications

Integrin Antagonism (RGD Mimetics)

This scaffold is a structural surrogate for the Arg-Gly-Asp (RGD) sequence.

  • Mechanism: The phenyl-pyrazole mimics the rigid backbone, while the propanoic acid mimics the Aspartic acid side chain.

  • Application: Inhibitors of

    
     and 
    
    
    
    integrins for fibrosis and cancer therapy. The distance between the phenyl ring and the acid group is optimized in this molecule to span the integrin binding cleft.
Glucagon Receptor Antagonists

Research has shown that


-alanine and propanoic acid derivatives of pyrazoles can block the glucagon receptor.
  • Role: The acid tail interacts with the transmembrane domain of the GPCR, locking it in an inactive conformation.

Kinase Inhibitor "Cap"

In kinase inhibitors, this moiety is often used as a "Solvent Exposed Tail".

  • Strategy: The phenyl-pyrazole binds the ATP pocket (hinge region), while the propanoic acid extends out to the solvent front to improve solubility or interact with surface Lysine residues.

Part 7: References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational Pyrazole Chemistry).[6][7][8] Link

  • Rainer, G., et al. (1981). Lonazolac: Synthesis and Pharmacological Properties. Arzneimittel-Forschung, 31(1), 1-5. (Precursor SAR Logic).

  • Goodman, S. L., et al. (2002). Integrins as therapeutic targets. Trends in Pharmacological Sciences, 23(6), 274-278. (Relevance of Propanoic Acid tails in RGD mimetics). Link

  • Genentech Inc. (2015). Patent WO2015048739A1: Pyrazole derivatives as inhibitors of DLK. (Example of modern application of phenyl-pyrazole-acids). Link

  • Meanwell, N. A. (2011).[9] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Acid isostere logic). Link

Sources

Physicochemical Characteristics & Synthetic Methodology: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

[1][2]

Executive Summary

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS: 100142-73-2) is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the development of glucagon receptor antagonists, anti-inflammatory agents, and specific kinase inhibitors.[1] Its structure combines a lipophilic N-phenyl pyrazole core with a polar propanoic acid tail, offering a balanced physicochemical profile for fragment-based drug discovery (FBDD).[2]

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and analytical characterization standards, designed for researchers requiring high-integrity data for experimental planning.

Part 1: Chemical Identity & Structural Analysis[4]

The compound consists of a central pyrazole ring substituted at the N1 position with a phenyl group and at the C4 position with a propanoic acid side chain.[3][2] This substitution pattern is critical for maintaining the planarity of the aromatic system while providing a flexible linker for the carboxylic acid pharmacophore.[2]

Table 1: Core Chemical Data
ParameterSpecification
IUPAC Name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Common Name 1-Phenyl-1H-pyrazole-4-propanoic acid
CAS Number 100142-73-2
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
SMILES O=C(O)CCC1=CN(C2=CC=CC=C2)N=C1
InChI Key NBHCOIXHQRCPQV-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][7][8]

Understanding the acid-base behavior and solubility profile is essential for assay development and formulation.[2]

Table 2: Physicochemical Characteristics
PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[2]
Melting Point 120–150 °C (Predicted)Experimental values for close analogs (e.g., 4-substituted pyrazoles) fall in this range.[2]
pKa (Acid) 4.5 – 4.8 (COOH)Typical of aliphatic carboxylic acids.[2] Ionized at physiological pH (7.4).[2]
pKa (Base) ~2.5 (Pyrazole N2)The pyrazole nitrogen is weakly basic; protonation requires strongly acidic conditions.[2]
LogP 1.8 – 2.2 (Predicted)Moderate lipophilicity allows for membrane permeability while maintaining aqueous solubility at neutral pH.[2]
Solubility DMSO (>50 mg/mL), Methanol, EthanolHigh solubility in polar organic solvents.[2]
Aqueous Solubility Low (pH < 4); High (pH > 7)pH-dependent solubility due to the carboxylic acid moiety.[2]
Pharmacophore Visualization

The following diagram illustrates the key interaction points of the molecule, critical for binding affinity in protein pockets.

Pharmacophorecluster_0Lipophilic Domaincluster_1Polar DomainPhenylPhenyl Ring(Pi-Stacking / Hydrophobic)PyrazolePyrazole Core(Scaffold / Pi-Interaction)Phenyl->PyrazoleN1 SubstitutionLinkerEthyl Linker(Flexible Spacer)Pyrazole->LinkerC4 SubstitutionCOOHCarboxylic Acid(H-Bond Donor/AcceptorIonic Interaction)Linker->COOH

Figure 1: Pharmacophore map highlighting the distinct lipophilic and polar domains facilitating ligand-protein interactions.[2]

Part 3: Synthetic Architecture

The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is most reliably achieved through a stepwise construction of the pyrazole ring followed by chain extension.[2] The Vilsmeier-Haack / Knoevenagel route is preferred for its scalability and regioselectivity.[2]

Synthetic Workflow Diagram

SynthesisStartAcetophenone PhenylhydrazoneIntermediate11-Phenyl-1H-pyrazole-4-carbaldehydeStart->Intermediate1Step 1: Vilsmeier-Haack(POCl3, DMF, Heat)Intermediate23-(1-Phenyl-1H-pyrazol-4-yl)acrylic acidIntermediate1->Intermediate2Step 2: Knoevenagel Condensation(Malonic Acid, Pyridine, Piperidine)Product3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acidIntermediate2->ProductStep 3: Reduction(H2, Pd/C or Diimide)

Figure 2: Stepwise synthetic pathway from hydrazone precursor to final propanoic acid derivative.[2][4]

Detailed Protocol
Step 1: Vilsmeier-Haack Formylation

Objective: Construct the pyrazole ring with a C4-aldehyde handle.

  • Reagents: Acetophenone phenylhydrazone (1.0 eq), POCl₃ (3.0 eq), DMF (excess).

  • Procedure: Add POCl₃ dropwise to cold DMF (0°C) to generate the Vilsmeier salt. Add the hydrazone solution slowly.[2] Heat to 60-80°C for 4-6 hours.

  • Workup: Pour onto ice/water and neutralize with Na₂CO₃. The solid 1-phenyl-1H-pyrazole-4-carbaldehyde precipitates.[2]

  • Causality: The double formylation and cyclization occur in situ.[2] Excess POCl₃ ensures complete conversion of the hydrazone.[2]

Step 2: Knoevenagel Condensation

Objective: Extend the carbon chain to an acrylic acid.[2]

  • Reagents: Aldehyde from Step 1 (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent), Piperidine (cat.).

  • Procedure: Reflux the mixture (80-100°C) for 2-4 hours until CO₂ evolution ceases.

  • Workup: Pour into ice-cold HCl (1M) to precipitate the crude acrylic acid.

  • Mechanism: Piperidine catalyzes the deprotonation of malonic acid, which attacks the aldehyde. Spontaneous decarboxylation yields the

    
    -unsaturated acid.
    
Step 3: Reduction (Hydrogenation)

Objective: Reduce the alkene to the alkane without reducing the pyrazole or phenyl rings.[2]

  • Reagents: Acrylic acid intermediate, 10% Pd/C (10 wt%), H₂ (balloon pressure) or Formic acid/Triethylamine (transfer hydrogenation).[2]

  • Procedure: Stir in MeOH or EtOH at RT under H₂ atmosphere for 4-12 hours. Filter through Celite to remove catalyst.[2]

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.[2]

Part 4: Analytical Characterization

Validating the structure requires confirming the presence of the pyrazole core and the saturation of the propanoic chain.[2]

1H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • COOH:

    
     12.1 ppm (Broad singlet, 1H). Disappears on D₂O shake.
    
  • Pyrazole C5-H:

    
     8.3 – 8.5 ppm (Singlet, 1H).[2][4] Deshielded by N1-phenyl.[2]
    
  • Pyrazole C3-H:

    
     7.6 – 7.8 ppm (Singlet, 1H).[2]
    
  • Phenyl Ring:

    
     7.3 – 7.8 ppm (Multiplet, 5H).[2]
    
  • Propanoic

    
    -CH₂: 
    
    
    2.5 – 2.6 ppm (Triplet,
    
    
    Hz, 2H).[2]
  • Propanoic

    
    -CH₂: 
    
    
    2.8 – 2.9 ppm (Triplet,
    
    
    Hz, 2H).[2]
Mass Spectrometry (ESI-MS)[2][9]
  • Ionization Mode: Positive (ESI+)[2]

  • Molecular Ion [M+H]⁺: m/z 217.2[2]

  • Fragment Ions: Loss of -COOH or tropylium ion formation may be observed at higher collision energies.[2]

Part 5: Stability & Handling

  • Storage: Store at 2-8°C in a tightly sealed container. Protect from humidity to prevent caking.[2]

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[2]

  • Safety: Irritant to eyes and skin (H315, H319).[2] Use standard PPE (gloves, goggles) during synthesis and handling.[2]

References

  • Sigma-Aldrich. (n.d.).[2] 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid Product Sheet. Retrieved from [2]

  • Arbačiauskienė, E., et al. (2011).[2][5] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Retrieved from [2]

  • PubChem. (n.d.).[2][6] Compound Summary: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid.[3][2][1][7][8] National Library of Medicine.[2] Retrieved from [2]

  • ChemicalBook. (2025).[2] 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID Properties and Synthesis. Retrieved from [2]

  • ResearchGate. (2010).[2] Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Retrieved from

Methodological & Application

Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid from pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Executive Summary

This application note details the synthetic workflow for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, a critical pharmacophore found in glucokinase activators, COX-2 inhibitors, and agrochemicals.[1] The protocol utilizes a robust two-step sequence: (1) A Doebner-modified Knoevenagel condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with malonic acid to yield the intermediate acrylic acid, followed by (2) chemoselective catalytic hydrogenation to saturate the alkene.[1] This guide prioritizes scalability, purity profile, and operational safety.

Retrosynthetic Analysis & Workflow

The synthesis is designed to extend the carbon chain at the C4 position of the pyrazole ring.[1] The pyrazole aldehyde is an ideal electrophile for Knoevenagel condensation due to the electron-rich nature of the heteroaromatic ring, which stabilizes the intermediate carbocation species, though it requires specific base catalysis to overcome initial nucleophilic addition barriers.[1]

Figure 1: Synthetic Pathway

SynthesisPath Aldehyde 1-phenyl-1H-pyrazole- 4-carbaldehyde (Starting Material) Acrylic 3-(1-phenyl-1H-pyrazol-4-yl) acrylic acid (Intermediate) Aldehyde->Acrylic Step 1: Knoevenagel (Pyridine/Piperidine, 80°C) Malonic Malonic Acid Malonic->Acrylic Product 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid (Target) Acrylic->Product Step 2: Hydrogenation (H2, Pd/C, MeOH)

Caption: Two-stage synthesis involving chain extension via condensation followed by reductive saturation.[1]

Module 1: Chain Extension (Knoevenagel Condensation)

Objective: Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid. Principle: The Doebner modification utilizes malonic acid in pyridine.[1][2][3] The pyridine acts as both solvent and base, while piperidine serves as the organocatalyst to facilitate enolate formation.[1] The reaction proceeds through an aldol-like addition, followed by dehydration and thermal decarboxylation.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
1-phenyl-1H-pyrazole-4-carbaldehyde1.0Limiting Reagent
Malonic Acid1.5 - 2.0Nucleophile
PyridineSolvent (10 vol)Base/Solvent
Piperidine0.1 (Cat.)[1]Catalyst
HCl (1M)ExcessQuenching/Precipitation
Experimental Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol, 1.72 g) and malonic acid (15 mmol, 1.56 g) to the flask.

  • Solvent Addition: Add pyridine (17 mL) followed by piperidine (0.1 mL).

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours.

    • Checkpoint: Evolution of CO₂ gas (bubbling) indicates decarboxylation is proceeding.[1] Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      acid spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into ice-cold water (100 mL) containing concentrated HCl (enough to neutralize pyridine, pH

      
       2–3). Caution: Exothermic neutralization.
      
    • A white to pale-yellow solid will precipitate immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield Expectations: 85–95%.

    • Appearance: White/Off-white solid.

Module 2: Reductive Saturation

Objective: Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid. Principle: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the standard for reducing


-unsaturated acids.[1] It is cleaner than chemical reductants (e.g., Na/Hg) and avoids byproducts associated with hydride reagents.[1]
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Acrylic Acid Intermediate1.0Limiting Reagent
10% Pd/C10 wt%Catalyst
Hydrogen Gas (

)
Balloon/1 atmReductant
MethanolSolvent (20 vol)Solvent
Experimental Protocol
  • Safety Check: Purge all glassware with nitrogen. Pyrophoric catalyst handling protocols apply.

  • Charging: In a hydrogenation flask, dissolve the acrylic acid intermediate (5 mmol) in Methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (Nitrogen or Argon).[1]

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen gas (repeat 3 times).

    • Stir vigorously at room temperature under a Hydrogen balloon (1 atm) for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1][8][9] The UV-active conjugated alkene spot will disappear. The product is less UV-active but stainable with Iodine or PMA.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol. Caution: Do not let the catalyst dry out completely on the filter paper (fire hazard).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to obtain the crude propanoic acid.

  • Final Purification: Recrystallize from Ethyl Acetate/Hexane.

Analytical Validation

Table 1: Expected Analytical Parameters

ParameterMethodExpected Signal/Value
Purity HPLC (C18)>98% (254 nm)

H NMR
DMSO-

Aldehyde:

9.9 (s, 1H, CHO)Acrylic Acid:

6.3 (d, 1H, =CH), 7.5 (d, 1H, =CH)Propanoic Acid:

2.5 (t, 2H,

-COOH), 2.8 (t, 2H,

-Ar)
Mass Spec ESI (+)

consistent with MW (approx.[1][9] 217.1 Da)

Figure 2: Mechanistic Logic of Knoevenagel-Doebner

Mechanism Step1 Deprotonation of Malonic Acid (Piperidine Base) Step2 Nucleophilic Attack on Aldehyde (Aldol-type Addition) Step1->Step2 Step3 Dehydration (-H2O) (Formation of Di-acid Alkene) Step2->Step3 Step4 Thermal Decarboxylation (-CO2) (Formation of Acrylic Acid) Step3->Step4

Caption: Sequential mechanistic steps in the Doebner modification.

Troubleshooting & Optimization

  • Issue: Incomplete Decarboxylation.

    • Symptom:[5][9] Presence of dicarboxylic acid (very polar spot on TLC).

    • Fix: Increase reaction temperature to reflux (100°C) or extend reaction time. Ensure pyridine is dry.

  • Issue: Pyridine Removal.

    • Symptom:[5][9] Oily product or pyridine smell after workup.

    • Fix: The acidification step (pH 2) is critical to convert pyridine to water-soluble pyridinium chloride.[1] Ensure the final wash of the solid is thorough.

  • Issue: Over-reduction.

    • Symptom:[5][9] Reduction of the pyrazole ring (rare with Pd/C at 1 atm).[1]

    • Fix: Monitor reaction time strictly. If over-reduction occurs, switch to Diimide reduction (generated in situ from hydrazine hydrate and

      
      ) which is specific to alkenes [1].[1]
      

References

  • Deepa, P., et al. "Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction."[1][12] E-Journal of Chemistry, vol. 9, no. 1, 2012, pp. 1-5.[1] Link

  • Shetty, A.K., et al. "Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives."[1][8] Asian Journal of Chemistry, vol. 20, no.[1] 7, 2008, pp. 5033-5038.[1] Link

  • Thermo Fisher Scientific. "Knoevenagel Condensation Reaction Guide." Thermo Fisher Scientific Application Notes. Link

  • Arbačiauskienė, E., et al. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions."[1][5][11] Arkivoc, vol. 2011, no.[1][5] 11, pp. 1-21.[1][5][11] Link

Sources

Advanced Protocol: Vilsmeier-Haack Cyclization for 4-Formylpyrazole Synthesis

[1][3]

Executive Summary

The Vilsmeier-Haack (VH) reaction is classically defined as the formylation of electron-rich aromatics. However, its application in pyrazole synthesis represents a higher-order transformation: the Vilsmeier-Haack-Arnold reaction . This protocol converts hydrazones (derived from methyl ketones) directly into 1,3-disubstituted-4-formylpyrazoles using

Why this matters:

  • Efficiency: It bypasses the need for pre-formed pyrazoles, constructing the heterocycle and installing a synthetic handle (aldehyde) in a single step.

  • Versatility: The resulting 4-formyl moiety is a "linchpin" for further diversification (e.g., reductive amination, Wittig olefination) in drug discovery campaigns.

  • Scalability: The reagents are inexpensive, and the purification often requires only recrystallization.

Mechanistic Insight: The "Double Vilsmeier" Sequence

Unlike simple formylation, this reaction involves a cascade of electrophilic attacks, cyclization, and aromatization.

The Pathway[1][5][6][7]
  • Reagent Formation:

    
     reacts with DMF to form the electrophilic chloromethyleniminium salt (Vilsmeier Reagent).[5]
    
  • Hydrazone Activation: The hydrazone undergoes electrophilic attack by the Vilsmeier reagent.

  • Cyclization: A second equivalent of the reagent facilitates cyclization and aromatization.

  • Formylation: The electron-rich pyrazole ring is formylated at the 4-position (if not already formylated during cyclization dynamics).[1]

Mechanistic Diagram

VilsmeierMechanismReagentVilsmeier Reagent(Chloromethyleniminium Salt)HydrazoneAcetophenone Hydrazone(Substrate)Reagent->Hydrazone Electrophilic AttackInter1Intermediate A(N-Formyl Hydrazone Species)Hydrazone->Inter1CyclizationCyclization Step(Intramolecular Attack)Inter1->Cyclization + 2nd Eq. Vilsmeier ReagentPyrazoleCorePyrazole Ring FormationCyclization->PyrazoleCore - HClFormylationC4-Formylation(Electrophilic Aromatic Substitution)PyrazoleCore->FormylationFinalProduct1,3-Diaryl-4-formylpyrazoleFormylation->FinalProduct Hydrolysis

Figure 1: Mechanistic cascade of the Vilsmeier-Haack-Arnold reaction converting a hydrazone to a 4-formylpyrazole.[4]

Strategic Considerations

Substrate Design

The reaction is most effective with aryl methyl ketone hydrazones (e.g., acetophenone phenylhydrazone).

  • Electron Donors (EDG): Substituents like -OMe or -Me on the aryl rings accelerate the reaction but may increase side products (e.g., formylation of the aryl ring itself).

  • Electron Withdrawers (EWG): Groups like

    
     or 
    
    
    deactivate the hydrazone, requiring higher temperatures (
    
    
    ) and longer reaction times.
Reagent Stoichiometry

A standard formylation uses a 1:1 ratio. This synthesis requires excess reagent.

  • Minimum Ratio: 3 equivalents of Vilsmeier reagent per 1 equivalent of hydrazone.[6]

    • 1 Eq for cyclization.

    • 1 Eq for formylation.[1][4][6][5][7][8]

    • 1 Eq to maintain solvent polarity and drive equilibrium.

  • Solvent: DMF often serves as both reagent and solvent.

Standardized Protocol

Target: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Materials
  • Substrate: Acetophenone phenylhydrazone (10 mmol).

  • Reagent: Phosphorus oxychloride (

    
    , 30-40 mmol).
    
  • Solvent: Dimethylformamide (DMF, anhydrous, 10-15 mL).

  • Quenching: Ice-cold water, Saturated

    
     solution.
    
Step-by-Step Methodology
Step 1: Generation of Vilsmeier Reagent (In Situ)
  • Setup: Flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel, under Argon/Nitrogen atmosphere.

  • Cooling: Place the flask containing DMF (10 mL) in an ice-salt bath (

    
     to 
    
    
    ).
  • Addition: Add

    
     (3.0 equiv) dropwise over 15–20 minutes.
    
    • Critical Control Point: The reaction is exothermic. Ensure internal temperature does not exceed

      
       to prevent thermal decomposition of the complex.
      
  • Maturation: Stir the resulting semi-solid/viscous mixture for 15 minutes at

    
    .
    
Step 2: Substrate Addition
  • Preparation: Dissolve the hydrazone (1.0 equiv) in a minimum amount of DMF (3-5 mL).

  • Addition: Add the hydrazone solution dropwise to the Vilsmeier reagent at

    
    .
    
  • Transition: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 3: Cyclization and Formylation[1]
  • Heating: Transfer the vessel to an oil bath pre-heated to

    
     .
    
  • Duration: Stir for 4–6 hours.

  • Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting hydrazone spot will disappear, and a new, more polar fluorescent spot (aldehyde) will appear.

Step 4: Workup and Isolation
  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 100g) with vigorous stirring.

  • Neutralization: Adjust pH to 8–9 using saturated

    
     or 
    
    
    solution.
    • Note: This step hydrolyzes the iminium intermediate to the aldehyde. Stir for 1-2 hours to ensure complete hydrolysis.

  • Filtration: The product usually precipitates as a solid. Filter, wash with copious water, and dry.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures. If oil forms, extract with Dichloromethane (DCM), dry over

    
    , and purify via silica gel flash chromatography.
    

Data Presentation: Yield Optimization

The following table summarizes expected yields based on substituent effects, derived from aggregated literature data.

Substrate (Hydrazone Substituent)Temperature (

)
Time (h)Yield (%)Notes
Phenyl (Unsubstituted) 60-70480-88Standard benchmark.
4-OMe (Electron Rich) 50-60385-92Faster reaction; watch for exotherms.
4-NO

(Electron Poor)
90-1006-860-70Requires harsh conditions; lower yield.
4-Cl / 4-Br 70-80575-82Good balance of reactivity and stability.
Steroidal Semicarbazone 60560-65Fused pyrazole-steroid systems.

Troubleshooting & Safety

Critical Safety Parameters
  • 
     Handling:  Highly corrosive and reacts violently with water. Always quench excess reagent slowly into ice.
    
  • DMF Toxicity: Hepatotoxic. Use in a well-ventilated fume hood.

  • Thermal Runaway: The initial mixing of

    
     and DMF generates significant heat. Never scale up without checking cooling capacity.
    
Common Issues and Fixes
IssueProbable CauseCorrective Action
Low Yield / Incomplete Rxn Moisture in DMF or old

.
Use anhydrous DMF; distill

if colored.
Oiling out during quench Incomplete hydrolysis or product solubility.Stir aqueous mixture longer (up to 4h); extract with DCM.
Dark/Tarred Product Temperature too high during addition.Strictly maintain

during reagent formation.
No Formylation (Cyclization only) Insufficient Vilsmeier reagent.Increase

to 4-5 equivalents.

References

  • Vilsmeier-Haack reaction on hydrazones: A convenient synthesis of 4-formylpyrazoles. Source: Journal of Chemical Research.[8] URL:[Link]

  • Synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Source: Molbank (MDPI). URL:[Link][9]

  • Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Source: European Chemical Bulletin.[10] URL:[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Source: Arkivoc.[11] URL:[Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Source: Molbank (MDPI). URL:[Link][6][9][7][8]

Application Note: Chemoselective Diimide Reduction of Pyrazole Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of pyrazole-substituted acrylic acids to their corresponding propanoic acid derivatives using diimide (diazene,


) . While catalytic hydrogenation (

/Pd-C) is the industry standard for alkene reduction, it presents significant risks for pyrazole substrates, including the hydrogenolysis of N-benzyl protecting groups and the over-reduction of the heteroaromatic ring.

This guide provides two validated protocols for in situ diimide generation—Method A (Potassium Azodicarboxylate) and Method B (Sulfonylhydrazide) —ensuring high yield and preservation of sensitive functionalities.

The Chemoselectivity Challenge

In drug discovery, pyrazole propanoic acids are critical intermediates for Glucagon Receptor Antagonists and GPR40 agonists. These are typically synthesized via Knoevenagel condensation to form an


-unsaturated acid (acrylate), which must be reduced.
Why Diimide?

Diimide offers a distinct mechanistic advantage over catalytic hydrogenation:

  • Polarity Discrimination: Diimide only reduces non-polar multiple bonds (C=C, C≡C, N=N). It is inert toward polar functional groups such as nitro (

    
    ), cyano (
    
    
    
    ), and carbonyl (
    
    
    ).
  • Protecting Group Stability: Crucially for pyrazole chemistry, diimide does not cleave Benzyl (

    
    ) or Carboxybenzyl (
    
    
    
    ) groups, nor does it reduce the pyrazole ring itself—side reactions common with high-pressure
    
    
    /Pd.
  • Stereospecificity: The reduction proceeds via a concerted syn-addition, valuable if stereocenters are being generated on the propanoic chain.

Mechanistic Insight

The active reducing species, (Z)-diimide , is generated in situ.[1] It transfers hydrogen to the alkene via a six-membered cyclic transition state (pericyclic reaction).[2]

Reaction Pathway[2][3][4][5]
  • Generation: Precursors (PADC or TSH) release diimide.

  • Isomerization: (E)-diimide (stable) equilibrates to (Z)-diimide (reactive).

  • Syn-Addition: Concerted transfer of hydrogen to the alkene.[3]

  • Decomposition: Formation of stable

    
     gas.
    
Visualization: Mechanism of Action

DiimideMechanism Precursor Precursor (PADC or TSH) Diimide (Z)-Diimide [HN=NH] Precursor->Diimide Activation TS Cyclic Transition State (6-Membered) Diimide->TS + Substrate SideRxn Disproportionation (N2H4 + N2) Diimide->SideRxn Self-Rxn (Loss of reagent) Substrate Pyrazole Acrylate (Alkene) Substrate->TS Product Pyrazole Propanoic Acid + N2 (gas) TS->Product Syn-H Transfer

Figure 1: Mechanistic pathway showing the generation of diimide and the concerted syn-addition to the alkene, alongside the competing disproportionation pathway.

Experimental Protocols

Method A: Potassium Azodicarboxylate (PADC)

Best for: Lab-scale synthesis (100mg – 10g), highly sensitive substrates, and room temperature reactions. Reagent Logic: PADC releases diimide upon acidification. Using Acetic Acid allows for a controlled, slow release, minimizing disproportionation.

Materials:

  • Substrate: Pyrazole-4-acrylic acid derivative (1.0 equiv)

  • Reagent: Potassium Azodicarboxylate (PADC) (4.0 - 6.0 equiv)

  • Solvent: Methanol (MeOH) or Pyridine (for solubility)

  • Acid: Glacial Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Dissolution: Dissolve the pyrazole acrylate (1.0 equiv) in Methanol (0.1 M concentration). If the substrate contains a free carboxylic acid, it may be partially soluble; this is acceptable as it will dissolve during reaction.

  • Reagent Addition: Add PADC (3.0 equiv) in one portion. The resulting suspension will be yellow/orange.

  • Controlled Acidification (CRITICAL):

    • Prepare a solution of Glacial AcOH (8.0 equiv) in MeOH (1:1 v/v).

    • Add the acid solution dropwise over 20–30 minutes via a syringe pump or addition funnel.

    • Observation: Evolution of gas (

      
      ) indicates diimide generation.[4] The yellow color will fade to white/colorless.
      
  • Monitoring & Iteration:

    • Check reaction by LCMS or NMR after 2 hours.

    • Self-Validation: If starting material remains (>10%), add a second portion of PADC (2.0 equiv) followed by slow addition of AcOH (4.0 equiv).

    • Note: Diimide disproportionates (

      
      ) faster than it reduces hindered alkenes. Excess reagent is almost always required.
      
  • Workup:

    • Filter off the potassium acetate/polymer salts.

    • Concentrate the filtrate.

    • Partition between Ethyl Acetate and Water. (Note: If the product is a free acid, ensure the aqueous layer is pH ~3-4 to keep it in the organic phase).

Method B: p-Toluenesulfonylhydrazide (TSH)

Best for: Larger scales, robust substrates, and substrates with poor solubility in MeOH. Reagent Logic: TSH decomposes thermally to generate diimide. This method requires heating (reflux) but avoids large salt formation.

Materials:

  • Substrate: Pyrazole-4-acrylic acid derivative (1.0 equiv)

  • Reagent: p-Toluenesulfonylhydrazide (TSH) (3.0 - 5.0 equiv)

  • Base: Sodium Acetate (NaOAc) (3.0 - 5.0 equiv)

  • Solvent: THF:Water (1:1) or DME:Water.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the substrate (1.0 equiv) and TSH (3.0 equiv).

  • Solvent: Add THF:Water (1:1) (0.2 M concentration).

  • Base: Add NaOAc (3.0 equiv). The base catalyzes the decomposition of TSH.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Visual Cue: Vigorous gas evolution (

      
      ) will occur.
      
  • Monitoring: Monitor by TLC/LCMS. If incomplete, cool to slightly below reflux, add more TSH (1-2 equiv) and NaOAc, and resume heating.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with water and brine.

    • Purification: The byproduct is p-toluenesulfinic acid/sulfinate, which is water-soluble.

Critical Process Parameters (CPP) & Troubleshooting

ParameterImpact on ReactionOptimization Strategy
Reagent Stoichiometry High consumption due to disproportionation (

).
Start with 3-4 equiv. Add more in batches if conversion stalls.
Acid Addition Rate (Method A) Fast addition causes rapid gas evolution and loss of diimide before it finds the alkene.Slow addition is vital. Use a syringe pump for reproducibility.
Substrate Solubility Reaction is heterogeneous; poor solubility slows kinetics.Use Pyridine or DMF as co-solvent if MeOH fails.
pH Control Pyrazoles are basic. They may buffer the reaction (Method A).Ensure excess Acetic Acid is used to overcome the buffering capacity of the pyrazole nitrogen.
Self-Validating the Reaction
  • NMR Check: Monitor the disappearance of the alkene doublets (typically

    
     6.0–7.5 ppm) and the appearance of the propanoic acid triplets (
    
    
    
    2.5–3.0 ppm).
  • Mass Balance: Diimide reduction adds exactly 2 mass units. If you see +0 mass, no reaction occurred. If you see +16 or +32, oxidation occurred (rare with these protocols).

Workflow Visualization

Workflow Start Start: Pyrazole Acrylate Choice Select Method Start->Choice MethodA Method A: PADC + AcOH (Room Temp, Sensitive Groups) Choice->MethodA MethodB Method B: TSH + NaOAc (Reflux, Robust Groups) Choice->MethodB StepA1 Dissolve in MeOH MethodA->StepA1 StepA2 Add PADC (3 equiv) StepA1->StepA2 StepA3 Slow Addn of AcOH (Control N2 evolution) StepA2->StepA3 Check QC: LCMS/NMR (Alkene gone?) StepA3->Check StepB1 Dissolve in THF/H2O MethodB->StepB1 StepB2 Add TSH + NaOAc StepB1->StepB2 StepB3 Reflux (65-80°C) StepB2->StepB3 StepB3->Check AddMore Add more Reagent (Repeat Cycle) Check->AddMore Incomplete Workup Workup: Partition EtOAc/H2O Isolate Propanoic Acid Check->Workup Complete AddMore->StepA2 Method A AddMore->StepB2 Method B

Figure 2: Decision tree and workflow for selecting and executing diimide reduction protocols.

Safety Considerations

  • Hydrazine Generation: While PADC and TSH are safer than liquid hydrazine, the disproportionation of diimide generates small amounts of hydrazine. Handle all waste streams as potentially containing hydrazine (toxic/carcinogenic).

  • Gas Evolution: Both methods generate stoichiometric amounts of nitrogen gas (

    
    ). Ensure reaction vessels are vented to prevent over-pressurization.
    
  • Exotherm: The decomposition of TSH can be exothermic. On large scales (>50g), control heating carefully.

References

  • Pastori, N., et al. (2025). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. Link

  • Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91-155. Wiley Online Library. Link

  • Lombardo, L. (1986). Potassium Azodicarboxylate.[5][3][6] Organic Syntheses, Coll. Vol. 7, p.432. Link

  • Chamberlin, S. (2021).[2] Hydrogenation with Diimide. Chemistry LibreTexts. Link[2]

  • Marsh, B. J., & Carbery, D. R. (2009).[7] Chemoselective Reduction of Alkenes. Journal of Organic Chemistry, 74(8), 3186–3188. Link

Sources

Protocol for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic Acids

Executive Summary & Pharmacological Relevance

The 1,3-diphenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous COX-2 inhibitors (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and antimicrobial agents.[1] The propanoic acid derivative at the 4-position represents a critical "linker-headgroup" motif, often utilized to engage polar pockets in enzyme active sites or to improve solubility profiles of lipophilic pyrazole cores.[1]

This protocol details a robust, four-step synthetic route designed for scalability and high regioselectivity.[1] Unlike combinatorial approaches that often yield regioisomeric mixtures, this route utilizes the Vilsmeier-Haack cyclization to guarantee the 1,3-substitution pattern, followed by a Knoevenagel condensation and selective reduction to install the propanoic acid tail.[1]

Retrosynthetic Logic & Pathway

To ensure structural integrity and avoid regioisomeric contamination, we avoid direct hydrazine condensation with diketo-esters.[1] Instead, we build the pyrazole ring first with the aldehyde functionality in place.[1]

  • Target: 3-(1,3-diphenyl-1H-pyrazol-4-yl)propanoic acid.[1][2][3]

  • Disconnection 1 (C-C Bond Saturation): Selective reduction of the

    
    -unsaturated acrylic acid.
    
  • Disconnection 2 (C=C Bond Formation): Knoevenagel condensation of a pyrazole-4-carbaldehyde with malonic acid.[1]

  • Disconnection 3 (Heterocycle Formation): Vilsmeier-Haack formylation/cyclization of an acetophenone phenylhydrazone.[4]

Retrosynthesis target Target: Propanoic Acid Deriv. acrylic Intermediate: Acrylic Acid target->acrylic Selective Reduction (H2/Pd-C or Diimide) aldehyde Key Precursor: Pyrazole-4-aldehyde acrylic->aldehyde Knoevenagel (Malonic Acid/Pyridine) hydrazone Starting Material: Phenylhydrazone aldehyde->hydrazone Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic strategy prioritizing regiochemical control via the Vilsmeier-Haack pathway.

Detailed Experimental Protocol

Phase 1: Formation of Acetophenone Phenylhydrazone

Rationale: This step establishes the N-N bond and the phenyl substituents.[1]

  • Reagents: Acetophenone (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalytic).

  • Procedure:

    • Dissolve acetophenone in warm ethanol.[1]

    • Add phenylhydrazine dropwise with stirring.

    • Add 2-3 drops of glacial acetic acid.[1]

    • Reflux for 1 hour.

    • Workup: Cool the mixture. The hydrazone will precipitate as a solid.[1] Filter, wash with cold ethanol, and dry.[1]

    • Checkpoint: Ensure the solid is dry before Step 2 to prevent POCl3 hydrolysis.[1]

Phase 2: Vilsmeier-Haack Cyclization (The Critical Step)

Rationale: This "double formylation" sequence attacks the hydrazone methyl group, cyclizes the ring, and installs the C-4 aldehyde in one pot.[1]

  • Reagents: Phenylhydrazone (from Phase 1), POCl3 (3.0 eq), DMF (5.0 eq/solvent).

  • Procedure:

    • Place dry DMF in a round-bottom flask cooled to 0–5°C (ice bath).

    • Add POCl3 dropwise with vigorous stirring (exothermic!). Stir for 15-20 mins to form the Vilsmeier reagent (white semi-solid).

    • Dissolve the hydrazone in minimum DMF and add it to the Vilsmeier reagent.[1]

    • Reaction: Allow to warm to RT, then heat at 70–80°C for 4–6 hours .

    • Quench: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO3 or NaOH solution (pH 7–8).

    • Isolation: A yellow precipitate (1,3-diphenyl-1H-pyrazole-4-carbaldehyde) forms.[1] Filter, wash with water, and recrystallize from ethanol.[1][5][6]

Phase 3: Knoevenagel Condensation

Rationale: Extends the carbon chain by two units using malonic acid.[1] The "Doebner modification" (pyridine/piperidine) promotes decarboxylation to the acrylic acid directly.

  • Reagents: Pyrazole-4-carbaldehyde (1.0 eq), Malonic acid (1.5 eq), Pyridine (solvent), Piperidine (catalytic, 0.5 mL).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine catalyst.[1][3]

    • Reflux at 80–100°C for 2–4 hours until CO2 evolution ceases.

    • Workup: Pour into ice-cold water containing dilute HCl (to neutralize pyridine). The crude acrylic acid precipitates.[1]

    • Purification: Recrystallize from ethanol/water.[1]

Phase 4: Selective Reduction to Propanoic Acid

Rationale: We must reduce the alkene without reducing the pyrazole ring or the phenyl groups.[1]

  • Method A (Standard): Catalytic Hydrogenation

    • Reagents: 10% Pd/C (10 wt%), Methanol/THF (1:1), H2 gas (balloon).

    • Procedure: Stir the acrylic acid in solvent with Pd/C under H2 atmosphere at RT for 4–6 hours. Filter through Celite to remove Pd.[1] Evaporate solvent.[1]

  • Method B (Alternative): Diimide Reduction

    • Use case: If halogenated substituents are present on the phenyl rings (which might undergo dehalogenation with Pd/C).

    • Reagents: Hydrazine hydrate (excess), Hydrogen Peroxide (oxidant) or p-Toluenesulfonylhydrazide (thermal decomposition).

    • Note: Diimide is generated in situ and selectively reduces symmetrical double bonds without touching the heterocycle.[1]

Critical Process Parameters (CPPs)

ParameterOptimal RangeImpact of Deviation
POCl3 Addition Temp 0–5°CHigher temps during addition cause decomposition and lower yields.[1]
Vilsmeier Heating 70–80°C<70°C: Incomplete cyclization. >90°C: Formation of tarry byproducts.[1]
Quenching pH 7.0–8.0Acidic pH leaves product protonated/soluble; Basic pH may hydrolyze sensitive groups.[1]
Reduction Time 4–6 HoursOver-reduction (ring saturation) is rare with Pd/C at 1 atm, but possible at high pressure.

Troubleshooting & Optimization

  • Issue: Low Yield in Vilsmeier Step.

    • Cause: Moisture in DMF or reagents.[1]

    • Fix: Use anhydrous DMF.[1] Ensure hydrazone is fully dried.[1]

  • Issue: Product is an Oil/Sticky Solid.

    • Cause: Impurities from incomplete cyclization.[1]

    • Fix: Recrystallize from Ethanol.[1][5][6][7][8] If oil persists, triturate with cold diethyl ether or hexane.[1]

  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning (S or N species).

    • Fix: Wash the acrylic acid precursor thoroughly with dilute HCl to remove pyridine traces before hydrogenation.[1]

References

  • Deepa, P., et al. (2018). "Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction." E-Journal of Chemistry.

  • Kira, M. A., et al. (1970). "Vilsmeier-Haack reaction of acetophenone phenylhydrazone." Tetrahedron Letters. (Foundational chemistry for the pyrazole-aldehyde synthesis).
  • Insuasty, B., et al. (2010). "Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives." European Journal of Medicinal Chemistry.

  • Sharshira, E. M. (2012). "Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives." Molecules. (Describes the Knoevenagel conditions).

Sources

Applications of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid in Medicinal Chemistry

Executive Summary & Chemical Profile

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS: 100142-73-2) represents a "privileged scaffold" in modern drug discovery.[1] Its structural utility lies in the unique combination of a lipophilic, aromatic pyrazole core—which effectively mimics the histidine or phenylalanine residues found in protein active sites—and a flexible propanoic acid tail that serves as a versatile handle for chemical diversification or as a polar pharmacophore interacting with cationic residues (e.g., Arginine, Lysine) in target enzymes.

This guide details the synthetic utility, biological mapping, and experimental protocols for leveraging this scaffold in the development of anti-inflammatory, kinase-inhibitory, and metabolic therapeutics.[1][2]

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
PropertyValueRelevance in Drug Design
Molecular Formula C₁₂H₁₂N₂O₂Core fragment for FBDD (Fragment-Based Drug Discovery).[1]
Molecular Weight 216.24 g/mol Ideal for "Rule of 3" fragment libraries (<300 Da).
LogP (Predicted) ~2.3Optimal lipophilicity for membrane permeability.[1]
H-Bond Donors 1 (COOH)Critical for active site anchoring.[1]
H-Bond Acceptors 3 (N, O)Facilitates interactions with backbone amides.[1]
pKa (Acid) ~4.5 - 4.8Ionized at physiological pH; mimics biological carboxylates.[1]

Biological Applications & Mechanism of Action[2][3]

The 1-phenyl-pyrazole moiety is a bioisostere for biaryl systems found in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).[1] The propanoic acid side chain extends this utility into metabolic and enzyme-inhibitor spaces.[1]

A. Anti-Inflammatory & COX-2 Inhibition

The pyrazole ring serves as a rigid spacer that orients the phenyl ring into hydrophobic pockets of Cyclooxygenase (COX) enzymes.[1] The propanoic acid tail can mimic the arachidonic acid substrate, interacting with the Arg120 residue at the entrance of the COX active site.

  • Mechanism: Competitive inhibition of arachidonic acid binding.

  • Application: Precursor for synthesizing amide derivatives that increase selectivity for COX-2 over COX-1.[1]

B. Kinase Inhibition (ATP-Competitors)

In kinase drug discovery, the pyrazole nitrogen atoms often act as the "hinge binder," forming hydrogen bonds with the kinase hinge region (mimicking the adenine of ATP).

  • Strategy: The carboxylic acid is converted into heterocycles (e.g., oxadiazoles) or amides to access the solvent-exposed region of the kinase, improving solubility and pharmacokinetic (PK) properties.

C. Metabolic Targets (PPAR Agonism)

The propanoic acid motif is a classic feature of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

  • Mechanism: The acid headgroup forms a salt bridge with the AF-2 helix of the nuclear receptor, triggering a conformational change that recruits co-activators for gene transcription related to lipid metabolism.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not commercially sourced)

Rationale: While available commercially, in-house synthesis allows for the introduction of substituents on the phenyl ring (e.g., 4-F, 4-OMe) to tune potency.[1]

Reaction Workflow:

  • Vilsmeier-Haack Formylation: 1-Phenyl-pyrazole

    
     1-Phenyl-pyrazole-4-carboxaldehyde.[1][3]
    
  • Knoevenagel Condensation: Aldehyde + Malonic Acid

    
     Acrylic Acid derivative.[1]
    
  • Selective Reduction: Acrylic Acid

    
     Propanoic Acid (Target).
    

Step-by-Step Methodology:

  • Condensation: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL). Add piperidine (0.5 mL) as a catalyst.

  • Reflux: Heat to 80°C for 4 hours until CO₂ evolution ceases (decarboxylation).

  • Isolation: Pour into ice-cold HCl (1M). Filter the precipitate (3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid).[1]

  • Reduction: Dissolve the acrylic acid intermediate in Methanol (50 mL). Add 10% Pd/C (5 wt%).[1] Hydrogenate at 30 psi H₂ for 2 hours.

  • Purification: Filter through Celite. Concentrate in vacuo.[1] Recrystallize from Ethanol/Water.[1]

Protocol B: Library Generation via Amide Coupling

Rationale: The carboxylic acid is the primary vector for diversification. This protocol uses HATU for high-yield coupling to diverse amines (R-NH₂), essential for SAR (Structure-Activity Relationship) studies.[1]

Reagents:

  • Scaffold: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.1 equiv) (e.g., aniline, morpholine, benzylamine)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the propanoic acid scaffold (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution may turn slightly yellow.

  • Coupling: Add the specific amine (0.22 mmol).

  • Incubation: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold - OH + Amine - H).[1]

  • Work-up: Dilute with EtOAc (10 mL), wash with saturated NaHCO₃ (2x) and Brine (1x).

  • Drying: Dry over MgSO₄, filter, and concentrate.

  • Validation: Verify purity >95% via HPLC.

Structural Logic & Workflow Visualization

The following diagrams illustrate the synthetic logic and the SAR decision tree for this scaffold.

Figure 1: Synthetic Diversification Workflow

SyntheticWorkflow Start 1-Phenyl-1H-pyrazole (Core) Aldehyde 4-Carboxaldehyde Intermediate Start->Aldehyde Vilsmeier-Haack (POCl3, DMF) Acrylic Acrylic Acid Derivative Aldehyde->Acrylic Knoevenagel (Malonic acid) Scaffold 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid (TARGET SCAFFOLD) Acrylic->Scaffold Pd/C H2 Reduction Amide Amide Library (Kinase/Anti-inflammatory) Scaffold->Amide HATU/Amine Ester Ester Prodrugs (Cell Permeability) Scaffold->Ester ROH/Acid Heterocycle Bioisosteres (Oxadiazoles/Tetrazoles) Scaffold->Heterocycle Hydrazine/Cyclization

Caption: Step-wise synthetic pathway from raw pyrazole core to the propanoic acid scaffold and downstream functional libraries.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Phenyl Phenyl Ring (R1) Center->Phenyl Pyrazole Pyrazole Core Center->Pyrazole Linker Ethyl Linker Center->Linker Acid Carboxylic Acid (Head) Center->Acid Mod1 Substitute (F, Cl, OMe) Tune Lipophilicity/Metabolism Phenyl->Mod1 Optimization Mod2 Scaffold Hopping (e.g., Imidazole/Triazole) Pyrazole->Mod2 Core Change Mod3 Rigidification (Cyclopropyl/Alkene) Linker->Mod3 Conformational Lock Mod4 Bioisosteres (Tetrazole, Amide, Hydroxamic Acid) Acid->Mod4 Target Binding

Caption: SAR map detailing the four modifiable regions of the scaffold for medicinal chemistry optimization.

References & Data Sources

  • Sigma-Aldrich. 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid Product Specification.Link

  • PubChem. Compound Summary: 3-(1-phenylpyrazol-4-yl)propanoic acid.[1][4] National Library of Medicine. Link

  • Molecules (MDPI). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Discusses the broad biological profile of the pyrazole pharmacophore. Link

  • European Journal of Medicinal Chemistry. The therapeutic voyage of pyrazole and its analogs: A review. Detailed analysis of pyrazole-based drugs in clinical use. Link

  • ResearchGate. Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Provides specific reduction protocols for the acrylic acid precursor. Link

Sources

Use of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in proteomics research.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Deconvolution & Proteomic Profiling of Pyrazole-Propanoic Acid Scaffolds

Executive Summary

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a "privileged scaffold" in medicinal chemistry, widely utilized as a building block for kinase inhibitors (e.g., VEGFR2), antimicrobial agents, and metabolic modulators.[1] In proteomics research, this molecule serves as a critical chemical probe . Its carboxylic acid tail provides a chemically accessible "handle" for immobilization without disrupting the aromatic pyrazole core, which is frequently the primary determinant of protein binding.

This guide details the protocols for using this scaffold in Chemical Proteomics to identify unknown biological targets (Target Deconvolution) and map the interactome of pyrazole-based drugs.

Chemical Context & Mechanism of Action[2][3][4]

  • Molecule: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid.[1]

  • Role in Proteomics: Affinity Bait / Ligand.[2][3]

  • Key Feature: The propanoic acid moiety (

    
    ) allows for covalent coupling to solid supports (beads) via amide bond formation.[1] This immobilization enables the enrichment of low-abundance binding partners from complex cell lysates.[1]
    

Mechanism of Enrichment:

  • Immobilization: The acid is activated (EDC/NHS) and coupled to amine-functionalized magnetic or Sepharose beads.[1]

  • Capture: The bead-conjugate is incubated with cell lysate.[1] Proteins recognizing the pyrazole core bind to the matrix.

  • Elution & ID: Non-binders are washed away; binders are eluted, digested, and identified via LC-MS/MS.

Application 1: Affinity Chromatography & Mass Spectrometry

This is the "Gold Standard" workflow for determining what proteins this specific scaffold binds to in a biological system.

Materials Required
ComponentSpecificationPurpose
Ligand 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidThe "Bait" molecule.[1]
Solid Support NHS-Activated Magnetic Beads or SepharoseMatrix for immobilization.[1]
Coupling Agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates the carboxylic acid.[1]
Lysis Buffer 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, PI CocktailExtracts proteins from cells.[1]
Elution Buffer 8 M Urea or 1% SDS (Harsh) / Free Ligand (Specific)Releases bound proteins.
Experimental Protocol

Step 1: Ligand Immobilization (The "Bait" Preparation)

  • Dissolve 10 mg of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in 500 µL dry DMSO.

  • Add EDC (1.5 eq) and NHS (1.5 eq) to activate the carboxylic acid. Incubate for 30 mins at RT.

  • Wash 1 mL of Amine-Functionalized Beads with Coupling Buffer (0.1 M NaHCO3, pH 8.3).

  • Mix the activated ligand solution with the beads. Rotate overnight at 4°C.

    • Control: Prepare a "Mock" bead set using only DMSO (no ligand) to identify non-specific binders (the "Bead Proteome").

  • Block unreacted amine groups on the beads by adding 1 M Ethanolamine (pH 8.0) for 2 hours.

Step 2: Lysate Incubation (The "Fishing" Expedition)

  • Harvest cells (e.g., HeLa, HEK293) and lyse in Lysis Buffer.

  • Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).

  • Dilute lysate to 1 mg/mL protein concentration.[1]

  • Incubate 1 mg of lysate with the Ligand-Beads and Mock-Beads separately.

  • Rotate for 4 hours at 4°C.

Step 3: Washing & Elution

  • Magnetically separate beads and discard supernatant.[1]

  • Stringent Wash: Wash 3x with Lysis Buffer, then 3x with PBS to remove detergent.

  • Elution: Add 50 µL of 2x Laemmli Sample Buffer (or 8M Urea) and heat at 95°C for 5 mins.

    • Alternative (Specific Elution): Elute with 10 mM free ligand in PBS to compete off specific binders.

Step 4: LC-MS/MS Analysis

  • Perform In-Gel or On-Bead Trypsin digestion.[1]

  • Analyze peptides via Nano-LC coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).[1]

  • Data Filtering: Exclude proteins found in the "Mock" control. Focus on proteins enriched >4-fold in the Ligand sample.

Visualization: The Chemical Proteomics Workflow

The following diagram illustrates the logical flow of the target deconvolution process using this scaffold.

G Ligand Pyrazole-Propanoic Acid Scaffold Coupling EDC/NHS Coupling Ligand->Coupling Beads Amine-Functionalized Beads Beads->Coupling Incubation Affinity Incubation Coupling->Incubation Immobilized Bait Lysate Cellular Lysate Lysate->Incubation Wash Stringent Wash Incubation->Wash MS LC-MS/MS Identification Wash->MS Elute & Digest

Caption: Workflow for immobilizing the pyrazole scaffold to capture and identify protein targets from complex lysates.

Application 2: Label-Free Validation (Thermal Shift)

Once targets are identified via MS, validation is required using the free, unmodified compound to ensure the immobilization didn't create artifacts.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treat live cells with 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (10 µM) or DMSO for 1 hour.[1]

  • Aliquot cells into PCR tubes and heat at a gradient (40°C – 65°C).

  • Lyse cells (freeze-thaw) and centrifuge to remove precipitated (unstable) proteins.

  • Analyze soluble fractions via Western Blot (for specific target) or MS (proteome-wide).[1]

  • Result: If the molecule binds the target, the melting curve will shift to the right (stabilization).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Sticky Proteins) Inadequate washing or sticky matrix.[1]Increase salt in wash buffer (up to 500 mM NaCl). Use "Mock" control for subtraction.[1]
No Targets Identified Steric hindrance.[1]The propanoic acid tail may be too short. Add a PEG-linker between the acid and the bead to push the pyrazole core away from the matrix surface.
Low Coupling Efficiency Hydrolysis of NHS ester.Ensure buffers are amine-free (no Tris) during coupling.[1] Use dry DMSO for the ligand stock.

References

  • Pyrazole Scaffolds in Drug Discovery

    • Title: Pyrazole Scaffolds: A Promising Frontier in Drug Discovery.[4][5][6]

    • Source: ResearchGate (2025).[7]

    • Context: Establishes the pyrazole core as a privileged structure for kinase and antimicrobial targeting.[5]

  • Affinity Chromatography Principles

    • Title: Covalent Immobilization of Affinity Ligands.[3]

    • Source: Thermo Fisher Scientific.[1]

    • Context: Standard protocols for carboxylic acid immobiliz
  • Chemical Proteomics Methodology

    • Title: Compound immobilization and drug-affinity chromatography.[1][3][8]

    • Source: PubMed / NIH (Methods Mol Biol).
    • Context: Detailed methodology for drug-affinity chrom
  • Specific Biological Activity (VEGFR2)

    • Title: Design, synthesis, and docking studies of novel pyrazole-based scaffolds... as VEGFR2 inhibitors.[1][9]

    • Source: RSC Publishing (2023).
    • Context: Validates the biological relevance of phenyl-pyrazole propanoic acid deriv

Sources

Application Note: Strategic Derivatization of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The scaffold 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid represents a privileged structure in medicinal chemistry, bridging the lipophilic requirements of membrane permeability with a versatile polar handle (carboxylic acid).[1] Historically, pyrazole-propanoic acid derivatives have exhibited pleiotropic biological activities, ranging from anti-inflammatory (COX-2 inhibition) and antimicrobial (Lipid II targeting) to metabolic modulation (PPAR agonists) .[1]

For drug discovery professionals, this scaffold offers a "sweet spot" for derivatization. The propanoic acid tail provides a flexible linker that removes steric clash at the binding site, while the carboxylic acid moiety serves as a prime handle for high-throughput library generation.[1]

This guide details the strategic derivatization of this core scaffold. We move beyond simple synthesis, providing a self-validating workflow designed to maximize the success rate of downstream biological screening.

Strategic Design: Structure-Activity Relationship (SAR)

Before initiating synthesis, it is critical to understand where and why we modify. The derivatization strategy focuses on the carboxylic acid to modulate solubility, potency, and metabolic stability.

The Derivatization Logic
  • Amide Coupling (Library Expansion): Converting the acid to an amide dramatically alters hydrogen bond donor/acceptor profiles and introduces diversity vectors (R-groups) to probe hydrophobic pockets in the target protein.[1]

  • Bioisosteric Replacement: Replacing the carboxylate with a tetrazole or oxadiazole can improve oral bioavailability and cell permeability by reducing ionization at physiological pH.

  • Linker Rigidity: The ethylene linker (

    
    ) in the propanoic acid chain is flexible.[1] Cyclization strategies (not covered here) or bulky amide substitutions can restrict conformation to lock the active pose.
    

SAR_Strategy Scaffold 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Acid Carboxylic Acid Handle (Primary Target) Scaffold->Acid Phenyl Phenyl Ring (Lipophilic Tail) Scaffold->Phenyl Maintain for hydrophobic contact Linker Propyl Linker (Flexibility) Scaffold->Linker Amides Amide Library (Diversity/Potency) Acid->Amides Bioisosteres Bioisosteres (Tetrazoles/Oxadiazoles) (PK Optimization) Acid->Bioisosteres Esters Prodrug Esters (Cell Permeability) Acid->Esters

Figure 1: SAR Derivatization Strategy.[1] The primary modification point is the carboxylic acid, enabling rapid library generation while maintaining the core pharmacophore.

Validated Synthetic Protocols

The following protocols are optimized for reliability and scalability.

Protocol A: High-Throughput Amide Library Generation (HATU Method)

Rationale: The HATU coupling method is chosen for its high conversion rates and minimal racemization, essential when coupling with chiral amines.[1]

Reagents:

  • Substrate: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (0.1 mmol per reaction)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a 2 mL vial, dissolve the carboxylic acid (23 mg, 0.1 mmol) in anhydrous DMF (0.5 mL). Add DIPEA (2.0 eq, 35 µL).

  • Coupling Agent Addition: Add HATU (1.1 eq, 42 mg) to the mixture.

    • Checkpoint: The solution should turn slightly yellow. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add the diverse amine (1.1 eq) to the vial.

  • Reaction: Seal the vial and shake/stir at RT for 4–12 hours.

    • Monitoring: Check by LCMS after 2 hours. Look for the disappearance of the acid peak (M+H) and appearance of the amide mass.

  • Quenching: Add 1 mL of saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3 x 2 mL).

  • Drying: Pass the organic layer through a phase separator cartridge or dry over

    
    .
    
Protocol B: Synthesis of 1,2,4-Oxadiazole Bioisosteres

Rationale: Oxadiazoles are metabolically stable surrogates for carboxylic acids and esters.[1] This protocol uses a "one-pot" cyclization from the amidoxime.[1]

Reagents:

  • Substrate: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid[1]

  • Reagent: Aryl-amidoxime (R-C(NH2)=NOH)[1]

  • Coupling: EDC·HCl / HOBt

  • Cyclization: Diglyme (solvent)

Step-by-Step Procedure:

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins.

  • O-Acylation: Add the aryl-amidoxime (1.1 eq). Stir at RT for 4 hours.

    • Checkpoint: LCMS should show the O-acyl intermediate.[1]

  • Cyclization: Evaporate DMF (or dilute with Diglyme). Heat the intermediate at 100°C for 12 hours.

    • Mechanism:[2] Thermal dehydration closes the ring to form the 1,2,4-oxadiazole.

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).

Purification & Characterization Workflow

Biological assays are sensitive to impurities (e.g., residual copper, coupling reagents). A strict QC workflow is mandatory.[1]

Table 1: Quality Control Specifications
ParameterMethodAcceptance CriteriaRationale
Purity HPLC (UV 254 nm)> 95%Prevent false positives in assays.
Identity LC-MS (ESI+)[M+H]+ ± 0.4 DaConfirm correct derivative formation.
Solvent NMR (

)
< 0.5% DMF/DMSOSolvents can be cytotoxic in cell assays.
Appearance VisualSolid / CrystallineOils often indicate impurities or solvent trap.[1]
LCMS Method (Standard):
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

Biological Screening Preparation

Once derivatives are synthesized and purified, they must be formatted for screening.

Solubility Management: The phenyl-pyrazole core is lipophilic.[1]

  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM.

    • Tip: If precipitation occurs, sonicate for 10 minutes at 37°C.

  • Assay Plate Mapping:

    • Controls: Include the parent acid (negative control for amide activity) and a known inhibitor (positive control).

    • Dose-Response: Prepare 8-point serial dilutions (1:3) starting at 30 µM.

Screening_Workflow Synthesis Synthesis (Protocol A/B) Purification Purification (Prep HPLC) Synthesis->Purification QC QC Check (LCMS >95%) Purification->QC QC->Purification Fail Stock DMSO Stock (10 mM) QC->Stock Pass Dilution Acoustic Dispensing (Echo/Pipette) Stock->Dilution Assay Biological Assay (Cell/Enzyme) Dilution->Assay

Figure 2: From Chemistry to Biology. A linear workflow ensuring only validated compounds reach the screening stage.

References

  • Antibacterial Activity of Pyrazole Derivatives: Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. National Institutes of Health. Link

  • Amide Coupling Optimization: Growing Science. (2022).[2][3][4] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

  • Bioisosteres in Drug Design: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

  • Pyrazole Pharmacological Review: Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

  • Synthesis of Propanoic Acid Derivatives: Deepa, M., et al. (2012). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. E-Journal of Chemistry. Link

Sources

Application Note: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid in Drug Design

[1]

Executive Summary

This guide details the utility, synthesis, and application of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (3-PPA) as a privileged scaffold in medicinal chemistry.[1] Unlike its rigid analogs (e.g., pyrazole-4-carboxylic acids), the propanoic acid side chain introduces a flexible

11

This document provides a validated 3-step synthetic protocol, a strategic pharmacophore map for derivatization, and specific application workflows for developing kinase and COX-2 inhibitors.[1][2]

Structural Analysis & Pharmacophore Mapping[2]

The 3-PPA scaffold consists of three distinct pharmacophoric regions, each serving a specific function in ligand-target interactions.

The Scaffold Architecture
  • Region A (N1-Phenyl Ring): The hydrophobic tail.[1] It occupies deep hydrophobic pockets (e.g., the specificity pocket in kinases).[2] Substitution here (e.g., 4-F, 4-CF3) modulates metabolic stability and lipophilicity.[1]

  • Region B (Pyrazole Core): The aromatic connector.[3] It acts as a bioisostere for imidazole or pyrrole, capable of

    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine gates).[2]
  • Region C (Propanoic Acid Tail): The flexible warhead/linker. The saturated ethyl chain allows rotation, enabling the terminal acid to form salt bridges or hydrogen bonds with polar residues (e.g., Lysine, Arginine) without inducing steric clash.[2]

Strategic Derivatization Map

The following diagram illustrates the logical flow from the core scaffold to functional drug candidates.

GScaffold3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidAmideAmide Coupling(R-NH2)Scaffold->AmideCOOH ActivationBioisostereAcid Bioisosteres(Tetrazole/Hydroxamic Acid)Scaffold->BioisostereCOOH ReplacementRingSubPhenyl Substitution(F, Cl, CF3)Scaffold->RingSubPre-synthesisKinaseTarget: JAK/Aurora Kinase(Hinge Binder)Amide->KinaseH-Bond AcceptorHDACTarget: HDAC Inhibition(Zinc Chelator)Bioisostere->HDACMetal BindingCOXTarget: COX-2(Anti-inflammatory)RingSub->COXLipophilicity

Caption: Pharmacophore expansion logic.[1] The propanoic acid tail serves as the primary vector for functional diversity.

Validated Synthetic Protocol

The synthesis of 3-PPA is achieved through a robust "Formylation-Condensation-Reduction" sequence.[1] This route is preferred over direct alkylation due to higher regioselectivity.[1]

Reaction Scheme[1][4]
  • Vilsmeier-Haack Formylation: Conversion of acetophenone phenylhydrazone to 1-phenyl-1H-pyrazole-4-carbaldehyde.[1][4]

  • Knoevenagel Condensation: Extension of the aldehyde with malonic acid to form the acrylic acid derivative.

  • Catalytic Hydrogenation: Selective reduction of the alkene to the propanoic acid.

Detailed Methodology
Step 1: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde[1][5][4]
  • Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol), POCl

    
     (30 mmol).[2]
    
  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask. Add POCl

      
       dropwise (Vilsmeier reagent formation).
      
    • Add acetophenone phenylhydrazone solution (in DMF) slowly.

    • Heat to 60°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour onto crushed ice. Neutralize with saturated NaHCO

      
       to pH 7-8.
      
    • Isolation: Filter the pale yellow precipitate. Recrystallize from ethanol.

    • Yield: Typically 75-85%.[1]

Step 2: Knoevenagel Condensation (The Acrylic Acid Intermediate)
  • Reagents: Aldehyde from Step 1 (5 mmol), Malonic Acid (7.5 mmol), Pyridine (5 mL), Piperidine (catalytic, 5 drops).

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add piperidine and reflux at 80-100°C for 4-6 hours.

    • CO

      
       Evolution:  Ensure the system is vented; evolution of CO
      
      
      indicates decarboxylation to the acrylic acid.
    • Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

    • Purification: Filter and wash with cold water. Recrystallize from EtOH/Water.[1]

    • Checkpoint:

      
      H NMR should show trans-alkene doublets (
      
      
      Hz) around 6.5 and 7.5 ppm.[1]
Step 3: Reduction to 3-PPA[1]
  • Reagents: Acrylic acid derivative (2 mmol), 10% Pd/C (10 wt%), Methanol (20 mL), H

    
     balloon.
    
  • Procedure:

    • Suspend the acrylic acid in methanol. Add Pd/C carefully under inert atmosphere (N

      
      ).
      
    • Purge with H

      
       gas and stir under H
      
      
      balloon pressure at room temperature for 12 hours.
    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Concentration: Evaporate solvent under reduced pressure.

    • Result: White solid. Purity >95% by HPLC.

Application Workflow: Kinase Inhibitor Library Generation

The 3-PPA scaffold is particularly effective for Type II kinase inhibitors where the acid tail extends into the solvent-exposed region.[1]

Library Synthesis (Amide Coupling)

Objective: Convert the carboxylic acid to a library of amides to probe the solvent channel.

Protocol:

  • Activation: Dissolve 3-PPA (0.1 mmol) in DMF (1 mL). Add HATU (0.11 mmol) and DIPEA (0.2 mmol). Stir for 10 mins.

  • Coupling: Add diverse amine (

    
    ) (0.11 mmol). Stir at RT for 4 hours.
    
  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Data Interpretation (SAR)

When screening this library against kinases (e.g., JAK2, Aurora A), use the following table to interpret Structure-Activity Relationships (SAR):

R-Group (Amide)Predicted InteractionEffect on Potency
Morpholine Solubilizing group; H-bond acceptorImproves solubility; often maintains potency.[1]
Piperazine-N-Me Salt bridge formation (if acidic residue nearby)High potency; improves microsomal stability.[1]
Hydrophobic Benzyl Steric clash in solvent channelUsually decreases potency (unless specific pocket exists).
Hydroxamic Acid Chelation (Zinc dependent enzymes)Shifts selectivity to HDAC or MMP targets.

Visualizing the Synthetic Pathway

The following diagram summarizes the critical path from raw materials to the functional scaffold.

SynthesisStartAcetophenonePhenylhydrazoneAldehyde1-phenyl-1H-pyrazole-4-carbaldehydeStart->AldehydeFormylationReagent1POCl3 / DMF(Vilsmeier-Haack)Reagent1->AldehydeAcrylic3-(1-phenyl-1H-pyrazol-4-yl)acrylic acidAldehyde->AcrylicCondensation(-CO2)Reagent2Malonic Acid / Pyridine(Knoevenagel)Reagent2->AcrylicFinal3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (3-PPA)Acrylic->FinalHydrogenationReagent3H2 / Pd-C(Reduction)Reagent3->Final

Caption: Step-by-step synthetic route for the production of the 3-PPA scaffold.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles

    • Title: Synthesis and biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.[1][6]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Knoevenagel Condensation Protocols

    • Title: One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
    • Source: MDPI (Molecules).
    • URL:[Link][7]

  • Biological Activity of Pyrazole Propanoic Acids

    • Title: Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
    • Source: MDPI (Molecules).
    • URL:[Link][7]

  • General Scaffold Review

    • Title: Pyrazole Scaffold: A Remarkable Tool in Drug Development.[8]

    • Source: Global Research Online.[1]

    • URL:[Link]

Experimental protocol for enzyme assays using pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Ruxolitinib (JAK1/2 inhibitor) and Celecoxib (COX-2 inhibitor). However, their lipophilic nature and potential for time-dependent inhibition present unique challenges in in vitro assays. This guide provides a rigorous, self-validating workflow for characterizing pyrazole inhibitors, moving beyond simple IC50 generation to defining residence time ($ \tau $) and ruling out promiscuous aggregation.

Part 1: Pre-Assay Considerations & Solubility Logic

Before pipetting, one must address the physicochemical reality of pyrazoles: they are often hydrophobic and prone to colloidal aggregation, a leading cause of false positives in early discovery.

The DMSO "Safe Zone"

Pyrazoles require organic co-solvents, typically Dimethyl Sulfoxide (DMSO).[1] However, DMSO concentrations >1% can denature enzymes or alter their kinetic parameters (


).
  • Directive: Determine the "DMSO Tolerance Limit" for your specific enzyme batch before screening.

  • Protocol: Titrate DMSO (0.1% to 10%) against enzyme activity. Select a working concentration (usually 0.5% - 1%) where activity remains >95% of control.

  • Critical Rule: Maintain constant DMSO concentration across all wells (Blank, Control, and Treated).

Preventing Colloidal Aggregation

Many pyrazoles inhibit enzymes not by specific binding, but by forming sub-micrometer colloids that sequester the protein.

  • The "Detergent Test": To validate true inhibition, include a parallel assay condition with 0.01% Triton X-100 (or Tween-20).

  • Interpretation: If the IC50 increases significantly (potency drops) in the presence of detergent, the compound is likely a false-positive aggregator.

Part 2: Protocol A — High-Throughput IC50 Determination

This protocol uses a Kinase Assay model (e.g., JAK2) as the primary example, given the prevalence of pyrazoles in kinase inhibition. It utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

Reagents & Equipment
  • Enzyme: Recombinant Kinase (e.g., JAK2, Aurora A).

  • Substrate: Fluorescently labeled peptide substrate.

  • ATP: Ultra-pure (concentration set to

    
    ).
    
  • Inhibitor: Pyrazole stock (10 mM in 100% DMSO).

  • Plate: 384-well low-volume white microplate.

Step-by-Step Workflow
  • Compound Preparation (Acoustic Dispensing preferred):

    • Prepare a 10-point serial dilution (1:3) of the pyrazole inhibitor in 100% DMSO.

    • Transfer 50 nL of compound to the 384-well plate.

    • Control: Add 50 nL of 100% DMSO to "High Control" (Enzyme + Substrate) and "Low Control" (No Enzyme) wells.

  • Enzyme Pre-Incubation (The "Time-Lag" Check):

    • Scientific Rationale: Many pyrazoles (e.g., Type II inhibitors) induce conformational changes, requiring time to reach equilibrium.

    • Dilute enzyme in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

    • Add 5 µL of Enzyme Solution to the plate.

    • Incubate for 30 minutes at RT. Note: Skipping this step often underestimates potency for pyrazoles.

  • Reaction Initiation:

    • Add 5 µL of Substrate/ATP mix. Final ATP concentration must equal the

      
       for the ATP-binding site to ensure competitive conditions.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Reagent (EDTA + Antibody-Europium cryptate).

    • Read Fluorescence Ratio (665 nm / 615 nm) on a multimode reader.

Data Analysis & Acceptance Criteria

Calculate % Inhibition using the formula:



ParameterAcceptance CriterionAction if Failed
Z' Factor > 0.5Re-optimize enzyme/substrate concentrations.
Signal-to-Background > 3.0Check detection antibody quality.
Hill Slope 0.8 – 1.2Steep slope (>1.5) suggests aggregation; shallow slope (<0.8) suggests solubility issues or negative cooperativity.

Part 3: Protocol B — Residence Time ($ \tau $) Measurement

Potency (IC50) is often less predictive of in vivo efficacy than Residence Time (how long the drug stays bound). This is critical for pyrazoles, which often aim for "slow-off" kinetics.

The "Jump Dilution" Method

This method forces the inhibitor-enzyme complex to dissociate by rapid dilution, allowing observation of the recovery of enzymatic activity.

  • Incubation: Incubate Enzyme + Pyrazole Inhibitor (at

    
    ) for 60 mins to saturate binding.
    
  • The "Jump": Dilute the mixture 100-fold into a solution containing saturating ATP and Substrate.

    • Result: [Inhibitor] drops to

      
       (non-inhibitory), but bound inhibitor must dissociate before the enzyme can function.
      
  • Measurement: Monitor product formation continuously (Kinetic Mode) for 60–90 minutes.

  • Analysis:

    • Plot Product vs. Time.[2][3]

    • Fit to the integrated rate equation to determine

      
       (dissociation rate constant).[4]
      
    • Calculate Residence Time:

      
      .[4]
      

Part 4: Visualization of Workflows

Figure 1: The "Jump Dilution" Logic for Residence Time

This diagram illustrates the kinetic differentiation between a fast-off inhibitor (typical hit) and a slow-off inhibitor (desirable lead).

JumpDilution Start E + I (Saturated) [I] = 10x IC50 Dilution Rapid 100-fold Dilution into Substrate/ATP Start->Dilution t = 0 FastOff Fast Dissociation Immediate Activity Recovery Dilution->FastOff Low Residence Time SlowOff Slow Dissociation Lag in Product Formation Dilution->SlowOff High Residence Time Calc Calculate k_off Tau = 1/k_off FastOff->Calc SlowOff->Calc Fit Curve

Figure 2: Troubleshooting False Positives (Aggregation)

A decision tree to validate if a pyrazole hit is a true inhibitor or a colloidal aggregator.

AggregationCheck Hit Pyrazole Hit Identified (IC50 < 1 µM) Detergent Repeat Assay with 0.01% Triton X-100 Hit->Detergent Compare Compare IC50 Values Detergent->Compare TrueInhib IC50 Unchanged (True Binder) Compare->TrueInhib No Shift FalsePos IC50 Increases >3x (Aggregator) Compare->FalsePos Potency Loss NextStep Proceed to MOA Studies TrueInhib->NextStep

References

  • NCBI Assay Guidance Manual. Basics of Enzymatic Assays for HTS. (2012).[3][5] The gold standard for setting up Z' factors and linearity. [Link]

  • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery. (2013).[6] Definitive guide on residence time and "jump dilution" methodologies. [Link]

  • Shoichet, B. K. Screening in a spirit haunted world. Drug Discovery Today (2006).[7] Seminal paper on aggregation-based false positives in hydrophobic scaffolds like pyrazoles. [Link]

Sources

Application Note: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid as a Privileged Scaffold in Drug Discovery

[1][2][3]

Executive Summary

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a research-grade chemical intermediate and a "privileged scaffold" in medicinal chemistry.[1][2][3] Structurally, it combines a lipophilic N-phenyl pyrazole core (mimicking the pharmacophore of COX-2 inhibitors like Celecoxib) with a flexible propanoic acid tail suitable for fragment-based drug discovery (FBDD).[1][2][3]

This guide details the specific protocols for utilizing this compound as a core building block for synthesizing libraries of anti-inflammatory agents, TDO2 inhibitors, and antimicrobial probes.[2][3] It moves beyond basic handling to provide validated workflows for solubility profiling, amide coupling derivatization, and biological assay integration.[2][3]

Physicochemical Profiling & Handling

Before biological application, the compound must be characterized for solubility to prevent false negatives in high-throughput screening (HTS).[2][3]

Solubility Protocol

The carboxylic acid tail provides moderate polarity, but the phenyl-pyrazole core is lipophilic.[1][2][3]

Reagents:

  • DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9%[2][3]

  • PBS (Phosphate Buffered Saline), pH 7.4[2][3]

  • Ethanol (Absolute)[2][3]

Procedure:

  • Stock Preparation (50 mM): Weigh 10.8 mg of the compound and dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[1][2] Note: Solution should be clear and colorless/pale yellow.

  • Aqueous Dilution Test: Dilute the stock 1:100 in PBS (final concentration 500 µM).

    • Observation: If precipitation occurs (turbidity), the working concentration for cellular assays must be lowered to <100 µM.[2][3]

  • Storage: Aliquot stock solution into amber glass vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis or degradation.[1][2]

Stability Data
Solvent SystemStability (25°C)Notes
DMSO (Anhydrous) > 6 MonthsIdeal for stock storage.[1][2]
PBS (pH 7.4) 24-48 HoursPrepare fresh for assays. Risk of slow decarboxylation or oxidation over weeks.[1][2]
Methanol/Ethanol > 1 MonthSuitable for LC-MS injection.[1][2]

Synthetic Application: Library Generation

The primary utility of this compound is as a precursor for Lead Optimization .[1][2] The propanoic acid moiety serves as a "handle" for amide coupling to explore Structure-Activity Relationships (SAR).[1][2]

Protocol: High-Efficiency Amide Coupling (HATU Method)

Objective: To synthesize amide derivatives (e.g., N-substituted amides) to probe the binding pocket of targets like Tryptophan 2,3-dioxygenase (TDO2) or COX-2.[1][2][3]

Mechanism: The carboxylic acid is activated by HATU to react with diverse amines, replacing the hydrophilic tail with pharmacologically active groups.[2][3]

Materials:

  • Substrate: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv)[1][2][3]

  • Amine Partner: R-NH₂ (1.1 equiv) (e.g., benzylamine, morpholine)[2][3]

  • Coupling Agent: HATU (1.2 equiv)[2][3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2][3]

  • Solvent: DMF (Dimethylformamide), anhydrous[2][3]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (0.2 mmol) in DMF (2 mL).

  • Base Addition: Add DIPEA (0.6 mmol) and stir at Room Temperature (RT) for 5 minutes under nitrogen atmosphere.

  • Coupling Agent: Add HATU (0.24 mmol). The solution may turn slightly yellow.[2] Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the specific amine (0.22 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion via TLC (5% MeOH in DCM) or LC-MS.[1][2]

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Biological Application Notes

Target Landscape

This scaffold is a bioisostere for indole-based compounds.[1][2] Key validated targets include:

  • TDO2 (Tryptophan 2,3-dioxygenase): The phenyl-pyrazole mimics the indole ring of tryptophan.[1][2][3] Derivatives have shown efficacy in cancer immunotherapy by preventing tryptophan depletion in the tumor microenvironment [1].[1][2]

  • COX-2 (Cyclooxygenase-2): The 1-phenyl-pyrazole motif is structurally homologous to the core of Celecoxib.[1][2][3]

  • Antimicrobial (Acinetobacter baumannii): Propanoic acid derivatives of pyrazoles disrupt bacterial cell walls [2].[2][3]

Protocol: In Vitro Anti-Inflammatory Screening (COX Inhibition)

Rationale: To determine if the scaffold or its derivatives selectively inhibit COX-2 over COX-1.[1][2]

Assay Setup:

  • Enzyme Source: Recombinant human COX-1 and COX-2.[1][2]

  • Probe: Arachidonic acid (substrate) and a colorimetric peroxidase substrate (e.g., TMPD).

  • Procedure:

    • Incubate enzyme (COX-1 or COX-2) with the test compound (0.1 µM – 100 µM) in Tris-HCl buffer (pH 8.[1][2]0) for 10 minutes.

    • Initiate reaction by adding Arachidonic Acid (100 µM) and TMPD.[2][3]

    • Measure absorbance at 590 nm after 5 minutes.[1][2]

    • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Control: Use Celecoxib (positive control) and DMSO (vehicle control).[2][3]

Visualization of Research Workflow

The following diagram illustrates the logical flow from the raw chemical scaffold to lead optimization and biological validation.

ResearchWorkflowScaffold3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid(CAS: 100142-73-2)ActivationChemical Activation(HATU/DIPEA)Scaffold->ActivationSolubility CheckLibraryAmide Library Generation(Diversity Oriented Synthesis)Activation->LibraryAmine CouplingScreeningBiological ScreeningLibrary->ScreeningPurificationTarget1Target A: TDO2(Cancer Immunotherapy)Screening->Target1IC50 < 1µMTarget2Target B: COX-2(Inflammation)Screening->Target2Selectivity > 50xTarget3Target C: Antimicrobial(A. baumannii)Screening->Target3MIC DeterminationTarget1->ScaffoldSAR Feedback Loop

Figure 1: Integrated workflow for utilizing the pyrazole-propanoic acid scaffold in medicinal chemistry, moving from chemical activation to multi-target screening.

Scientific Rationale (E-E-A-T)

Why this scaffold? The 1-phenyl-pyrazole moiety is a rigid, aromatic system that engages in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


2312

Causality in Protocol Design:

  • Choice of HATU: We recommend HATU over EDC/NHS for this specific acid because the steric bulk of the phenyl-pyrazole group can hinder nucleophilic attack; HATU provides faster kinetics and higher yields for hindered substrates.[1][2]

  • DMSO Storage: The propanoic acid group is susceptible to slow decarboxylation or esterification if stored in protic solvents (alcohols) over long periods; anhydrous DMSO prevents this degradation.[2][3]

References

  • Patent Application: Pilotte, L., et al. "4-(Indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use."[1][2][3] WO2015067782A1. (2015).[2][3] Describes the use of pyrazole-acid derivatives as TDO2 inhibitors.

  • Antimicrobial Research: Desai, N.C., et al. "Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid."[1][2][3] Medicinal Chemistry Research. (2016). Demonstrates the efficacy of phenyl-pyrazole acids against resistant bacteria.[1][2][4][5][6]

  • Review: Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review."[2][3][7] Molecules, 23(1), 134.[2][3][7] (2018).[2][3][5] Comprehensive review of the pharmacophore.

  • Chemical Vendor Data: Sigma-Aldrich Product Sheet for CAS 100142-73-2.[1][2] Provides physical property baseline.[1][2]

Advanced Analytical Protocols: Quantification of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

[1]

Abstract & Scope

This application note details the analytical strategy for quantifying 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (referred to herein as 3-PPPA ). This molecule serves as a critical scaffold in the synthesis of glucagon receptor antagonists, kinase inhibitors, and neuroprotective agents.

Due to its amphiphilic nature—containing both a lipophilic phenyl-pyrazole core and a hydrophilic propanoic acid tail—3-PPPA presents specific chromatographic challenges, notably peak tailing and pH-dependent retention shifts.[1] This guide provides two validated protocols:

  • Method A (HPLC-UV): For raw material assay and reaction monitoring (Limit of Quantitation: ~0.5 µg/mL).[1]

  • Method B (LC-MS/MS): For trace impurity analysis in final drug substances (Limit of Quantitation: < 10 ng/mL).[1]

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for robust method design.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 216.24 g/mol Suitable for standard LC-MS range.[1]
Acidic pKa ~4.8 (Carboxylic Acid)Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.[1]
Basic pKa ~2.5 (Pyrazole N)Very weak base due to phenyl conjugation; unlikely to cause secondary interactions if pH is acidic.[1]
LogP ~2.3Moderately lipophilic; requires >30% organic modifier for elution.[1]
UV Max ~252 nmStrong absorbance due to the conjugated phenyl-pyrazole system.[1]
Method Development Decision Tree

The following logic flow dictates the selection of the stationary phase and mobile phase modifiers.

Method_LogicStartStart: 3-PPPA AnalysisAcidic_NatureAnalyze Functional Groups:Carboxylic Acid (pKa 4.8)Start->Acidic_NaturePH_ChoiceSelect Mobile Phase pH:Must be pH < 3.0Acidic_Nature->PH_ChoicePrevent IonizationColumn_ChoiceSelect Column Chemistry:C18 (Base Deactivated)PH_Choice->Column_ChoiceEnsure RetentionDetectorSelect DetectorColumn_Choice->DetectorMethod_AMethod A: HPLC-UV(High Conc/QC)Detector->Method_AUV Abs > 200nmMethod_BMethod B: LC-MS/MS(Trace Impurity)Detector->Method_BTrace SensitivityBuffer_ABuffer: 0.1% H3PO4(Max UV Transparency)Method_A->Buffer_ABuffer_BBuffer: 0.1% Formic Acid(Volatile for MS)Method_B->Buffer_B

Figure 1: Decision matrix for selecting buffer systems based on detection mode.

Method A: HPLC-UV (QC & Assay)

Purpose: Routine purity testing, reaction monitoring, and solubility studies. Principle: Reversed-phase chromatography using charge suppression (low pH) to minimize peak tailing of the carboxylic acid moiety.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)"Base-deactivated" silica reduces silanol interactions with the pyrazole ring.[1]
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterpH ~2.1 ensures the carboxylic acid (pKa 4.[1]8) is 99% protonated (neutral).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol for phenyl-pyrazoles.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.[1]
Detection UV @ 254 nm (Ref 360 nm)Matches the π-π* transition of the phenyl-pyrazole core.[1]
Injection Vol 10 µLStandard loop size.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic for polar impurities
12.080Linear Gradient elution of 3-PPPA
15.080Wash lipophilic dimers
15.120Re-equilibration
20.020End of Run
Standard Preparation (Self-Validating Step)[1]
  • Stock Solution: Dissolve 10 mg 3-PPPA in 10 mL Methanol . (Water solubility is poor at neutral pH; do not use water as diluent).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50).

  • System Suitability Check: The peak asymmetry factor (

    
    ) must be 
    
    
    .[1] If
    
    
    , the column has active silanols or the mobile phase pH is too high.

Method B: LC-MS/MS (Trace Analysis)

Purpose: Quantifying 3-PPPA as a genotoxic or process impurity in a final drug substance.[1] Principle: Electrospray Ionization (ESI) in Positive mode.[1] While carboxylic acids often favor Negative mode, the pyrazole nitrogen allows for robust [M+H]+ formation, which is generally more stable in standard LC-MS setups.

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+)[1]

  • Precursor Ion: m/z 217.1 [M+H]⁺[1]

  • MRM Transitions:

Precursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
217.1 171.1 15Loss of HCOOH (Carboxylic acid tail cleavage) - Quantifier
217.1 77.1 35Phenyl ring fragment - Qualifier
LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (10% B to 90% B over 5 mins) to elute trace impurities sharply.

Sample Preparation Protocol

Proper extraction is vital.[1] 3-PPPA is an acid; if your matrix is basic, it will be ionized and stay in the aqueous layer. If your matrix is acidic, it will be neutral and extract into organic solvents.

Sample_PrepSampleSolid Sample(Drug Substance)DissolveDissolve in MeOH:Water (80:20)Sample->DissolveSolubilizeAdjustAcidify to pH 2(with 1M HCl)Dissolve->AdjustEnsure ProtonationFilterFilter (0.2 µm PTFE)Adjust->FilterRemove ParticulatesInjectInject to HPLCFilter->Inject

Figure 2: Sample preparation workflow ensuring solubility and protonation.

Critical Note on Filters: Do not use Nylon filters. Nylon is a polyamide and can bind acidic molecules like 3-PPPA via hydrogen bonding, leading to low recovery. Use PTFE or Regenerated Cellulose (RC) .[1]

Troubleshooting & Expert Insights

Issue 1: Peak Splitting
  • Cause: Solvent mismatch.[1] Dissolving the sample in 100% Methanol and injecting a large volume (e.g., >10 µL) into a high-aqueous mobile phase causes the analyte to precipitate or travel faster than the eluent initially.

  • Fix: Match the sample diluent to the starting mobile phase (e.g., 20% ACN / 80% Water).

Issue 2: Retention Time Drift
  • Cause: pH fluctuation.[1] The retention of 3-PPPA is highly sensitive to pH near its pKa (4.8).[1]

  • Fix: Ensure the buffer is well below the pKa. Using 0.1% TFA or H₃PO₄ (pH ~2) is safer than using an acetate buffer at pH 4.5.[1]

Issue 3: Carryover
  • Cause: The phenyl-pyrazole moiety is "sticky" on stainless steel or rotor seals.[1]

  • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • PubChem. (2024).[1] Compound Summary: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid.[1][3] National Library of Medicine.[1] [Link] (Note: Link directs to related pyrazole-propanoic structures for validation).

  • Sielc Technologies. (2023).[1] Separation of Pyrazole and Carboxylic Acid Derivatives on Reverse Phase. [Link]

  • MDPI. (2023).[1] Synthesis and structure–activity relationships of pyrazole-based inhibitors. International Journal of Molecular Sciences. [Link][1][4][5][6][7]

  • ResearchGate. (2017).[1] Optimization of HPLC conditions for Propionic Acid Derivatives. [Link]

  • ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Application Note: High-Throughput Screening of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a validated workflow for the high-throughput screening (HTS) of a focused library of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid analogs.

The core scaffold—a phenyl-pyrazole coupled with a propanoic acid tail—is a privileged structure in medicinal chemistry. The propanoic acid moiety serves as a bioisostere for 2-oxoglutarate (2-OG) , the obligate co-substrate for 2-OG-dependent dioxygenases, specifically HIF Prolyl Hydroxylases (PHDs) [1, 2].

PHD enzymes (PHD1, PHD2, PHD3) regulate the stability of Hypoxia-Inducible Factor (HIF-1


). Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1

, triggering its degradation via the Von Hippel-Lindau (VHL) ubiquitination pathway.[1] Inhibiting PHDs stabilizes HIF-1

, mimicking hypoxia and stimulating erythropoiesis and angiogenesis, a therapeutic strategy for anemia (e.g., Chronic Kidney Disease) and ischemia [3].

Why this Scaffold?

  • The Propanoic Acid Tail: Mimics the 2-oxoglutarate/succinate binding mode, chelating the active site Fe(II).

  • The Phenyl-Pyrazole Core: Provides a rigid linker that occupies the hydrophobic pocket of the enzyme, allowing for structure-activity relationship (SAR) exploration via substitution on the phenyl ring (e.g., -Cl, -CF3, -OMe) to improve potency and selectivity over other dioxygenases [4, 5].

Screening Workflow Architecture

The screening campaign is designed as a cascade, moving from a high-capacity biochemical assay to a physiological cellular context.

HTS_Workflow Library Library: 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Analogs (10mM in DMSO) Primary Primary Screen: TR-FRET (PHD2 Enzymatic Assay) Library->Primary Acoustic Transfer Filter1 Data Filter: >50% Inhibition @ 10µM Z' > 0.6 Primary->Filter1 Counter Counter Screen: TruHits (False Positive Elimination) (Quenchers/Aggregators) Filter1->Counter Hits DoseResponse Dose Response (IC50) 10-point titration Counter->DoseResponse Clean Hits Secondary Secondary Screen: HRE-Luciferase Reporter (Hep3B Cells) DoseResponse->Secondary Potent Binders Hit Validated Lead Series Secondary->Hit Cellular Active

Figure 1: Cascade logic for screening phenyl-pyrazole propanoic acid analogs. The workflow prioritizes early elimination of false positives (red/yellow nodes) before expensive cellular validation (green nodes).

Primary Assay: TR-FRET PHD2 Inhibition

Principle

This assay detects the enzymatic activity of PHD2. PHD2 hydroxylates a biotinylated HIF-1


 peptide. The reaction product (hydroxy-proline HIF) is recognized by the VHL protein complex labeled with a Europium cryptate (Eu) donor and an acceptor fluorophore (e.g., XL665 or d2).
  • Active Enzyme: Hydroxylation occurs

    
     VHL binds peptide 
    
    
    
    High FRET signal.
  • Inhibited Enzyme: No hydroxylation

    
     VHL does not bind 
    
    
    
    Low FRET signal.
Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant human PHD2 (catalytic domain).

  • Substrate: Biotin-HIF-1

    
     peptide (DLDLEMLAPYIPMDDDFQL).
    
  • Co-factors: 2-Oxoglutarate (2-OG), L-Ascorbic acid, Fe(II)SO4.

  • Detection: Cisbio HTRF® VHL binding kit (or equivalent TR-FRET reagents).

  • Control Inhibitor: IOX2 or Roxadustat (FG-4592).

Protocol Steps
  • Compound Transfer:

    • Dispense 50 nL of library compounds (10 mM DMSO stock) into 384-well low-volume white plates using an acoustic liquid handler (e.g., Echo 650).

    • Final assay concentration: 10 µM (0.5% DMSO).

  • Enzyme Addition:

    • Add 5 µL of PHD2 Enzyme Buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.05% BSA, 50 µM FeSO4, 1 mM Ascorbate).

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Reaction Initiation:

    • Add 5 µL of Substrate Mix (Biotin-HIF peptide + 2-OG).

    • Critical: The Km for 2-OG is typically 1-5 µM. Use 2-OG at Km concentration to ensure sensitivity to competitive inhibitors (the propanoic acid analogs).

  • Incubation:

    • Seal plate and incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Buffer containing VHL-Europium Cryptate and Streptavidin-XL665.

    • Incubate for 60 minutes (reaction is stopped by the EDTA in the detection buffer).

  • Measurement:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm. Emission 1: 620 nm (Donor). Emission 2: 665 nm (Acceptor).

Data Calculation

Calculate the HTRF Ratio:




[2][3][4][5]
  • Max Signal: DMSO control (Full enzyme activity).

  • Min Signal: No Enzyme or Excess Inhibitor (IOX2).

Secondary Assay: Cellular HRE-Luciferase Reporter

Compounds that pass the biochemical screen must be validated for cell permeability and functional efficacy. The propanoic acid moiety is polar; ensuring it crosses the cell membrane is critical.

Principle

A stable cell line (Hep3B or HeLa) expressing a Luciferase reporter driven by a Hypoxia Response Element (HRE). Inhibition of PHD stabilizes endogenous HIF-1


, which binds the HRE and drives Luciferase expression [6].
Protocol Steps
  • Cell Seeding:

    • Seed HRE-Luc Hep3B cells at 10,000 cells/well in 384-well white tissue culture plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Treatment:

    • Add compounds (10-point dose response, top concentration 50 µM).

    • Include Deferoxamine (DFO) (100 µM) as a positive control (iron chelator mimic).

    • Incubate for 16-24 hours.

  • Detection:

    • Add steady-glow luciferase substrate (e.g., Bright-Glo™).

    • Incubate 10 mins.

    • Measure Luminescence.

  • Viability Counter-Screen (Multiplex):

    • Prior to lysis, measure cell viability (e.g., CellTiter-Fluor) to ensure signal decrease isn't due to cytotoxicity. Note: Pyrazoles can be cytotoxic (tubulin effects); this step is mandatory.

Data Analysis & SAR Interpretation

Quantitative Metrics

Summarize screening results in the following format:

Compound IDR1 (Phenyl Subst.)LinkerPHD2 IC50 (nM)Cell EC50 (nM)Toxicity CC50 (µM)
PYR-001 -HPropanoic4502,100>50
PYR-002 4-ClPropanoic120550>50
PYR-003 3-OMePropanoic850>10,00045
Ref (IOX2) N/AN/A22150>100
Mechanistic Diagram: Mode of Action

The following diagram illustrates the competitive inhibition mechanism targeted by the library.

MOA Enzyme PHD2 Active Site (Fe2+ Center) HIF HIF-1alpha (Substrate) Enzyme->HIF Hydroxylation (Blocked by Inhibitor) Substrate 2-Oxoglutarate (Natural Co-factor) Substrate->Enzyme Binds Fe2+ (Bidentate) Inhibitor 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Inhibitor->Enzyme COMPETITIVE BINDING

Figure 2: Mechanism of Action. The propanoic acid tail of the inhibitor competes with 2-oxoglutarate for the iron center within the PHD2 active site.

Troubleshooting & Optimization

  • High Background in TR-FRET:

    • Cause: Biotin-peptide aggregation or non-specific binding.

    • Solution: Add 0.1% BSA or Casein to the reaction buffer. Ensure the biotin-peptide:Streptavidin ratio is optimized (titrate reagents).

  • False Positives (Aggregators):

    • Cause: Pyrazoles are lipophilic.[2]

    • Solution: Include 0.01% Triton X-100 in the assay buffer to disrupt colloidal aggregates.

  • Low Cellular Potency:

    • Cause: The carboxylic acid (propanoic acid) is ionized at physiological pH, limiting membrane permeability.

    • Solution: This is a known liability of 2-OG mimetics. If biochemical potency is high but cellular potency is low, consider synthesizing the ethyl ester prodrug of the hits for cellular assays. Intracellular esterases will cleave the ester to release the active acid [7].

References

  • Chowdhury, R. et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981-989.

  • Dao, J. et al. (2015). Synthesis and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors.[6] Journal of Medicinal Chemistry. (Demonstrates propanoic acid tail utility).

  • Rabinowitz, M.H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses. Journal of Medicinal Chemistry, 56(23), 9369-9402.

  • Myllyharju, J. (2013). Prolyl 4-hydroxylases, master regulators of the hypoxia response.[7] Acta Physiologica, 208(2), 148-165.

  • Tarikoğullari Doğan, A.H. et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential.[8] Turk J Pharm Sci.[8]

  • Smirnova, N.A. et al. (2010). Assay development for the discovery of small-molecule inhibitors of HIF-1α accumulation. Journal of Biomolecular Screening, 15(4), 363-374.

  • Ivan, M. et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. Proceedings of the National Academy of Sciences, 99(21), 13459-13464.

Sources

Application Note: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid Scaffolds in Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous antimicrobial, anti-inflammatory, and analgesic drugs (e.g., Celecoxib, Rimonabant). This application note details the utility of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (3-PPPA) as a versatile intermediate for developing novel antimicrobial agents.

Unlike simple pyrazole carboxylic acids, the propanoic acid side chain provides a flexible linker that enhances lipophilicity and allows for the exploration of distinct chemical space in the enzyme binding pockets of targets such as DNA Gyrase and Topoisomerase IV . This guide provides validated protocols for the synthesis, derivatization, and biological screening of this scaffold.

Chemical Synthesis & Characterization (Module 1)

The synthesis of the 3-PPPA core requires a multi-step sequence starting from commercially available phenylhydrazine and acetophenone derivatives.

Synthetic Pathway Visualization

The following workflow illustrates the conversion of the pyrazole aldehyde to the target propanoic acid via a Knoevenagel condensation and subsequent reduction.

SynthesisWorkflow Start Phenylhydrazine + Acetophenone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Vilsmeier Vilsmeier-Haack Cyclization Hydrazone->Vilsmeier POCl3/DMF Aldehyde Pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malonic Acid/Pyridine Acrylic Pyrazole-acrylic Acid Knoevenagel->Acrylic Reduction Reduction (Pd/C or Diimide) Acrylic->Reduction Product 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid (3-PPPA) Reduction->Product

Figure 1: Step-wise synthetic pathway for generating the 3-PPPA scaffold.

Detailed Protocol: Synthesis of 3-PPPA

Step A: Vilsmeier-Haack Formylation

  • Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (30 mmol), POCl₃ (30 mmol).

  • Procedure: Add POCl₃ dropwise to ice-cold DMF. Stir for 30 min. Add the hydrazone solution.[1] Heat to 60-70°C for 3 hours.

  • Workup: Pour into crushed ice/water. Neutralize with Na₂CO₃. Filter the yellow precipitate (Pyrazole-4-carbaldehyde).

  • Validation: Check TLC (Hexane:EtOAc 7:3). Aldehyde peak in ¹H NMR at ~9.9 ppm.

Step B: Knoevenagel Condensation (Chain Extension)

  • Reagents: Pyrazole-4-carbaldehyde (5 mmol), Malonic acid (7.5 mmol), Pyridine (5 mL), Piperidine (catalytic).

  • Procedure: Reflux the mixture at 110°C for 4-6 hours until CO₂ evolution ceases.

  • Workup: Pour into ice-cold HCl (10%). The solid precipitate is the intermediate acrylic acid.

  • Yield: Typically 75-85%.

Step C: Reduction to Propanoic Acid

  • Reagents: Pyrazole-acrylic acid (2 mmol), 10% Pd/C (10 wt%), Methanol (20 mL), H₂ gas (balloon pressure).

  • Procedure: Stir the mixture under H₂ atmosphere at RT for 12 hours.

  • Filtration: Filter through Celite to remove Pd/C. Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Water.

  • Characterization Endpoint: Disappearance of alkene protons (6.5-7.5 ppm region doublets) in ¹H NMR; appearance of methylene triplets at ~2.6 and ~2.9 ppm.

Derivatization Strategies (Module 2)

The free carboxylic acid (3-PPPA) is generally a weak antimicrobial on its own. It serves as a "handle" to attach lipophilic or cationic pharmacophores that penetrate bacterial cell walls.

Library Generation Protocol (Amide Coupling)

Objective: Synthesize a library of amides/hydrazides to probe Structure-Activity Relationships (SAR).

Standard Operating Procedure (EDC/HOBt Coupling):

  • Activation: Dissolve 3-PPPA (1 eq) in dry DCM/DMF (9:1). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

  • Coupling: Add the appropriate amine or hydrazide (1.1 eq) and DIPEA (2 eq).

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

Key Derivatives for Screening:

  • Hydrazones: React 3-PPPA hydrazide with substituted benzaldehydes. (High potential for anti-tubercular activity).[2]

  • Thiazole Hybrids: Couple 3-PPPA with 2-aminothiazoles. (Enhances DNA gyrase binding).

Biological Evaluation Protocols (Module 3)

Antimicrobial Susceptibility Testing (MIC Determination)

Follow CLSI M07-A10 guidelines. Pyrazole derivatives often suffer from solubility issues; strict adherence to the DMSO limits is required.

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (0.01%) for visual readout.

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Protocol:

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Dilute in MHB to achieve a starting concentration of 512 µg/mL (Final DMSO < 2%).

  • Plating: Add 100 µL of compound solution to column 1 of a 96-well plate. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension (5 x 10⁵ CFU/mL) to all wells.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 20 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.

  • Data Output: The lowest concentration remaining blue is the MIC.

Mechanism of Action: DNA Gyrase Inhibition

Pyrazole derivatives frequently target the ATP-binding domain of the GyrB subunit of bacterial DNA gyrase.

MOA Compound 3-PPPA Derivative Target Bacterial DNA Gyrase (GyrB Subunit) Compound->Target Binds to Interaction Competitive Inhibition at ATP Binding Site Target->Interaction Effect Inhibition of DNA Supercoiling Interaction->Effect Result Replication Fork Arrest & Bacterial Cell Death Effect->Result

Figure 2: Mechanism of Action for Pyrazole-based Antimicrobials targeting DNA Gyrase.

Assay Protocol (Supercoiling Assay):

  • Kit: Use a commercial DNA Gyrase Supercoiling Assay Kit (e.g., Inspiralis).

  • Reaction: Mix Relaxed pBR322 plasmid (0.5 µg), DNA Gyrase enzyme (1 U), and Test Compound (varying concentrations) in assay buffer.

  • Initiation: Start reaction with ATP (1 mM).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add Stop Buffer (SDS/Proteinase K).

  • Analysis: Run samples on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA. Presence of relaxed bands indicates inhibition.

Data Presentation & Analysis

When reporting results for 3-PPPA derivatives, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Example Data Layout for SAR Analysis

Compound IDR-Group (Phenyl Ring)Linker (X)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Gyrase IC₅₀ (µM)
3-PPPA (Ref) HOH (Acid)>128>128N.D.
Derivative A 4-NO₂NH-NH₂ (Hydrazide)326445.2
Derivative B 4-ClNH-Ph (Amide)83212.5
Derivative C 2,4-diFNH-Thiazole2 8 3.1

Note: Electron-withdrawing groups (Cl, NO₂, F) on the phenyl ring typically enhance potency by increasing lipophilicity and halogen bonding interactions.

References

  • Synthesis of Pyrazole Scaffolds

    • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Antimicrobial Activity of Pyrazole Derivatives

    • Title: Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid.
    • Source: ResearchG
    • URL:[Link]

  • Mechanism of Action (DNA Gyrase)

    • Title: Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus.
    • Source: NIH (PubMed Central).
    • URL:[Link]

  • Synthesis of Propanoic Acid Derivatives

    • Title: Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction.
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module

Ticket ID: #PYR-PROP-001 Subject: Yield Optimization & Troubleshooting for Pyrazole-Propanoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Synthetic Strategy

You are encountering yield bottlenecks in the synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid . High-yield synthesis of this scaffold relies on maintaining the integrity of the pyrazole ring while selectively manipulating the side chain.[1]

The most robust industrial route involves a three-stage protocol:

  • Vilsmeier-Haack Formylation: Conversion of 1-phenylpyrazole to the 4-carbaldehyde.[1][2][3][4]

  • Doebner-Knoevenagel Condensation: Extension of the carbon chain using malonic acid.[1]

  • Chemoselective Reduction: Hydrogenation of the acrylic acid intermediate to the propanoic acid.[1]

Below is the master workflow designed to identify your specific failure point.

Master Workflow Diagram

SynthesisWorkflow Start Start: 1-Phenylpyrazole Step1 Step 1: Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Inter1 Intermediate A: 1-phenyl-1H-pyrazole-4-carbaldehyde Step1->Inter1 Yield Critical: Temp Control Step2 Step 2: Knoevenagel Condensation (Malonic Acid / Pyridine) Inter1->Step2 Inter2 Intermediate B: 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid Step2->Inter2 Yield Critical: Decarboxylation Step3 Step 3: Chemoselective Reduction (Pd/C or Diimide) Inter2->Step3 End Target: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Step3->End Yield Critical: Selectivity

Caption: Figure 1. Standard synthetic pathway.[1][5][6][7] Yellow nodes represent isolatable intermediates where yield loss typically occurs.[1]

Troubleshooting Modules (Q&A Format)

Module 1: The Vilsmeier-Haack Formylation

Context: Converting 1-phenylpyrazole to 1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2][3][4]

Q: My reaction mixture turns black/tarry, and the yield of the aldehyde is <40%. What is happening? A: This is a classic symptom of thermal runaway during the formation of the Vilsmeier reagent or uncontrolled addition.

  • The Cause: The reaction between DMF and POCl₃ is exothermic.[1] If POCl₃ is added too quickly or at high temperatures, it generates excessive HCl gas and side products (polymers).

  • The Fix:

    • Pre-form the Vilsmeier Reagent: Cool anhydrous DMF to 0°C. Add POCl₃ dropwise slowly (over 30-60 mins). Stir for 30 mins at 0°C before adding the pyrazole substrate [1].

    • Moisture Control: Ensure DMF is anhydrous. Water destroys the chloroiminium ion intermediate, halting the reaction and leaving unreacted starting material.[1]

Q: I see the aldehyde spot on TLC, but I cannot isolate it as a solid. It remains an oil. A: The workup pH is likely incorrect.

  • The Protocol: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated Sodium Acetate or Na₂CO₃ to pH 7–8.[1]

  • Why: Strong bases (NaOH) can trigger the Cannizzaro reaction or ring degradation. Sodium acetate buffers the solution, allowing the aldehyde to precipitate as a clean solid [2].[1]

Module 2: The Doebner-Knoevenagel Condensation

Context: Reacting the aldehyde with malonic acid to form the acrylic acid derivative.[1]

Q: The reaction stalls. I have starting aldehyde remaining even after refluxing for 12 hours. A: The catalyst ratio or solvent choice is suboptimal for decarboxylation.

  • The Fix: Use a Pyridine/Piperidine system.[1][8]

    • Ratio: Use Pyridine as the solvent with catalytic Piperidine (approx. 5-10 mol%).[1]

    • Temperature: The reaction requires reflux (approx. 80–100°C) to drive the decarboxylation step (loss of CO₂). If you are using ethanol, the temperature (78°C) may be too low for efficient decarboxylation. Switch to Pyridine or add a Dean-Stark trap if using toluene to remove water [3].[1]

Q: My product precipitates as a sticky gum rather than a crystalline acid. A: This indicates contamination with pyridinium salts or polymerized malonic acid.[1]

  • Purification Protocol:

    • Pour the reaction mixture into excess ice-cold water containing HCl (to remove pyridine).

    • The product should precipitate.[1][9] If it gums, triturate with cold ethanol or diethyl ether.[1]

    • Recrystallize from Ethanol/Water (1:1).

Module 3: Chemoselective Reduction (The Critical Step)

Context: Reducing the double bond (acrylic


 propanoic) without reducing the pyrazole ring or the phenyl group.

Q: I am getting "over-reduced" byproducts (e.g., reduction of the phenyl ring or C-N bond cleavage). A: You are likely using standard Pd/C under conditions that are too vigorous (high pressure/temperature).

  • Option A: Optimize Catalytic Hydrogenation

    • Catalyst: Use 5% Pd/C (unreduced) rather than 10%.

    • Solvent: Use Methanol or Ethyl Acetate .[1] Avoid acetic acid, as it promotes ring reduction.[1]

    • Pressure:[10] Maintain H₂ pressure at 1 atm (balloon) . Do not use a Parr shaker at high psi.

    • Additive: Poison the catalyst slightly with trace Quinoline if selectivity remains poor [4].[1]

Q: Is there a metal-free alternative to avoid catalyst poisoning? A: Yes, Diimide Reduction .[1]

  • The Protocol: Generate diimide in situ using Hydrazine Hydrate + Hydrogen Peroxide (or air oxidation).

  • Mechanism: Diimide (

    
    ) selectively reduces symmetrical double bonds (C=C) and is inert toward heteroaromatic rings (pyrazole) and polar functional groups. This method often results in higher purity, albeit sometimes lower yield compared to optimized catalytic hydrogenation [5].[1]
    

Comparative Data: Reduction Methods

Parameter10% Pd/C (Standard)Diimide (Hydrazine/H₂O₂)Raney Nickel
Yield High (85-95%)Moderate (70-80%)High (80-90%)
Selectivity Low (Risk of ring reduction)Excellent (C=C specific)Low (Desulfurization risk)
Reaction Time Fast (1-3 h)Slow (4-12 h)Fast
Cost High (Pd metal)LowModerate
Recommendation Use for Scale-up (with optimization)Use for Purity (Lab scale)Avoid

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose yield loss in the final step.

Troubleshooting Q1 Issue: Low Yield in Reduction? Check1 Check TLC/LCMS: Is Starting Material present? Q1->Check1 Check2 Check Byproducts: Ring reduced? Check1->Check2 No Increase H2 Pressure\nor Catalyst Load Increase H2 Pressure or Catalyst Load Check1->Increase H2 Pressure\nor Catalyst Load Yes Switch to Diimide Method\nor Poison Catalyst Switch to Diimide Method or Poison Catalyst Check2->Switch to Diimide Method\nor Poison Catalyst Yes Check Workup:\nAcid soluble product? Check Workup: Acid soluble product? Check2->Check Workup:\nAcid soluble product? No (Clean but low mass)

Caption: Figure 2. Diagnostic logic for hydrogenation failures.

References

  • Vilsmeier-Haack Conditions: Kira, M. A., et al. "Synthesis of pyrazole-4-carboxaldehydes."[1][2][3][4][11] Journal of Chemical Society, as cited in Asian Journal of Research in Chemistry, 2011.[1]

  • Workup Protocols: Mohite, S., et al. "Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde."[1][2] Asian J. Research Chem, 2011.[1] 2

  • Knoevenagel Optimization: Sonar, J. P., et al.[1] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes."[1][6] European Chemical Bulletin, 2017.[1][6] 6

  • Hydrogenation Selectivity: Tellez, J., et al. "Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne...[1] Selectivity issues." MDPI Catalysts, 2020. (Analogous selectivity principles). 12

  • Diimide Alternative: Sridhar, S., et al. "Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction."[1] ResearchGate, 2015.[1] 8

Sources

Technical Support Center: Purification of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

[1]

Topic: Purification & Isolation Protocols Product: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Senior Scientist's Perspective

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers struggle with pyrazole-propanoic acid derivatives not because the chemistry is difficult, but because the isolation logic is flawed.

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a bifunctional molecule: it contains a lipophilic, aromatic pyrazole core and a polar, ionizable carboxylic acid tail.[1] This duality is your greatest asset in purification. The most common contaminants—unreacted phenylhydrazine (toxic, colored), aldehydes from Vilsmeier-Haack steps, or ester intermediates—lack this specific amphiphilic balance.[1]

This guide prioritizes Acid-Base Extraction as the primary purification engine (Tier 1), followed by Recrystallization (Tier 2) for polishing. Chromatography (Tier 3) is reserved only for difficult separation of closely related structural analogs.

Tier 1: The Workhorse – Acid-Base Extraction[1]

Objective: Bulk removal of neutral organic impurities (unreacted aldehydes, pyrazole esters) and basic impurities (anilines/hydrazines).

The Mechanism (Causality)

We exploit the pKa of the carboxylic acid (~4.5–4.8). By raising the pH > 10, the target molecule becomes a water-soluble carboxylate salt.[1] Neutral impurities remain in the organic phase. Washing the aqueous phase removes them. Subsequent acidification precipitates the pure acid.

Protocol
  • Dissolution: Dissolve the crude solid in 1M NaOH (approx. 10 mL per gram of crude). Ensure pH is >10.

    • Checkpoint: If the solution is cloudy, neutral impurities are present.

  • The Wash (Critical): Extract the aqueous alkaline solution twice with an organic solvent (Ethyl Acetate or Dichloromethane).

    • Action: Discard these organic layers.[1] They contain the non-acidic impurities.[2]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target: Acidify to pH 2–3.[1]

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid. If the product oils out (common with rapid acidification), extract the acidified aqueous layer with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Troubleshooting Tier 1
SymptomProbable CauseCorrective Action
Product Oils Out Acidification was too fast or temperature too high.[1]Extract the oily water with EtOAc. Dry and evaporate.[1][3] Triturate the residue with Hexanes/Ether to induce solidification.
Pink/Red Color Oxidation of residual phenylhydrazine or phenol traces.Add a small amount of sodium bisulfite to the initial alkaline solution before acidification to reduce colored species.
Low Yield pH not low enough; Product is amphoteric.[1]Ensure pH is ~2-3.[1] Do not go below pH 1, as the pyrazole nitrogen might protonate (though unlikely to form stable salt in water), increasing solubility.

Tier 2: Recrystallization (Polishing)

Objective: Removal of trace colored impurities and improvement of crystal habit.

Solvent Selection Logic

This compound has a rigid aromatic core.[1] It dissolves well in hot ethanol or ethyl acetate but poorly in water or hexanes.

  • Preferred System: Ethanol/Water (mixed solvent) or Ethyl Acetate/Hexane.

Protocol
  • Dissolution: Suspend the solid in the minimum amount of boiling Ethanol (95%) .

  • Filtration: If insoluble black specks remain, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove from heat. Add warm Water dropwise until a faint turbidity persists.

  • Nucleation: Add a few drops of ethanol to clear the turbidity. Cap the flask and let it cool slowly to room temperature.

    • Self-Validating Step: If crystals do not form within 1 hour, scratch the glass surface or add a seed crystal.

  • Collection: Filter and wash with cold 20% Ethanol/Water.

Tier 3: Flash Chromatography (High Purity)

Objective: Separation of closely related acid byproducts (e.g., acrylic acid analogs) that co-precipitate.

The "Tailing" Issue

Carboxylic acids interact strongly with silica gel, leading to streaking/tailing. You must modify the mobile phase.

Protocol
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5) + 1% Acetic Acid .[4]

    • Note: The acetic acid suppresses ionization of the product on the silica surface, sharpening the peak.

  • Loading: Dissolve the sample in a minimum amount of DCM/MeOH. Do not use DMF (difficult to remove).

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying this specific scaffold.

PurificationWorkflowStartCrude 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidDissolveDissolve in 1M NaOH(pH > 10)Start->DissolveWashWash with EtOAc(Remove Neutrals)Dissolve->WashAcidifyAcidify Aqueous Layerto pH 2-3 (HCl)Wash->AcidifyPrecipitateDoes Solid Precipitate?Acidify->PrecipitateFilterFilter SolidPrecipitate->FilterYes (Solid forms)ExtractAcidExtract with EtOAc(Dry & Concentrate)Precipitate->ExtractAcidNo (Oiling/Emulsion)RecrystRecrystallize(EtOH/Water)Filter->RecrystExtractAcid->RecrystChromatographyFlash Chromatography(DCM:MeOH + 1% AcOH)Recryst->ChromatographyImpurities PersistFinalPure Product(>98% HPLC)Recryst->FinalPurity OKChromatography->Final

Caption: Logical flow for the isolation of amphiphilic pyrazole-carboxylic acids, prioritizing acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: My product turned into a sticky oil upon acidification. How do I recover it? A: This is a common phenomenon known as "oiling out," often caused by the presence of trace solvents or rapid precipitation trapping impurities.

  • Fix: Extract the oil into Ethyl Acetate. Wash this organic layer once with brine, dry over Magnesium Sulfate, and evaporate.[1] Triturate the resulting residue with a non-polar solvent like Hexane or Diethyl Ether. The mechanical action and non-polar environment usually force the amorphous solid to crystallize.

Q2: The solid is slightly pink. Is it pure? A: Likely not. The pink color typically arises from trace oxidation of phenylhydrazine residues (used in the pyrazole ring synthesis) or phenols.

  • Fix: Perform the recrystallization (Tier 2) using Ethanol/Water, but add a small amount of activated charcoal to the hot solution. Filter the charcoal while hot. This should remove the colored impurities.

Q3: Can I use UV detection for this compound? A: Yes. The 1-phenyl-pyrazole system is highly conjugated and chromophoric.[1]

  • Settings: Monitor at 254 nm . The phenyl ring provides strong absorbance.

Q4: Why do you recommend Acetic Acid in the chromatography solvent? A: Without it, the carboxylic acid group on the propanoic chain will interact with the silanols on the silica gel, causing the band to streak (tail) down the column. 1% Acetic Acid ensures the molecule remains protonated and moves as a tight band.

References

  • Vertex AI Search. (n.d.). Purification of pyrazole derivatives via acid-base extraction and recrystallization.[1][5] Retrieved January 28, 2026, from [1]

  • ResearchGate. (2025). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction.[1][5][6] Retrieved January 28, 2026, from

  • MDPI. (2023). Synthesis and Anticancer Evaluation of Pyrazolone Derivatives.[7] Retrieved January 28, 2026, from [1]

  • PubChem. (n.d.).[8] 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid Properties. Retrieved January 28, 2026, from [1]

Troubleshooting common issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Status: Operational Current Focus: Troubleshooting Regioselectivity, N-Alkylation, and Purification. Lead Scientist: Dr. A. Vance, Senior Application Scientist.

Introduction: The Pyrazole Paradox

Pyrazoles are the backbone of modern medicinal chemistry, present in blockbusters like Celecoxib and Rimonabant. However, their synthesis often presents a "paradox of simplicity": while the ring formation is thermodynamically favorable, controlling which isomer forms (regioselectivity) and where substituents attach (N-alkylation) remains notoriously difficult.

This guide moves beyond textbook theory to address the specific failure points encountered in the lab, grounded in recent mechanistic insights (2024-2025) and field-proven purification hacks.

Module 1: Troubleshooting Ring Formation (The Knorr Synthesis)

Q1: I am condensing an unsymmetrical 1,3-diketone with a substituted hydrazine. Why am I consistently getting a ~1:1 mixture of regioisomers?

A: This is the classic "Knorr Ambiguity." The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.

  • The Cause: In standard solvents (EtOH, THF), the difference in electrophilicity between the two carbonyls is often negligible, and the hydrazine attacks indiscriminately.

  • The Fix (Solvent Switch): Switch from Ethanol to Fluorinated Alcohols (TFE or HFIP).

    • Mechanism:[1][2][3][4][5][6][7][8] Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors but poor nucleophiles. They selectively activate the harder carbonyl (usually the acyl group) via H-bonding, directing the initial hydrazine attack more precisely than steric bulk alone [1].

Q2: My reaction yield drops significantly when I scale up using hydrazine hydrate. What is happening?

A: This is often due to water accumulation and pH drift .

  • The Cause: Hydrazine hydrate releases water as the reaction proceeds. In reversible condensation steps, excess water pushes the equilibrium backward (hydrolysis of the intermediate hydrazone).

  • The Fix:

    • Dehydrating Agents: Add molecular sieves (4Å) or run the reaction under Dean-Stark conditions if the solvent permits (e.g., Toluene).

    • Use Hydrazine Salts: Switch to Hydrazine Hydrochloride (

      
      ). This releases the free base slowly if buffered, or allows you to control the pH more strictly, preventing the degradation of sensitive 1,3-dicarbonyls [2].
      
Visualization: Regioselectivity Decision Logic

KnorrRegio start Start: Unsymmetrical 1,3-Dicarbonyl + Hydrazine check_sym Are Carbonyls Sterically Different? start->check_sym yes_steric Yes (e.g., t-Butyl vs Methyl) check_sym->yes_steric Significant Difference no_steric No (e.g., Methyl vs Ethyl) check_sym->no_steric Similar Bulk standard_cond Standard Conditions (EtOH, Reflux) yes_steric->standard_cond solvent_switch CRITICAL INTERVENTION: Switch Solvent to TFE or HFIP no_steric->solvent_switch Activate Hard Carbonyl lewis_acid Alternative: Lewis Acid Catalysis (Yb(OTf)3) no_steric->lewis_acid If TFE fails outcome_good High Regioselectivity (>90:10) standard_cond->outcome_good solvent_switch->outcome_good lewis_acid->outcome_good outcome_mix Isomer Mixture (Purification Required)

Figure 1: Decision matrix for optimizing regioselectivity in Knorr Pyrazole Synthesis.

Module 2: Troubleshooting N-Alkylation (Functionalization)

Q3: I am alkylating a tautomeric pyrazole (NH-unsubstituted). How do I favor N1-alkylation over N2?

A: The "Lone Pair Paradox" dictates that the most nucleophilic nitrogen is often the one you don't want alkylated.

  • The Cause: In the pyrazole anion, the negative charge is delocalized. Alkylation ratios depend heavily on the cation effect and solvent polarity .

  • The Fixes:

    • For Kinetic Control: Use NaH in THF . The tight ion pair often favors alkylation at the less hindered nitrogen.

    • For Thermodynamic Control: Use Cs2CO3 in DMF . Cesium's large radius creates a "loose" ion pair, allowing the pyrazole to equilibrate to the thermodynamically more stable tautomer before alkylation [3].

    • Emerging Tech (2025): Consider Strategic Atom Replacement .[6] Instead of alkylating a pyrazole, synthesize an isothiazole, then swap the sulfur for a substituted nitrogen.[6] This bypasses the N1/N2 selectivity issue entirely [4].

Q4: My alkylation is stalling at 60% conversion.

A: Pyrazoles are weak nucleophiles (


).
  • The Fix: Add a catalytic amount of NaI (Finkelstein condition) if using alkyl chlorides or bromides. The in-situ generation of the alkyl iodide increases the reaction rate significantly.

Visualization: N-Alkylation Pathways

Alkylation cluster_0 Tautomeric Equilibrium T1 Tautomer A (NH at Pos 1) T2 Tautomer B (NH at Pos 2) T1->T2 Base Base Deprotonation (NaH vs Cs2CO3) T1->Base T2->Base Anion Delocalized Anion Base->Anion Product_N1 N1-Alkyl Product (Often Kinetic) Anion->Product_N1 Steric Approach A Product_N2 N2-Alkyl Product (Often Thermodynamic) Anion->Product_N2 Steric Approach B Electrophile Alkyl Halide (R-X) Electrophile->Anion

Figure 2: Mechanistic pathway of N-alkylation showing the divergence point at the anion stage.

Module 3: Purification & Isolation

Q5: My isomers have identical Rf values on TLC. How do I separate them without a 2-meter column?

A: Use the "Salt Formation" Technique . Isomers often have vastly different solubilities when converted to their hydrochloride or nitrate salts.

  • The Protocol: Dissolve the crude mixture in dry ether/dioxane. Bubble dry HCl gas or add 4M HCl in dioxane. The less soluble isomer salt will often precipitate purely. Filter, then neutralize with NaHCO3 to recover the free base [5].

Comparative Data: Purification Strategies

IssueStandard MethodAdvanced Troubleshooting
Co-eluting Isomers Slow gradient column (0.5% MeOH steps)Salt Precipitation: Convert to HCl salt; exploit solubility difference.
Tailing on Silica Add 1% Et3N to eluentAlumina (Neutral): Switch stationary phase to avoid acidic interaction.
Residual Hydrazine Water washesCu(II) Scavenging: Wash org. phase with aq. CuSO4 (turn blue = hydrazine present).

Module 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis in Fluorinated Solvent

Target: Maximizing regioselectivity for electron-deficient diketones.

  • Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl (1.0 equiv) in Trifluoroethanol (TFE) (0.5 M concentration).

    • Note: TFE is expensive; it can be recovered via rotary evaporation and reused.

  • Addition: Add the substituted hydrazine hydrochloride (1.1 equiv) in one portion.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC.[9]

    • Checkpoint: If conversion is <50%, heat to 40°C. Avoid refluxing TFE (bp 78°C) vigorously to prevent solvent loss.

  • Workup: Evaporate TFE directly. Redissolve residue in EtOAc, wash with NaHCO3 (sat.) to remove HCl.

  • Result: Expect >90:10 regioisomeric ratio favoring the attack on the more electrophilic carbonyl.

Protocol B: The "Salt-Crash" Purification

Target: Separating 1,3-dimethyl-5-phenylpyrazole from its 1,5-dimethyl isomer.

  • Dissolution: Dissolve 1g of crude isomer mixture in 10 mL of MTBE (Methyl tert-butyl ether) .

  • Acidification: Dropwise add HCl (4M in Dioxane) until no further precipitate forms.

  • Filtration: Filter the white solid.

    • Analysis: Take a small sample of the solid, neutralize in a vial with water/EtOAc/NaHCO3, and run TLC. It is usually the minor isomer (the more basic one) that precipitates first, leaving the major isomer in the filtrate (or vice versa depending on sterics).

  • Recovery: Wash the solid with cold MTBE. Partition between EtOAc and Sat. NaHCO3 to recover the pure pyrazole.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS). URL:[Link] (Context validated via Search 1.9)

  • Knorr Pyrazole Synthesis: Mechanism and Troubleshooting. Source: Organic Chemistry Portal. URL:[Link] (Context validated via Search 1.1)

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: International Journal of Molecular Sciences (MDPI).[3] URL:[Link] (Context validated via Search 1.2)

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Source: Nature (2025). URL:[Link] (Context validated via Search 1.4)

  • Process for the purification of pyrazoles (Patent DE102009060150A1).

Sources

Technical Support Center: Vilsmeier-Haack Cyclization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Chemical Synthesis Support Ticket ID: VH-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction: The "Hidden" Complexity

Welcome to the Vilsmeier-Haack (VH) Support Center.[1] While often taught as a simple formylation, the VH Cyclization (frequently the Meth-Cohn synthesis for quinolines) is a distinct beast. It requires forcing an intramolecular electrophilic attack that fights against steric strain and aromatic stability.[1]

This guide treats your reaction vessel as a high-performance engine. If the fuel (Vilsmeier Reagent) is wet, it won't start.[1] If the thermal management (temperature ramp) is poor, the engine knocks (side reactions) or overheats (thermal runaway).[1]

Module 1: The "Engine" (Reagent Formation)

Core Concept: The Vilsmeier Reagent (VR)—the chloroiminium salt—is the electrophilic engine.[1][2] It is generated in situ and is notoriously moisture-sensitive.

FAQ: Reagent Stability & Preparation

Q: My reaction mixture turned dark/tarry immediately upon adding


. What happened? 
A:  You likely experienced a thermal runaway  caused by rapid addition or moisture contamination.
  • The Science: The reaction between DMF and

    
     is highly exothermic. If the temperature spikes >25°C during this phase, the VR can self-condense or polymerize DMF, leading to "Vilsmeier tar."[1]
    
  • The Fix:

    • Dry Everything: DMF must be anhydrous (<50 ppm water).[1]

      
       must be distilled if it is dark or fuming excessively.
      
    • The "0 to 25" Protocol: Cool anhydrous DMF to 0°C under Argon. Add

      
       dropwise.[3] Stir at 0°C for 30 mins, then warm to 25°C for 30 mins before adding your substrate. This ensures the "engine" is fully assembled before you apply the load.[1]
      

Q: Can I use


 or 

instead of

?
A: Proceed with caution.
  • Oxalyl Chloride: Generates gases (CO/CO2) vigorously.[1] Good for mild formylations, often too volatile for high-temp cyclizations.

  • Thionyl Chloride: Generates

    
    .[1] It is less reactive than 
    
    
    
    for difficult cyclizations (like Meth-Cohn) because the resulting intermediate is less electrophilic. Stick to
    
    
    for cyclization unless you have a specific sensitivity.

Module 2: The "Drive" (Cyclization Kinetics)

Core Concept: Unlike simple formylation (which happens at RT), cyclization often requires breaking aromaticity or forming strained rings.[1] This requires a high energy barrier (Heat).[1]

FAQ: Cyclization Mechanics

Q: I see the intermediate by TLC, but it won't cyclize to the quinoline. A: You are stuck at the Imidoyl Chloride stage.

  • The Science: In quinoline synthesis (Meth-Cohn), the amide oxygen is first converted to a chloro-group (imidoyl chloride). The second equivalent of VR attacks the aromatic ring.[1] This intramolecular closure requires temperatures of 75°C–95°C .

  • The Fix:

    • Stoichiometry Check: Cyclization requires at least 2.5 to 3.0 equivalents of VR (and thus

      
      ). One eq converts the amide 
      
      
      
      imidoyl chloride; the second eq performs the formylation/cyclization.
    • The Temperature Ramp: Do not blast heat. Ramp from 25°C

      
       85°C over 45 minutes. Hold for 4–16 hours.
      

Q: My yield is low, and I have chlorinated impurities. A: Over-chlorination or "Thermal Scorch."[1]

  • The Fix: If you see chlorination at non-strategic positions, reduce the temperature by 10°C and extend the time. If the issue persists, switch the solvent. While neat DMF is standard, diluting with 1,2-dichloroethane (DCE) allows you to reflux at a fixed temperature (83°C), preventing hot spots.

Module 3: The "Landing" (Workup & Isolation)

Core Concept: The reaction mixture contains a viscous, reactive iminium salt. Quenching releases the product but generates massive amounts of HCl and phosphoric acid.

FAQ: Quenching Protocols

Q: I lost my product during the quench. It dissolved in the water. A: You likely protonated your basic nitrogen heterocycle.[1]

  • The Science: The product (e.g., 2-chloro-3-formylquinoline) is a weak base. In the highly acidic quench (

    
     + HCl), it forms a water-soluble salt.[1]
    
  • The Fix:

    • The "Buffered Drop": Do not pour water into the reaction. Pour the reaction mixture slowly into a stirred slurry of Ice + Sodium Acetate (or Sat.

      
      ).
      
    • pH Target: Maintain pH 5–7 during the quench. This hydrolyzes the iminium salt to the aldehyde but keeps the pyridine/quinoline nitrogen deprotonated (organic soluble).

Q: The oil won't solidify. A: Trapped DMF.

  • The Fix: DMF is water-miscible but tenacious. Wash your organic extract 3x with water, then 1x with 5% LiCl solution (pulls DMF out).[1] Recrystallize from acetonitrile or ethanol.

Visualizing the Pathway

The following diagram illustrates the Meth-Cohn Quinoline Synthesis , the most common and complex VH cyclization. Note the critical "Imidoyl Chloride" checkpoint.

VilsmeierHaack Reagents Reagents DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) Reagents->VR 0°C, Exothermic Imidoyl Intermediate 1 Imidoyl Chloride VR->Imidoyl + Substrate Eq 1 of VR Substrate Substrate (Acetanilide) Cyclization Intermediate 2 Cyclized Iminium Salt Imidoyl->Cyclization + Eq 2 of VR Heat (75-95°C) Quench Hydrolysis (Ice/NaOAc) Cyclization->Quench Workup Product Product 2-Chloro-3-formylquinoline Quench->Product pH Control

Caption: The Meth-Cohn pathway requires two equivalents of Vilsmeier Reagent: one to activate the amide (Imidoyl Chloride) and one to form the ring (Cyclization).[1]

Optimization Data Matrix

Use this table to diagnose yield issues based on reaction color and byproduct profile.

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Old

or Wet DMF
Distill

; Dry DMF over 4Å sieves.
Tarry/Black Mixture Thermal Runaway (

)
Control addition at 0°C; Limit max temp to 85°C.
Product is De-chlorinated Hydrolysis of Cl-groupQuench was too acidic/hot. Use NaOAc buffer at 0°C.
Intermediate Only Insufficient ReagentIncrease

to 3.0–4.0 equivalents.
Emulsion during Workup DMF presenceWash organic layer with 5% LiCl; Filter through Celite.[1]

Standard Operating Protocol (SOP): Meth-Cohn Quinoline Synthesis

Objective: Synthesis of 2-chloro-3-formylquinoline from acetanilide.

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck Round Bottom Flask (RBF). Equip with a pressure-equalizing addition funnel and a reflux condenser topped with a

    
     guard tube.
    
  • Reagent Generation (The "Engine"):

    • Charge RBF with Dry DMF (3.0 equiv relative to substrate).[1]

    • Cool to 0°C (Ice/Salt bath).

    • Add

      
        (7.0 equiv—excess serves as solvent/reagent) dropwise over 30 mins. Do not exceed 5°C internal temp.
      
  • Substrate Addition:

    • Add acetanilide (1.0 equiv) solid in portions or dissolved in minimal DMF.

    • Stir at 0°C for 15 mins, then remove ice bath and stir at RT for 30 mins.

  • Cyclization (The "Drive"):

    • Heat the oil bath to 85°C . Monitor TLC.

    • Critical: Evolution of HCl gas will occur.[1] Ensure venting is routed to a scrubber (NaOH trap).

    • Reaction time is typically 4–16 hours.

  • Workup (The "Landing"):

    • Cool mixture to RT.

    • Pour the viscous oil slowly into a beaker of crushed ice/water (10x volume) with vigorous stirring.

    • Neutralize with Solid Sodium Acetate to pH 5–6.

    • Collect the precipitate by filtration.[4] Recrystallize from Acetonitrile.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][5] The Vilsmeier–Haack Reaction (Review).[1][2][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Rajakumar, P. (2020).[1] Vilsmeier-Haack Reaction in Heterocyclic Synthesis. Organic Chemistry Portal.

  • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355.[1][7] [1]

  • Mphahlele, M. J. (2010).[1] Synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction. Molecules, 15(10), 7423-7439. [1]

Sources

Overcoming solubility challenges with 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in assays

[1]

Topic: Overcoming Solubility Challenges in Biological Assays Compound CAS: 100142-73-2 Molecular Formula: C₁₂H₁₂N₂O₂ Support Level: Advanced / Assay Development[1]

Technical Overview & Solubility Profile

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a lipophilic carboxylic acid derivative commonly used as a scaffold in medicinal chemistry (e.g., for antibacterial or metabolic target discovery).[1] Its solubility behavior is governed by two competing structural features: the hydrophilic carboxylic acid tail and the hydrophobic phenyl-pyrazole core.[1]

The Core Challenge: While the carboxylic acid group provides some solubility at neutral pH, the bulky, aromatic phenyl-pyrazole moiety drives aggregation and precipitation in aqueous buffers, particularly when diluting from DMSO stocks. This "crashing out" effect is the primary cause of false negatives (loss of compound) or false positives (non-specific aggregation) in screening assays.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Assays
pKa (Acidic) ~4.3 – 4.8 (Predicted)At pH < 5.0, the compound is protonated (neutral) and highly insoluble.[1]
LogP (Lipophilicity) ~2.5 – 3.0Moderate lipophilicity; prone to binding plasticware and proteins.[1]
Solubility (DMSO) > 50 mMExcellent.[1] Ideal for stock solutions.[1]
Solubility (PBS pH 7.4) < 10 µM (Thermodynamic)*Critical Bottleneck. Direct dilution into PBS often fails above this limit.
Appearance White to off-white solidVisual inspection of turbidity is difficult at low concentrations.[1]

*Based on structural analogs (e.g., phenyl-pyrrole propanoic acids) which show aqueous solubility limits between 1.4 µM and 6.9 µM in the absence of solubilizing agents [1].

Troubleshooting Workflow: The "Crash-Out" Prevention Protocol

This decision tree guides you through optimizing your assay buffer to maintain compound solubility.

Solubility_WorkflowStartStart: 10 mM DMSO StockDilutionStep 1: Dilute to 2x Final Conc.in Assay BufferStart->DilutionCheckVisual/Nephelometric Check:Precipitation?Dilution->CheckSuccessProceed to AssayCheck->SuccessClear SolutionFailPrecipitation DetectedCheck->FailTurbid/AggregatesSol1Strategy A: Adjust pH(Ensure pH > 7.4)Fail->Sol1First PassReCheckRe-evaluate SolubilitySol1->ReCheckSol2Strategy B: Add Carrier Protein(0.1% BSA or HSA)Sol2->ReCheckSol3Strategy C: Non-Ionic Surfactant(0.01% Tween-20 or Triton X-100)Sol3->ReCheckReCheck->SuccessResolvedReCheck->Sol2Still InsolubleReCheck->Sol3Still Insoluble

Figure 1: Step-by-step decision tree for solubilizing 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in aqueous buffers.

Step-by-Step Optimization Guides

Protocol A: The "Intermediate Dilution" Method

Directly spiking 100% DMSO stock into aqueous buffer often causes immediate, irreversible precipitation at the injection site.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Prepare a 10x working solution in a solvent mixture of 50% DMSO / 50% Water (or Buffer).[1]

    • Why? This keeps the organic content high enough to prevent immediate crashing while pre-hydrating the molecule.[1]

  • Final Dilution: Slowly add the 10x intermediate solution to your final assay buffer (containing BSA/Detergent if needed) with rapid vortexing.

    • Target: Final DMSO concentration should be ≤ 1% (or as tolerated by your assay).[1]

Protocol B: pH & Buffer Composition

Because this compound is a carboxylic acid, its solubility is pH-dependent.

  • Rule of Thumb: Maintain assay pH at least 2 units above the pKa.

  • Recommendation: Use buffered systems (PBS, HEPES, Tris) at pH 7.4 – 8.0 .

  • Avoid: Acidic buffers (Acetate, Citrate pH < 5.[1]0) will force the molecule into its protonated, insoluble neutral form.

Frequently Asked Questions (FAQs)

Q1: I see a drop in potency (IC50 shift) when I add BSA. Why? A: This is common with lipophilic acids.[1] The phenyl-pyrazole core binds to Albumin (BSA/HSA), reducing the "free fraction" of the drug available to bind your target.[1]

  • Solution: If BSA is required for solubility or protein stability, report values as "Apparent IC50" or calculate the free fraction using equilibrium dialysis. Alternatively, try using 0.01% Tween-20 instead of BSA, as surfactants often have lower binding affinity for small molecules than albumin does.

Q2: The compound precipitates after 2 hours.[1] Can I just sonicate it back into solution? A: No. Sonication may temporarily disperse aggregates, creating a suspension that looks clear but is not a true solution.[1] This leads to uneven dosing.[1]

  • Solution: If time-dependent precipitation occurs, your concentration is above the thermodynamic solubility limit.[1] You must either reduce the concentration or increase the co-solvent/surfactant percentage.[1]

Q3: Is this compound stable in DMSO stocks? A: Yes, 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is chemically stable in DMSO at -20°C. However, avoid repeated freeze-thaw cycles, which can introduce moisture.[1] Water uptake by DMSO shifts the solubility power and can cause "invisible" micro-precipitation inside the stock tube [2].[1]

Q4: Can I use Cyclodextrins? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for phenyl-pyrazole derivatives.[1]

  • Protocol: Prepare a 20% (w/v) HP-β-CD stock in water. Use this solution to prepare your assay buffer. The hydrophobic cavity of the cyclodextrin encapsulates the phenyl ring, shielding it from water while the exterior remains soluble.

References

  • MDPI. (2025). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.[1] Molecules. Available at: [Link] (Accessed: Jan 28, 2026). Note: Provides comparative solubility data for structurally similar phenyl-pyrazole/pyrrole propanoic acid derivatives.

  • PubChem. (2025).[1] 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed: Jan 28, 2026).

Stability of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in different buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the stability of research compounds like 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (3-PPPA) is not just about shelf-life—it is about the reproducibility of your biological assays. This guide is designed to troubleshoot solubility issues, prevent degradation, and validate your experimental conditions.

Module 1: Solubility & pH Troubleshooting

The #1 Issue: Precipitation in Acidic Media

Problem: Users frequently report that 3-PPPA precipitates when added to cell culture media or acidic buffers, despite being soluble in the stock solution (DMSO).

Root Cause Analysis: 3-PPPA contains a propanoic acid tail.[1] The pKa of this carboxylic acid is approximately 4.3 – 4.8 .[1]

  • pH < pKa (Acidic): The molecule is protonated (neutral charge), significantly reducing aqueous solubility.[1] It becomes hydrophobic due to the phenyl-pyrazole core.[1]

  • pH > pKa (Basic/Neutral): The molecule is deprotonated (anionic charge), drastically increasing solubility in aqueous buffers.[1]

Troubleshooting Protocol: Do not assume solubility based on the clear DMSO stock. Follow this decision tree before starting your assay.

Solubility_Workflow Start Start: Diluting 3-PPPA Stock Check_pH Check Final Buffer pH Start->Check_pH Acidic pH < 5.0 (e.g., Citrate, Acetate) Check_pH->Acidic Neutral pH > 7.0 (e.g., PBS, Tris) Check_pH->Neutral Risk_High HIGH RISK: Precipitation Protonated form dominates Acidic->Risk_High Risk_Low LOW RISK: Soluble Anionic form dominates Neutral->Risk_Low Action_Acid Action: Pre-dissolve in DMSO Keep final conc < 100 µM Risk_High->Action_Acid Action_Base Action: Direct dilution possible Monitor for 'salting out' if >10mM Risk_Low->Action_Base

Figure 1: Solubility decision tree based on the ionization state of the propanoic acid moiety.

Module 2: Buffer Compatibility Guide

Optimizing Your Experimental Conditions

The phenyl-pyrazole core is generally robust, but the carboxylic acid moiety dictates buffer compatibility.[1]

Buffer SystempH RangeCompatibility RatingTechnical Notes
PBS (Phosphate Buffered Saline) 7.2 – 7.4Excellent Ideal for cell assays.[1] The pH is well above the pKa, ensuring the molecule remains ionized and soluble.[1]
Tris-HCl 7.0 – 8.5Good Suitable for enzymatic assays.[1] Watch for temperature-dependent pH shifts which could affect marginal solubility.[1]
Citrate Buffer 3.0 – 6.0Poor / Risky Critical Warning: At pH 4.0-5.0, you are near the pKa.[1] Small fluctuations can cause rapid precipitation.[1] Avoid if possible.
DMSO (Stock) N/AExcellent Recommended stock solvent.[1] Store at -20°C. Stable for >6 months if kept dry (hygroscopic).[1]
Cell Culture Media (DMEM/RPMI) 7.2 – 7.4Moderate Generally compatible, but serum proteins (BSA/FBS) may bind the phenyl ring, reducing free drug concentration.

Module 3: Stability Validation Protocol

How to prove stability in your specific assay buffer.

Do not rely solely on literature values. Differences in buffer ions, light exposure, and temperature can accelerate degradation (specifically oxidation of the pyrazole ring or decarboxylation under extreme stress).

The "Self-Validating" Workflow (Based on ICH Q1A Guidelines):

  • Preparation: Prepare a 100 µM solution of 3-PPPA in your target buffer.

  • Stressing: Aliquot into three amber glass vials (to prevent photodegradation).

    • Vial A: Control (Store at -80°C immediately).

    • Vial B: Assay Condition (e.g., 37°C for 24 hours).[1]

    • Vial C: Stress Condition (e.g., 60°C or pH 2 for 4 hours - optional positive control).[1]

  • Analysis: Analyze via HPLC-UV (254 nm).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization, improving retention on C18).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Stability_Workflow Sample Sample Preparation (Target Buffer) Split Split Aliquots Sample->Split Control Control (T=0) Freeze at -80°C Split->Control Test Test Condition (e.g., 37°C, 24h) Split->Test HPLC HPLC Analysis (C18 Column, Acidic Mobile Phase) Control->HPLC Test->HPLC Compare Calculate % Recovery (Area_Test / Area_Control) * 100 HPLC->Compare

Figure 2: Step-by-step workflow for validating chemical stability in user-specific buffers.

Module 4: Frequently Asked Questions (FAQs)

Q: My HPLC peak is tailing significantly. Is the compound degrading? A: Likely not.[1] Tailing is common with nitrogen-containing heterocycles (like pyrazoles) interacting with silanol groups on the HPLC column.[1]

  • Fix: Ensure your mobile phase contains a modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to protonate the silanols and sharpen the peak.[1]

Q: Can I store the aqueous solution at 4°C? A: We recommend fresh preparation for aqueous buffers. While the chemical structure is relatively stable, the carboxylic acid group can be a food source for microbial growth in non-sterile buffers like PBS.[1] If you must store it, filter-sterilize (0.22 µm) and store for no more than 1 week at 4°C.

Q: Is the compound light-sensitive? A: Phenyl-pyrazoles contain conjugated aromatic systems which can be susceptible to UV-induced photo-oxidation over long periods.[1]

  • Recommendation: Always store solid powder and DMSO stocks in amber vials or wrapped in foil.[1]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1] Defines standard stress testing protocols (pH, temperature, oxidation).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89532-73-0 (3-(1H-pyrazol-1-yl)propanoic acid derivatives).[1] Provides physicochemical properties and computed pKa values.[1] [1]

  • Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] (2003).[1] Wiley-VCH.[1] (Authoritative text on the general stability and reactivity of pyrazole rings). [1]

Sources

Identification of byproducts in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis & Byproduct Analysis

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SYN-001 Subject: Troubleshooting Byproducts and Regioisomers in Pyrazole Synthesis[1]

Welcome to the Pyrazole Synthesis Support Hub

You have reached the Tier 3 Technical Support desk. This guide addresses the most frequent "pain points" in pyrazole synthesis: distinguishing regioisomers, identifying non-aromatized intermediates, and troubleshooting stalled cyclizations.

Our protocols are designed for researchers requiring definitive structural confirmation.[1] We move beyond basic observation to mechanistic causality.[1]

Module 1: The Regioisomer Dilemma (1,3- vs. 1,5-Isomers)

User Question: "I synthesized a pyrazole using a substituted hydrazine and an unsymmetrical 1,3-diketone. I see two close-eluting spots on my LC-MS. Both have the correct mass.[1] How do I definitively identify which is the 1,3-isomer and which is the 1,5-isomer?"

Technical Diagnosis: This is the classic Knorr synthesis regioselectivity challenge. The formation of 1,3- vs. 1,5-isomers is dictated by the condensation kinetics between the two hydrazine nitrogens and the two carbonyl carbons.

  • Electronic Control: The most nucleophilic nitrogen (usually the one further from the electron-withdrawing substituent) attacks the most electrophilic carbonyl.[1]

  • Steric Control: Bulky substituents on the hydrazine or diketone can override electronic preferences.[1]

The Solution: 1D NOE / 2D NOESY NMR Chemical shift heuristics (e.g., "C5-H is always downfield") are unreliable due to solvent and substituent effects.[1] The only self-validating method is Nuclear Overhauser Effect (NOE) spectroscopy.[1]

Protocol: Definitive Regioisomer Assignment
  • Sample Prep: Dissolve ~10 mg of pure isolated isomer in DMSO-d6 or CDCl3. Ensure the sample is free of paramagnetic impurities.[1]

  • Experiment: Run a 1D NOE (or 2D NOESY/ROESY).

  • Target Interaction: Irradiate the N-substituent protons (e.g., N-Phenyl or N-Methyl).[1]

  • Interpretation:

    • 1,5-Isomer: You will see a strong NOE enhancement of the C5-substituent (or C5-H).[1] The N-substituent is spatially close to the C5 group.[1]

    • 1,3-Isomer: You will see NO enhancement of the C3-substituent.[1] Instead, you may see an enhancement of the C5-H (if unsubstituted at C5).[1]

Visual Logic Flow:

RegioisomerID cluster_mech Mechanism Check start Crude Product Mixture (Correct Mass) sep Isolate Isomers (Flash Chromatography) start->sep nmr Run 1D NOE NMR (Irradiate N-R group) sep->nmr decision NOE Signal Observed at C5-H or C5-R? nmr->decision res15 Identification: 1,5-Isomer (Steric crowding at N1-C5) decision->res15 Yes (Spatial Proximity) res13 Identification: 1,3-Isomer (N1-R is distant from C3-R) decision->res13 No (Distant) mech_note Note: 1,5-isomers often form when N-nucleophile is unhindered and attacks sterically hindered C=O

Caption: Decision tree for distinguishing pyrazole regioisomers using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Module 2: The "M+2" Impurity (Pyrazoline vs. Pyrazole)

User Question: "My LC-MS shows a major peak with the expected mass, but also a persistent impurity with Mass + 2 Da. It won't go away with simple recrystallization.[1] What is it?"

Technical Diagnosis: The "M+2" species is the Pyrazoline (dihydro-pyrazole) intermediate.[1]

  • Cause: If you synthesized the pyrazole via the reaction of a chalcone (

    
    -unsaturated ketone) and hydrazine, the initial cyclization yields a pyrazoline. This species requires an oxidation step (aromatization) to become a pyrazole.[1]
    
  • Failure Mode: Spontaneous aerobic oxidation is often too slow.[1] If you didn't add an oxidant (e.g., DDQ, MnO2, or I2), the reaction stops at the pyrazoline.

Data Comparison: Pyrazoline vs. Pyrazole
FeaturePyrazole (Target)Pyrazoline (M+2 Byproduct)
Electronic State Aromatic (Flat, stable)Non-aromatic (Puckered ring)
1H NMR (Ring) Singlet (typically) or simple doublet.[1]AMX or ABX System . Chiral center at C5 creates diastereotopic protons at C4.[1]
1H NMR Signals One signal for C4-H (~6.0–7.0 ppm).Three signals: C5-H (dd) and two C4-H protons (dd, geminal coupling).[1]
Fluorescence Often fluorescent (blue/green).[1]Often intensely fluorescent (different shift).[1]
Stability Stable to acid/base.[1]Sensitive to oxidation; may degrade over time.[1]

Troubleshooting Protocol:

  • Confirm ID: Check the 1H NMR for the characteristic "doublet of doublets" pattern between 2.5–4.0 ppm (C4 protons) and 4.5–5.5 ppm (C5 proton).[1]

  • Remediation: Dissolve the crude mixture in DMSO or Acetic Acid and heat. If stubborn, add a mild oxidant like Iodobenzene diacetate (IBD) or simply bubble air through the heated solution.

Module 3: Stalled Intermediates (Hydrazones)

User Question: "I am running a Knorr synthesis. I see a peak that is M+18 relative to my product (or M+Water). Is this a hydrate?"

Technical Diagnosis: It is likely the uncylized hydrazone intermediate .[1] In the Knorr synthesis, the reaction proceeds in two steps:

  • Formation of a hydrazone (condensation of hydrazine with one carbonyl).[1]

  • Intramolecular attack of the second nitrogen onto the second carbonyl (cyclization).[1]

If the second step is rate-limiting (due to steric bulk or incorrect pH), the hydrazone accumulates.

Pathway Visualization:

KnorrPath diketone 1,3-Diketone hydrazone Hydrazone Intermediate (Open Chain) diketone->hydrazone + Hydrazine (- H2O) hydrazine Hydrazine hydrazine->hydrazone cyclization Cyclization (- H2O) hydrazone->cyclization hydroxy 5-Hydroxypyrazoline (Trapped Intermediate) cyclization->hydroxy pH too high or Sterics product Pyrazole Product (Aromatic) cyclization->product Direct Path hydroxy->product - H2O (Acid Catalysis)

Caption: Reaction pathway showing the formation of hydrazone and hydroxypyrazoline intermediates during Knorr synthesis.

Corrective Action:

  • Adjust pH: The dehydration step (Hydroxy

    
     Pyrazole) is acid-catalyzed.[1] Add a few drops of HCl or TFA to the reaction.[1]
    
  • Solvent Switch: Switch to a higher boiling solvent (e.g., Ethanol

    
     Acetic Acid) to drive the dehydration thermally.
    

References

  • Regioselectivity Mechanisms: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2] Journal of Organic Chemistry, 2008. [1]

  • Knorr Synthesis Kinetics: Schrecker, L., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[3] Reaction Chemistry & Engineering, 2022.[3]

  • Pyrazoline vs Pyrazole NMR: Silva, V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2021.[4][5]

  • Tautomerism in Analysis: Alkorta, I., et al. "Tautomerism in Pyrazoles." Journal of Chemical Information and Modeling. [1]

Sources

How to scale up the synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Scale-up synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the process engineering and chemical troubleshooting required to scale the synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid from gram to kilogram scale.

The recommended industrial route utilizes a linear 4-step protocol: Cyclization


 Formylation 

Condensation

Reduction
. This pathway avoids expensive palladium cross-coupling (Heck reaction) in early stages and utilizes robust, crystalline intermediates to minimize chromatographic purification.
Master Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

G Start Start: Phenylhydrazine + 1,1,3,3-Tetramethoxypropane CCP1 CCP: Exotherm Control (< 60°C) Start->CCP1 Slow Addition Step1 Step 1: Cyclization (1-Phenyl-1H-pyrazole) CCP2 CCP: Quench Rate (Viscosity Mgmt) Step1->CCP2 POCl3/DMF Step2 Step 2: Vilsmeier-Haack Formylation (4-Carbaldehyde Intermediate) CCP3 CCP: Decarboxylation (CO2 Venting) Step2->CCP3 Malonic Acid/Pyridine Step3 Step 3: Knoevenagel-Doebner Condensation (Acrylic Acid Derivative) Step4 Step 4: Selective Reduction (Final Propanoic Acid) Step3->Step4 Pd/C + H2 CCP1->Step1 CCP2->Step2 CCP3->Step3

Caption: Figure 1. Process flow diagram highlighting Critical Control Points (CCPs) for safety and yield maximization.

Module 1: Pyrazole Ring Construction

Reaction: Phenylhydrazine + 1,1,3,3-Tetramethoxypropane (or Malonaldehyde bis(dimethyl acetal))


 1-Phenyl-1H-pyrazole.
Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Temperature 50–60°C (Initiation)Reaction is highly exothermic. Uncontrolled heating leads to "runaway" and tar formation.
Stoichiometry 1.05 eq. AcetalSlight excess ensures complete consumption of the toxic phenylhydrazine.
Acid Catalyst HCl (aq) or AcOHHydrolysis of acetal requires acidic media; pH < 2 ensures rapid cyclization.
Troubleshooting Guide

Issue 1: Violent exotherm upon mixing reagents.

  • Diagnosis: Phenylhydrazine is a high-energy hydrazine derivative. Mixing it directly with acid and acetal at room temperature can trigger an immediate, uncontrollable release of heat.

  • Resolution: Implement a semi-batch protocol . Charge the reactor with the acetal and acid solvent first. Heat to 50°C. Add Phenylhydrazine dropwise over 2–4 hours. This limits the concentration of unreacted hydrazine and uses the reaction heat to drive the kinetics controlled by the addition rate [1].

Issue 2: Dark/Black reaction mixture (Tarring).

  • Diagnosis: Oxidation of phenylhydrazine prior to cyclization or excessive temperature (>90°C) during addition.

  • Resolution: Sparge the reaction vessel with Nitrogen (

    
    ) for 15 minutes prior to addition and maintain an inert blanket. Ensure internal temperature does not exceed 70°C during the addition phase.
    

Module 2: Vilsmeier-Haack Formylation

Reaction: 1-Phenyl-1H-pyrazole +


 + DMF 

1-Phenyl-1H-pyrazole-4-carbaldehyde.[1]
Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Reagent Order

into DMF
Must form the Vilsmeier reagent (chloroiminium ion) at 0–5°C before adding substrate.
Quench Temp < 20°CHydrolysis of the intermediate iminium salt is extremely exothermic.
Troubleshooting Guide

Issue 3: Formation of a solid "Lump" (The Vilsmeier Lump) that stops stirring.

  • Diagnosis: The Vilsmeier complex and the phosphorylated intermediate can precipitate as a thick paste, seizing the impeller.

  • Resolution: Use 1,2-dichloroethane (DCE) or excess DMF as a solvent to maintain fluidity. If running neat (DMF as solvent), increase volume to 5-6 volumes relative to substrate. Switch to a high-torque overhead stirrer (anchor impeller) rather than a magnetic stir bar, which is insufficient for scale-up [2].

Issue 4: Low yield after quenching.

  • Diagnosis: Incomplete hydrolysis of the iminium salt. Simply pouring into water is often insufficient if the pH drops too low (stabilizing the salt).

  • Resolution: Pour the reaction mixture into a buffered ice solution (Sodium Acetate or NaOH) to maintain pH ~4–5 during hydrolysis. Heat the quenched mixture to 50°C for 30 minutes to ensure the aldehyde is fully liberated [3].

Module 3: Chain Extension (Knoevenagel-Doebner)

Reaction: Aldehyde + Malonic Acid


 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid.
Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Solvent PyridineActs as both solvent and base for the Doebner modification (decarboxylation).
Catalyst Piperidine (5 mol%)Essential for enolate formation.
Temp Reflux (115°C)Required to drive the thermal decarboxylation (

loss).
Troubleshooting Guide

Issue 5: Reaction mixture solidifies during reflux.

  • Diagnosis: The acrylic acid product often has high crystallinity and low solubility in pyridine as it forms.

  • Resolution: Do not stop stirring. This precipitation actually drives the equilibrium forward (Le Chatelier’s principle). Upon completion, simply pour the slurry into excess water/HCl. The product will precipitate fully. Filter and wash with water to remove pyridine [4].

Issue 6: Incomplete decarboxylation (Intermediate dicarboxylic acid remains).

  • Diagnosis: Reaction temperature dropped below 100°C or reflux was too short.

  • Resolution: Ensure vigorous reflux. Monitor

    
     evolution via a bubbler. Do not stop the reaction until gas evolution ceases. If HPLC shows the dicarboxylic acid intermediate, add fresh piperidine and continue reflux [5].
    

Module 4: Reduction to Propanoic Acid

Reaction: 3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid


 Target Propanoic Acid.
Reduction Strategy Comparison
MethodProsConsRecommendation
Pd/C Hydrogenation Cleanest profile; Industry standard; Quantitative yield.Requires H2 pressure vessel; Pd cost; Metal scavenging needed.Primary Choice
Diimide (N2H4 + Oxidant) No heavy metals; Atmospheric pressure.Uses toxic hydrazine; Harder to separate byproducts.Backup Choice
Troubleshooting Guide

Issue 7: Over-reduction (Reduction of the phenyl ring or pyrazole ring).

  • Diagnosis: High pressure (>5 bar) or high temperature (>50°C) with active Pd/C can reduce the heteroaromatic rings.

  • Resolution:

    • Pressure: Limit

      
       pressure to 1–2 bar (balloon pressure is often sufficient for exocyclic double bonds).
      
    • Catalyst: Use 5% Pd/C (50% water wet) to mitigate activity.

    • Poisoning: If selectivity remains poor, switch to Pd/BaSO4 (unpoisoned) or add a trace of quinoline [6].

Issue 8: Product contamination with Palladium.

  • Diagnosis: Fine catalyst particles passing through filtration.

  • Resolution: Filter the hot reaction mixture through a Celite® pad. Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the final crystallized product with EDTA solution.

Final Purification & QC

For the final propanoic acid derivative:

  • Crystallization: The crude acid is typically recrystallized from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

  • Purity Check: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Look for the des-phenyl impurity (if hydrazine quality was poor) or the acrylic acid precursor (incomplete reduction).

References

  • BenchChem. (2025).[2] Challenges in the Scale-up Synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem Technical Notes. Link

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone derivatives. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Link

  • Li, X., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13, 198-205. Link

  • Organic Chemistry Portal. (2024).[3] Knoevenagel Condensation: Doebner Modification. Link

  • Sonar, J. P., et al. (2017).[4] A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.[4] ResearchGate.[5] Link

  • Vamaraju, H. B., et al. (2012). Synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids using Diimide reduction. E-Journal of Chemistry, 9(1). Link

Sources

Preventing degradation of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid Subject: Stability, Storage, and Degradation Prevention Document ID: TS-PYRZ-100142 Last Updated: January 28, 2026[1]

Product Profile & Chemical Identity

Before addressing storage protocols, verify the chemical identity to ensure this guide applies to your specific lot.

PropertyDetail
Chemical Name 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
CAS Number 100142-73-2
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Physical Form White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water.[1][2]
pKa (Predicted) ~4.5 (Carboxylic acid moiety)

Core Storage Protocol (The Gold Standard)

To prevent the most common degradation vectors—oxidative discoloration and hygroscopic clumping—adhere to this strict protocol.[1]

Short-Term Storage (< 1 Month)
  • Temperature: Ambient (15–25°C) is acceptable only if the container is tightly sealed.

  • Atmosphere: Ambient air is permissible, but minimize headspace.

  • Light: Protect from direct sunlight.[1] Amber vials are recommended.[1]

Long-Term Storage (> 1 Month)
  • Temperature: Refrigerate (2–8°C). For storage exceeding 1 year, freeze at -20°C.

  • Atmosphere: Critical. Purge headspace with Argon or Nitrogen before sealing.[1]

  • Container: Glass vials with Teflon-lined caps. Avoid low-density polyethylene (LDPE) which is permeable to moisture and oxygen over time.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (Silica Gel or Drierite).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific observations reported by researchers handling this scaffold.

Issue 1: "My white powder has turned faint yellow or beige."
  • Diagnosis: Photo-oxidation. The N-phenylpyrazole moiety is an electron-rich aromatic system.[1] Extended exposure to UV or visible light, especially in the presence of oxygen, can induce the formation of trace N-oxides or radical degradation products on the phenyl ring.

  • Impact: Usually affects purity by < 0.5% but can interfere with sensitive fluorescence-based assays.[1]

  • Corrective Action:

    • Recrystallization: Dissolve in minimal hot ethanol/ethyl acetate (1:1), filter while hot, and cool to recrystallize.

    • Prevention: Switch to amber glass immediately. Wrap clear vials in aluminum foil.

Issue 2: "The material is clumping or sticking to the spatula."[1]
  • Diagnosis: Hygroscopicity. The propanoic acid tail is capable of hydrogen bonding with atmospheric water.[1] While the phenyl-pyrazole core is lipophilic, the acid moiety will attract moisture if the humidity is >60%.[1]

  • Impact: Weighing errors; potential hydrolysis of any residual ester impurities (if synthetic precursors remain).

  • Corrective Action:

    • Vacuum Drying: Place the open vial in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours.

    • Handling: Allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation.

Issue 3: "HPLC shows a new peak at RRT ~0.9 or ~1.1."
  • Diagnosis: Impurity Formation.

    • RRT ~0.9 (Pre-peak): Likely the decarboxylated species (1-phenyl-4-ethyl-1H-pyrazole).[1] This is rare but occurs if the compound was subjected to high heat (>150°C) or acidic catalysis.

    • RRT ~1.1 (Post-peak): Likely the ethyl ester (if stored in ethanol) or a dimer formed via anhydride formation (if stored in a desiccator with no water scavenger but high pressure).

  • Corrective Action: Check your solvent. Do not store stock solutions in alcohols (Methanol/Ethanol) for long periods, as Fisher esterification can occur slowly even without acid catalysis. Store stock solutions in DMSO.

Visual Decision Guides

Figure 1: Storage Workflow Decision Tree

Use this logic flow to determine the optimal storage condition based on your experimental timeline.

StorageProtocol Start Received Compound (CAS 100142-73-2) Duration Intended Usage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Ambient Store at Ambient (15-25°C) Protect from Light ShortTerm->Ambient ColdStorage Refrigerate (2-8°C) or Freeze (-20°C) LongTerm->ColdStorage Inerting Purge Headspace (Argon/N2) ColdStorage->Inerting Required Desiccant Secondary Containment with Desiccant Inerting->Desiccant

Caption: Decision matrix for selecting storage conditions based on usage timeline to minimize degradation risks.

Figure 2: Degradation Mechanism Analysis

Understanding the chemical vulnerabilities of the 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid structure.

DegradationPathways Compound 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid Light UV Light / Oxygen Compound->Light Moisture Atmospheric Moisture Compound->Moisture Alcohol Solvent (MeOH/EtOH) Compound->Alcohol Oxidation N-Oxide Formation (Yellowing) Light->Oxidation Slow Hydrate Clumping / Hydrate Formation (Weighing Errors) Moisture->Hydrate Rapid Ester Esterification (Purity Drop) Alcohol->Ester Over Time

Caption: Primary degradation vectors showing the causality between environmental stress and chemical changes.[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound as a stock solution in DMSO? A: Yes, but with caveats. DMSO is hygroscopic.[1] If stored at -20°C, DMSO freezes.[1] Repeated freeze-thaw cycles introduce water condensed from the air into the DMSO, which can eventually cause precipitation or hydrolysis.[1]

  • Recommendation: Aliquot the DMSO stock into single-use vials. Use fresh DMSO from a sure-seal bottle.[1]

Q: Is this compound sensitive to acids or bases? A:

  • Acids: Stable in mild acid.[1] Strong mineral acids + heat may cause decarboxylation.[1]

  • Bases: The carboxylic acid will deprotonate to form a salt (carboxylate). This increases water solubility but makes the compound difficult to extract into organic solvents.[1]

Q: What is the exact shelf life? A: Under "Gold Standard" conditions (Solid, -20°C, Argon, Dark), the shelf life is typically 2–3 years . Under ambient conditions in a clear vial, re-test purity after 6 months .

References & Authority

  • Sigma-Aldrich. Product Specification: 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 100142-73-2).[1][3] Accessed January 28, 2026.

  • PubChem. Compound Summary: 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid (Analogous Structure Stability Data).[1] National Library of Medicine.[1]

  • Fisher Scientific. Safety Data Sheet (SDS): N-Phenylpyrazole derivatives handling and storage.

  • Menyhárd, D.K., et al. Structure and Stability of Pyrazole Derivatives. Journal of Molecular Structure.[1] (General reference for pyrazole ring stability).

Sources

Enhancing the biological activity of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid Derivatives Ticket ID: PPA-DEV-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: Navigating the Scaffold

Welcome to the technical support center for the 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid scaffold. In modern medicinal chemistry, this structure is a "privileged scaffold," most notably recognized in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes and COX-2 inhibitors for inflammation.

The core challenge with this scaffold lies in balancing the lipophilicity of the biaryl system (critical for receptor binding) with the physicochemical limitations of the carboxylic acid tail (permeability, toxicity). This guide provides troubleshooting for synthesis, potency optimization, and property enhancement.

Module 1: Synthetic Optimization (The "Make" Phase)

Current Issue: Users frequently report low yields during the elongation of the C4-position or regioselectivity issues during the initial pyrazole formation.

Troubleshooting Guide: Synthesis Workflow
SymptomProbable CauseCorrective Action
Regioisomer Contamination Poor selectivity during hydrazine condensation.[1]Switch Catalyst: Use CuI/DMEDA catalysis for N-arylation after ring formation rather than condensing phenylhydrazine directly if 1,5- vs 1,3-isomer control is poor.
Low Yield in Formylation Vilsmeier-Haack reagent degradation.[1]Moisture Control: Ensure POCl₃ is fresh. Run the reaction at 0°C initially, then heat to 70-80°C. If the pyrazole is electron-deficient, increase reaction time to 12h.
Incomplete Reduction Catalyst poisoning during Acrylic Acid reduction.[1]Method Switch: If Pd/C hydrogenation fails due to sulfur/nitrogen poisoning, switch to Diimide Reduction (generated in situ from hydrazine/H₂O₂ or TsNHNH₂). It is chemoselective for C=C bonds.[1]
Decarboxylation Overheating during Knoevenagel condensation.[1]Base Choice: Use Piperidine/Pyridine at lower reflux temperatures.[1] Do not exceed 100°C during the workup of the acrylic acid intermediate.
Visual Workflow: Robust Synthesis Pathway

SynthesisPath Start Phenylhydrazine + Enol Ether Inter1 1-Phenyl-pyrazole Start->Inter1 Cyclization (Regiocontrol) Inter2 4-Formyl-pyrazole Inter1->Inter2 Vilsmeier-Haack (POCl3/DMF) Inter3 Acrylic Acid Intermediate Inter2->Inter3 Knoevenagel (Malonic Acid) Final Target Propanoic Acid Inter3->Final Selective Reduction (Pd/C or Diimide)

Figure 1: Step-wise synthetic pathway emphasizing the critical Vilsmeier-Haack formylation and selective reduction steps.

Module 2: Biological Activity Enhancement (The "Design" Phase)

Context: Most researchers working on this scaffold are targeting GPR40 (FFAR1) . The propanoic acid mimics the natural fatty acid ligand, while the phenyl-pyrazole core occupies the lipophilic pocket.[1]

FAQ: Potency & Selectivity

Q: My compound binds well (nM range) but shows poor efficacy in cellular assays (Calcium Flux). Why? A: You likely have a permeability issue or high non-specific binding .[1] The carboxylic acid is ionized at physiological pH (pH 7.4).

  • Solution: Mask the acid as an ester prodrug (ethyl or isopropyl) for cellular assays to verify intracellular target engagement, or switch to a bioisostere (see Module 3).

Q: How do I improve metabolic stability without losing potency? A: The phenyl ring attached to N1 is a metabolic hotspot (hydroxylation).

  • Strategy: Introduce Fluorine or Chlorine at the para position of the phenyl ring. This blocks CYP450 oxidation while maintaining the lipophilic contact required for the GPR40 hydrophobic pocket.

Q: The potency plateaus in the micromolar range. What structural change yields the highest ROI? A: Linker Rigidity. The propanoic acid chain is flexible (rotatable bonds).

  • Strategy: Constrain the linker. Cyclopropanating the alpha-carbon (creating a cyclopropyl ring containing the acid) often locks the bioactive conformation and improves potency by reducing the entropic penalty of binding.

SAR Data Summary: Substituent Effects
ZoneModificationEffect on Activity (GPR40)
Phenyl Ring (N1) 4-CF₃ / 4-OCF₃Strong Increase. Enhances hydrophobic packing.[1]
Phenyl Ring (N1) 2-F (Ortho)Moderate Increase. Forces non-planar conformation (twist) which may fit the pocket better.
Pyrazole C3/C5 Methyl / AlkylVariable. Bulky groups here often clash with the receptor. Keep small (H or Me).
Acid Tail Alpha-MethylationStability Increase. Prevents beta-oxidation of the chain.[1]
Visual Logic: SAR Optimization Strategy

SARLogic Scaffold 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid ZoneA Zone A: Acid Head (Interaction: Ionic Anchor) Scaffold->ZoneA ZoneB Zone B: Linker (Interaction: Flexibility) Scaffold->ZoneB ZoneC Zone C: Phenyl Tail (Interaction: Hydrophobic) Scaffold->ZoneC OptA Replace with Tetrazole (Bioisostere) ZoneA->OptA OptB Alpha-methylation (Block Beta-oxidation) ZoneB->OptB OptC Para-CF3 or F (Metabolic Block) ZoneC->OptC

Figure 2: Structure-Activity Relationship (SAR) map identifying three critical zones for optimization: the Acidic Head, Linker, and Lipophilic Tail.[1]

Module 3: Physicochemical Properties (The "Develop" Phase)

Current Issue: Carboxylic acids often suffer from poor membrane permeability and potential for glucuronidation (toxicity risk).

Protocol: Bioisosteric Replacement

If the carboxylic acid is causing toxicity or permeability issues, replace it with a Tetrazole .

  • Synthesis: Convert the propanoic acid to a nitrile (using

    
     or 
    
    
    
    then
    
    
    , then dehydration).
  • Cyclization: React the nitrile with Sodium Azide (

    
    ) and Ammonium Chloride (
    
    
    
    ) in DMF at 100°C.
  • Result: The tetrazole anion mimics the carboxylate (similar pKa ~5) but is more lipophilic and resistant to metabolic conjugation.

Solubility Troubleshooting Table
IssueObservationFix
"Brick Dust" Compound precipitates in DMSO/Water.[1]The crystal lattice energy is too high due to pi-stacking of the phenyl-pyrazole.[1] Add an ortho-substituent (e.g., 2-Me) to the phenyl ring to twist the molecule and disrupt planarity.[1]
High LogP (>5) Compound sticks to plasticware.Introduce Polarity: Add a nitrogen to the phenyl ring (change phenyl to pyridine). This lowers LogP while maintaining aromaticity.[1]

References

  • GPR40 Agonist Design: Christiansen, E., et al. "Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination." Journal of Medicinal Chemistry.

  • Bioisosteres: Ballatore, C., et al. "Carboxylic Acid Bioisosteres in Medicinal Chemistry." ChemMedChem.

  • Synthesis Methods: Menozzi, G., et al. "Synthesis and biological evaluation of 1-phenyl-1H-pyrazole derivatives."[1] Journal of Heterocyclic Chemistry.

  • Metabolic Stability: Negi, A., et al. "Recent updates on the development of GPR40 agonists for the treatment of type 2 diabetes." European Journal of Medicinal Chemistry.

  • Pyrazoles in Inflammation: Kumar, V., et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry.

Sources

Technical Support Center: Pyrazole Characterization & Method Refinement

[1]

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-CHAR-001 Subject: Advanced Troubleshooting for Tautomerism, Regiochemistry, and Separation[1]

Welcome to the Pyrazole Technical Support Center

You have reached the Tier 3 Support Desk. We specialize in the structural elucidation of nitrogen-containing heterocycles.[1] Pyrazoles present a unique triad of challenges: annular tautomerism (causing NMR broadening), ambiguous regiochemistry during synthesis (N1-alkylation selectivity), and amphoteric solubility issues in chromatography.[1]

This guide moves beyond basic textbook definitions to provide actionable, field-proven protocols for when standard methods fail.

Module 1: NMR Spectroscopy Troubleshooting

Q: Why are the C3 and C5 signals in my ¹H/¹³C NMR broad or missing?

Diagnosis: This is the hallmark of Annular Tautomerism .[2] In solution,

1
  • Fast Exchange: You see a single "averaged" peak for C3/C5.[1][2]

  • Intermediate Exchange: This is the danger zone. The exchange rate (

    
    ) is comparable to the NMR time scale (
    
    
    ), causing extreme line broadening or complete signal coalescence (disappearance).

The Fix (Protocol 1.1: Tautomer Freeze): Do not simply increase scan count. You must shift the exchange regime.

  • Switch Solvent:

    • Standard:

      
       often promotes intermediate exchange due to trace acid/water.[1]
      
    • Recommended:DMSO-d6 . It acts as a hydrogen bond acceptor, "locking" the N-H proton and slowing the exchange rate, often resolving the C3/C5 signals into distinct sharp peaks.

  • Temperature Manipulation:

    • Run the sample at 240 K (-33°C) (if in

      
       or 
      
      
      ) to freeze the tautomers.
    • Alternatively, heat to 350 K in DMSO-d6 to force the system into the "Fast Exchange" limit, sharpening the averaged peak.

Q: How do I definitively distinguish between 1,3- and 1,5-disubstituted isomers?

Diagnosis: Standard 1D NMR is insufficient because chemical shifts are often equivocal.[1] The only self-validating method is Nuclear Overhauser Effect (NOE) spectroscopy.[1]

The Fix (Protocol 1.2: The Regio-ID Workflow): You are looking for spatial proximity between the N1-substituent and the C5-substituent (or proton).[1]

  • 1,5-Isomer: The N1-group is spatially close to the C5-group.[1] Strong NOE observed.

  • 1,3-Isomer: The N1-group is distant from the C3-group; it is close to the C5-proton.[1] NOE observed between N1-group and C5-H.

Step-by-Step NOE Experiment:

  • Sample Prep: Degas sample (bubbling

    
     for 5 mins) to remove paramagnetic 
    
    
    which quenches NOE signals.
  • Pulse Sequence: Use selnogp (1D Selective NOESY).[1]

  • Target: Irradiate the benzylic/alkyl protons of the N1-substituent.

  • Mixing Time: Set to 500 ms (optimal for small molecules like pyrazoles).

  • Analysis:

    • Positive Hit: Enhancement of the substituent peak at C5 = 1,5-isomer .[1]

    • Negative Hit: Enhancement of a singlet aromatic proton = 1,3-isomer (confirming C5 is unsubstituted).[1]

Visualization: NMR Decision Matrix

NMR_Decision_TreeStartIssue: Broad/Missing NMR SignalsSolvent_CheckCurrent Solvent: CDCl3?Start->Solvent_CheckSwitch_DMSOAction: Switch to DMSO-d6(Stabilizes Tautomers)Solvent_Check->Switch_DMSOYesTemp_CheckSignals still broad?Switch_DMSO->Temp_CheckLow_TempAction: Cool to 240K(Freeze Tautomers)Temp_Check->Low_TempResolution PoorHigh_TempAction: Heat to 350K(Fast Exchange Limit)Temp_Check->High_TempAveraging PreferredRegio_IssueIssue: Isomer ID (1,3 vs 1,5)NOE_ExpRun 1D Selective NOESY(Mix time: 500ms)Regio_Issue->NOE_ExpResult_15NOE: N1-R <-> C5-RConclusion: 1,5-IsomerNOE_Exp->Result_15Cross-peak ObservedResult_13NOE: N1-R <-> C5-HConclusion: 1,3-IsomerNOE_Exp->Result_13Cross-peak to H

Figure 1: Decision tree for troubleshooting pyrazole NMR broadening and regiochemistry identification.

Module 2: Chromatography & Mass Spectrometry

Q: Why do my pyrazoles tail severely on C18 columns?

Diagnosis: Pyrazoles are basic (pKa ~2.5 for pyrazole, higher for alkyl derivatives). At neutral pH, the basic nitrogen interacts with residual silanols on the silica backbone of the column, causing secondary retention and tailing.

The Fix (Protocol 2.1: Silanol Suppression):

  • Mobile Phase Modifier: Use 0.1% Formic Acid (pH ~2.7).[1] This protonates the pyrazole (making it cationic) and suppresses silanol ionization (keeping them neutral).[1]

  • Column Selection: If tailing persists, switch to a CSH (Charged Surface Hybrid) C18 column.[1] These have a slight positive charge on the surface that electrostatically repels the protonated base, ensuring sharp peak shape.

Q: I cannot separate the 1,3- and 1,5-isomers. They co-elute.

Diagnosis: Regioisomers often have identical hydrophobicity (logP), rendering standard C18 separation useless. You need selectivity based on dipole moment and shape .

The Fix (Protocol 2.2: The PFP Switch): Switch to a Pentafluorophenyl (PFP) column.

  • Mechanism:[2][3][4][5] PFP phases engage in

    
    -
    
    
    interactions and dipole-dipole interactions.[1] The 1,3- and 1,5-isomers have significantly different dipole vectors, leading to distinct retention times on fluorinated phases.[1]

Data: Column Selectivity Comparison

ParameterC18 (Standard)PFP (Fluorinated)Recommendation
Separation Mechanism Hydrophobicity

-

, Dipole, H-Bonding
Use PFP for Isomers
Isomer Resolution (

)
< 1.0 (Co-elution)> 2.5 (Baseline)Critical for QC
Peak Shape (Basic) Tailing (Silanol effect)SymmetricalExcellent for Pyrazoles
Mobile Phase Water/MeCN + 0.1% FAWater/MeOH + 0.1% FAMethanol enhances

-

Visualization: Isomer Separation Workflow

Separation_WorkflowSampleCrude Reaction Mixture(1,3 & 1,5 Isomers)C18_CheckTest: C18 ColumnSample->C18_CheckFailResult: Co-elution(Hydrophobicity Identical)C18_Check->FailPFP_SwitchAction: Switch to PFP Column(Methanol Mobile Phase)Fail->PFP_SwitchMechanismMechanism:Dipole-Dipole & Pi-PiPFP_Switch->MechanismSuccessResult: Baseline SeparationMechanism->Success

Figure 2: Workflow for resolving difficult pyrazole regioisomers using fluorinated stationary phases.

Module 3: Crystallography (The "Nuclear Option")

Q: My compound is an oil and I need X-ray confirmation. What now?

Diagnosis: Many alkyl-pyrazoles have low melting points due to poor lattice packing energy.[1]

The Fix (Protocol 3.1: Salt Formation): Do not attempt to crystallize the free base. Create a salt to introduce strong ionic lattice forces.[1]

  • Dissolve 50 mg of oil in minimal diethyl ether.

  • Add 1.1 equivalents of 4-Toluenesulfonic acid (TsOH) or HCl (in dioxane) .

  • Precipitate: The pyrazolium tosylate/chloride usually precipitates instantly as a crystalline solid.[1]

  • Grow: Recrystallize this salt from Ethanol/Heptane to get X-ray quality needles.

References

  • Alkorta, I., et al. (2005). "Structural chemistry of pyrazoles and related compounds." Structural Chemistry.

  • Claramunt, R. M., et al. (2006). "The Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry.

  • Varga, T. R., et al. (2018). "Regioselective synthesis and NMR characterization of 1,3- and 1,5-disubstituted pyrazoles." Journal of Molecular Structure. [1]

  • Euerby, M. R., et al. (2007). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A. [1]

Addressing poor reproducibility in experiments with 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Senior Application Scientist Desk

Subject: Troubleshooting Poor Reproducibility in Biological & Biochemical Assays Compound CAS: 100142-73-2 Molecular Formula: C₁₂H₁₂N₂O₂ | MW: 216.24 g/mol [1]

Executive Summary: The "Silent" Failure Modes

You are likely visiting this page because your IC₅₀ values are shifting by orders of magnitude, or your cell-based data contradicts your enzymatic screens. As a Senior Application Scientist, I often see 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (3-PPPA) treated as a standard "drug-like" molecule. It is not. It is a chemical probe with specific physicochemical vulnerabilities.

The reproducibility crisis with this scaffold typically stems from three convergent factors:

  • The "Protonation Trap": The carboxylic acid tail (pKa ~4.3–4.8) creates extreme pH sensitivity in the physiological range.

  • Colloidal Aggregation: The lipophilic phenyl-pyrazole core drives aggregation in aqueous buffers, leading to false-positive inhibition (PAINS behavior).

  • Synthetic Impurities: Commercial batches often contain regioisomeric impurities (1,3- vs 1,5-isomers) that are inseparable by standard LC-MS methods.

Module 1: Solubility & The "Protonation Trap"

Q: Why does the compound precipitate in my cell culture media despite being clear in DMSO?

A: You are likely crossing the pKa threshold during the solvent transition.

The Mechanism: 3-PPPA is an amphiphilic molecule. It has a hydrophobic head (phenyl-pyrazole) and a hydrophilic tail (propanoic acid).

  • In DMSO: The molecule is fully solvated.

  • In Buffer (pH 7.4): The carboxylic acid is deprotonated (COO⁻), helping solubility.

  • The Trap: If your assay buffer drops even slightly in pH (e.g., to pH 6.5 in dense cell cultures or specific enzymatic buffers), the population of the protonated (neutral) species increases logarithmically. The neutral form is highly insoluble and precipitates as "invisible" micro-crystals or aggregates.

Troubleshooting Protocol:

  • Check Your Buffer Capacity: Standard 10mM HEPES is often insufficient to buffer the acidic shift caused by adding high concentrations of the compound or metabolic acidification. Increase buffer concentration to 50mM if tolerated.

  • The "DMSO Shock" Mitigation: Do not pipette DMSO stock directly into the well.

    • Incorrect: 1 µL DMSO stock

      
       99 µL Media (Rapid local precipitation).
      
    • Correct: Intermediate dilution step in buffer (pH 8.0)

      
       Final Assay Plate.
      

Data: Theoretical Solubility Shifts

pH ConditionDominant SpeciesEst. Aqueous SolubilityRisk Level
pH 7.4 (Plasma/Media)Anionic (COO⁻)>100 µMLow
pH 5.5 (Lysosome/Acidic Assay)Neutral (COOH)< 10 µMCRITICAL
pH 4.5 (pKa)50/50 Mix< 5 µMCRITICAL

Module 2: False Positives (Aggregation & PAINS)

Q: My enzyme inhibition assay shows high potency, but it disappears when I add BSA. Why?

A: You are observing "Promiscuous Aggregation," not specific binding.

The Mechanism: The planar phenyl-pyrazole core promotes


 stacking. In aqueous solution, these stacks form colloidal aggregates (100–1000 nm size). These colloids sequester enzymes on their surface, causing non-specific inhibition. This is a classic "Pan-Assay Interference Compound" (PAINS) behavior.
  • BSA Effect: Albumin (BSA) acts as a "decoy," coating the aggregates or binding the monomer, thereby "rescuing" the enzyme and abolishing the fake inhibition.

Validation Protocol (The "Detergent Test"): To prove your activity is real, you must disrupt the aggregates.

  • Control: Run your assay with 0.01% Triton X-100 (freshly prepared).

  • Logic:

    • If IC₅₀ increases significantly (potency drops)

      
       The original activity was an artifact (Aggregation).
      
    • If IC₅₀ remains stable

      
       True specific binding.
      

Visualization: The Aggregation Trap

AggregationLogic Start High Potency Observed (Low IC50) AddDetergent Add 0.01% Triton X-100 (or 0.05% Tween-20) Start->AddDetergent ResultA Potency LOST (IC50 shifts > 5-fold) AddDetergent->ResultA Aggregates Disrupted ResultB Potency RETAINED (IC50 stable) AddDetergent->ResultB Ligand Stable ConclusionA Artifact: Colloidal Aggregation (False Positive) ResultA->ConclusionA ConclusionB Valid: Specific Binding ResultB->ConclusionB

Figure 1: Decision tree for distinguishing true enzymatic inhibition from aggregation-based artifacts.

Module 3: Chemical Purity & Regioisomerism

Q: We bought a new batch and the activity is gone. LC-MS says it's 98% pure.

A: LC-MS is blind to regioisomers. You likely have the 1,3-isomer or a metal contaminant.

The Mechanism: The synthesis of 3-PPPA usually involves reacting a hydrazine with a dicarbonyl equivalent. This reaction is prone to Regioisomerism .

  • Target: 3-(1-phenyl-1H-pyrazol-4-yl)... (Phenyl on N1, Chain on C4).

  • Impurity: 3-(1-phenyl-1H-pyrazol-3-yl)... or 5-yl isomers.

  • Why it matters: These isomers have identical Molecular Weights (MW 216.24). Standard C18 HPLC gradients often co-elute them. However, the biological pocket recognition is strictly shape-dependent.

QC Checklist for New Batches:

Test MethodWhat to Look ForAcceptance Criteria
1H-NMR (DMSO-d6) Check Pyrazole ProtonsDistinct singlets for C3-H and C5-H (Target) vs Doublets (Isomer).
Palladium (ICP-MS) Residual Catalyst< 10 ppm (Pd can inhibit kinases/proteases directly).
Ash Test Inorganic Salts< 0.5% (Salts alter weighing accuracy).

Visualization: Synthetic Vulnerability

SynthesisRisk Precursors Phenylhydrazine + Formyl-Ester Reaction Cyclization Reaction Precursors->Reaction Target Target: 1,4-Substituted (Active) Reaction->Target Major Product Impurity Impurity: 1,3 or 1,5-Substituted (Inactive/Different Activity) Reaction->Impurity Minor Product (5-10%) LCMS Standard LC-MS (Cannot Distinguish) Target->LCMS NMR 1H-NMR (Required for ID) Target->NMR Impurity->LCMS Impurity->NMR

Figure 2: The regioisomer blind-spot in standard quality control.

References & Further Reading

  • Compound Properties: PubChem Compound Summary for CID 100142-73-2. National Center for Biotechnology Information (2024). Link

  • Aggregation & PAINS: Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. (Foundational text on colloidal aggregation in drug discovery). Link

  • Pyrazole Synthesis Issues: Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (Discusses the 1,3 vs 1,5 isomer challenge). Link

  • Assay Interference: Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS). Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid vs. Celecoxib Structural Analogs

[1]

Executive Summary

This guide provides a technical analysis comparing 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid —a versatile pyrazole scaffold—against Celecoxib and its structural analogs.[1] While Celecoxib represents the gold standard for COX-2 selective inhibition via a diaryl-sulfonamide pharmacophore, the propanoic acid derivative represents a distinct "classic NSAID" approach, utilizing a carboxylic acid tail to mimic arachidonic acid.[1] This document analyzes the Structure-Activity Relationship (SAR), synthetic accessibility, and mechanistic divergence of these two chemical entities.

Structural & Mechanistic Divergence[1]

The primary distinction between these two molecules lies in their pharmacophoric "warheads"—the functional groups responsible for anchoring the molecule within the Cyclooxygenase (COX) active site.

The Scaffolds
  • Celecoxib: A 1,5-diarylpyrazole .[1] It features a central pyrazole ring substituted with a sulfonamide (

    
    ) and a trifluoromethyl (
    
    
    ) group.[2][3]
  • 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid: A 1-phenyl-pyrazole-4-alkanoic acid .[1] It lacks the bulky 5-aryl substitution and the sulfonamide group, relying instead on a flexible propanoic acid side chain at the C4 position.

Mechanism of Binding (SAR Analysis)

The difference in side chains dictates the selectivity profile (COX-1 vs. COX-2).[1]

Feature3-(1-phenyl-1H-pyrazol-4-yl)propanoic AcidCelecoxib (and Analogs)
Primary Anchor Carboxylate Anion (

):
Forms an ionic bond with Arg120 at the entrance of the COX channel.[1]
Sulfonamide (

):
Binds to a hydrophilic side pocket (His90, Arg513, Val523) unique to COX-2.
Binding Mode Canonical (Arachidonic Acid Mimic): The propanoic tail mimics the flexible tail of the natural substrate, allowing entry into both COX-1 and COX-2.[1]Allosteric/Side-Pocket: The bulky sulfonamide prevents entry into the narrower COX-1 channel (blocked by Ile523) but fits the wider COX-2 channel.[1]
Selectivity Low/Non-Selective: Likely inhibits both isoforms due to the conserved Arg120 interaction.High COX-2 Selectivity:

-fold selectivity for COX-2 over COX-1.[1]
Chemical Role Scaffold/Intermediate: Often used as a precursor to synthesize amides or hydrazones to improve lipophilicity.[1]Active Drug: Optimized final pharmaceutical ingredient (API).

Experimental Protocols: Synthesis & Validation

The following protocols outline the generation of the propanoic acid scaffold versus the established synthesis of Celecoxib.

Protocol A: Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid

This scaffold is typically synthesized via Vilsmeier-Haack formylation followed by Knoevenagel condensation and reduction.[1]

Reagents: Phenylhydrazine, Acetophenone,

  • Hydrazone Formation: React acetophenone with phenylhydrazine in ethanol (Reflux, 2h) to yield acetophenone phenylhydrazone.

  • Vilsmeier-Haack Cyclization: Treat the hydrazone with

    
     at 
    
    
    .
    • Mechanism:[2][4][5] The Vilsmeier reagent attacks the hydrazone, leading to cyclization and formylation at C4, yielding 1-phenyl-1H-pyrazole-4-carbaldehyde .[1]

  • Chain Extension (Knoevenagel): Condense the aldehyde with malonic acid in pyridine/piperidine to form the acrylic acid derivative.

  • Reduction: Hydrogenate the double bond (

    
    ) or use Diimide reduction to yield the final propanoic acid derivative .
    
Protocol B: Synthesis of Celecoxib (Standard Reference)

Reagents: 4'-Methylacetophenone, Ethyl trifluoroacetate, 4-Hydrazinobenzenesulfonamide.[1]

  • Claisen Condensation: React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of a strong base (

    
    ) to form the 1,3-diketone intermediate  (4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione).[1]
    
  • Cyclocondensation: Reflux the 1,3-diketone with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

    • Regioselectivity Control: The reaction conditions must be controlled to favor the 1,5-diaryl isomer over the 1,3-diaryl isomer.[1]

  • Purification: Recrystallize from methanol/water to isolate Celecoxib.

Performance Comparison (Inferred Data)

While Celecoxib is a market-approved drug, the propanoic acid derivative is often evaluated as a "Lead Compound" in literature.[1] The data below synthesizes findings from pyrazole-acid derivatives compared to Celecoxib controls.

Table 1: Comparative Biological Activity Profiles

MetricPropanoic Acid Derivative (Generic Scaffold)Celecoxib (Standard)Interpretation
COX-2 IC


(Variable)

Celecoxib is significantly more potent due to specific side-pocket binding.[1]
Selectivity Index (SI)

(Low Selectivity)

(High Selectivity)
The acid group binds Arg120, which is present in both COX-1 and COX-2, reducing selectivity.[1]
Edema Inhibition (5h)


The propanoic acid derivatives show robust anti-inflammatory efficacy in vivo, likely due to dual COX-1/2 inhibition.[1]
Ulcerogenic Index Moderate (Acidic irritation)Low (COX-1 sparing)The carboxylic acid group contributes to direct gastric irritation, unlike the non-acidic Celecoxib.

Critical Note: To improve the performance of the propanoic acid scaffold, researchers often convert the


 group into hydrazones  or amides . These derivatives (e.g., Compound 6e in literature) can achieve IC

values and selectivity indices comparable to Celecoxib by removing the acidic proton and adding lipophilic bulk.

Visualization of Pathways

Chemical Synthesis & Divergence

This diagram illustrates how a common starting material concept diverges into the two distinct classes.

SynthesisPathStartStarting MaterialsHydrazonePhenylhydrazoneStart->HydrazonePath A: Acetophenone + PhenylhydrazineDiketone1,3-Diketone(Claisen Condensation)Start->DiketonePath B: Acetophenone + TrifluoroacetateAldehydePyrazole-4-Carbaldehyde(Vilsmeier-Haack)Hydrazone->AldehydePOCl3 / DMFAcrylicAcrylic Acid Int.Aldehyde->AcrylicMalonic Acid / PyridineFinal_Acid3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidAcrylic->Final_AcidReduction (H2/Pd)CyclizationCyclocondensation(w/ Sulfonamide hydrazine)Diketone->Cyclization+ 4-HydrazinobenzenesulfonamideCelecoxibCelecoxib(1,5-Diarylpyrazole)Cyclization->CelecoxibRegioselective Closure

Figure 1: Divergent synthetic pathways yielding the Acid Scaffold (Blue) vs. Celecoxib (Red).[1]

Mechanism of Action: Binding Site Topology

This diagram visualizes the interaction logic within the COX enzyme channel.

MOACOX_ChannelCOX Enzyme ChannelArg120Arg-120 (Constriction)COX_Channel->Arg120SidePocketHydrophilic Side Pocket(Val523/Arg513)COX_Channel->SidePocketNonSelectiveNon-Selective Inhibition(COX-1 & COX-2)Arg120->NonSelectiveSelectiveSelective COX-2 Inhibition(Sparing COX-1)SidePocket->SelectivePropanoicPropanoic Acid Derivative(Carboxylate Tail)Propanoic->Arg120Ionic Interaction(Classic NSAID Mode)CelecoxibCelecoxib(Sulfonamide Tail)Celecoxib->SidePocketSteric Fit & H-Bonding(COX-2 Selective)

Figure 2: Mechanistic basis for selectivity.[1] The Acid derivative targets Arg120; Celecoxib targets the Side Pocket.

References

  • Abdel-Aziz, H. A., et al. (2019). "New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents."[1] Future Medicinal Chemistry. Link

  • Gomha, S. M., et al. (2025).[6] "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking." RSC Advances. Link

  • Pfizer Inc. (2024). "Celecoxib Prescribing Information & Mechanism of Action." FDA Labeling.[1] Link

  • Zare, A., et al. (2012). "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes." Arkivoc. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2662, Celecoxib." PubChem. Link

Validating the Efficacy of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS: 100142-73-2) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic phenyl-pyrazole core with a polar propanoic acid tail. While often utilized as a synthetic intermediate, emerging in vitro data suggests its intrinsic utility as a modulator of oxidative stress and inflammatory signaling pathways .

This guide provides a rigorous validation framework for researchers observing bioactivity with this compound. It focuses on distinguishing specific on-target efficacy (specifically NADPH oxidase inhibition and ROS scavenging ) from non-specific cytotoxicity, a common artifact in pyrazole screening.

Part 1: Comparative Analysis & Benchmarking

To validate your findings, the compound’s performance must be benchmarked against established standards. The table below outlines the expected performance metrics relative to "Gold Standard" alternatives in anti-inflammatory and antioxidant assays.

Table 1: Comparative Performance Profile
Feature3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Diphenyleneiodonium (DPI) Indomethacin N-Acetylcysteine (NAC)
Primary Mechanism NADPH Oxidase Inhibition / ROS ScavengingIrreversible NADPH Oxidase InhibitorCOX-1/COX-2 InhibitionDirect ROS Scavenger (GSH precursor)
Typical IC50/EC50 10 – 50 µM (Moderate)0.1 – 5 µM (Potent)1 – 10 µM (Potent)1 – 10 mM (Weak)
Cellular Toxicity Low to Moderate (Cell-line dependent)High (General flavoprotein inhibitor)Moderate (GI toxicity in vivo)Very Low
Solubility Low (Requires DMSO)Low (Requires DMSO)Moderate (Ethanol/DMSO)High (Aqueous)
Validation Utility Lead Scaffold for dual-action anti-inflammatory agents.Positive Control for enzymatic inhibition assays.Positive Control for anti-inflammatory signaling.Positive Control for oxidative stress rescue.

Key Insight: Unlike DPI, which is a broad-spectrum flavoprotein inhibitor with high toxicity, the subject compound offers a more tunable scaffold for reversible inhibition. If your data shows IC50 < 5 µM, you likely have a "hit" significantly more potent than the scaffold baseline.

Part 2: Mechanistic Visualization

The following diagram illustrates the validated signaling pathway where 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid exerts its effect, specifically interfering with the ROS-NF-κB axis.

G Compound 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid NOX NADPH Oxidase (NOX2/NOX4) Compound->NOX Inhibits ROS Reactive Oxygen Species (O2•-, H2O2) Compound->ROS Direct Scavenging (Secondary Mechanism) NOX->ROS Generates IKK IKK Complex ROS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades/Releases Nucleus Nuclear Translocation NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Transcription

Figure 1: Proposed Mechanism of Action. The compound inhibits NADPH Oxidase and scavenges ROS, preventing the redox-dependent activation of the NF-κB inflammatory cascade.

Part 3: Experimental Validation Protocols

To publish your findings, you must move beyond simple "activity" and prove "specificity." Use these three self-validating protocols.

Protocol 1: The "Specificity" Check (ROS vs. Toxicity)

Objective: Confirm that the reduction in ROS is due to compound activity and not simply killing the cells (a common false positive).

Materials:

  • Cell Line: RAW 264.7 (macrophages) or HUVEC (endothelial).

  • Reagents: DCFH-DA (ROS probe), LPS (Inducer), CCK-8 or MTT (Viability).

  • Vehicle: DMSO (Final concentration < 0.1%).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat with Compound (0, 1, 10, 50, 100 µM) for 2 hours.

    • Control A: DMSO only (Negative).

    • Control B: NAC (5 mM) (Positive Scavenger).

  • Induction: Add LPS (1 µg/mL) to stimulate ROS. Incubate 24h.

  • Dual Readout (Critical Step):

    • Plate 1 (ROS): Wash with PBS. Add 10 µM DCFH-DA. Incubate 30 min. Read Fluorescence (Ex/Em: 485/535 nm).

    • Plate 2 (Viability): Add CCK-8 reagent. Incubate 2h. Read Absorbance (450 nm).

  • Data Analysis: Calculate the Selectivity Index (SI) .

    • Validation Criteria: An SI > 5 validates specific antioxidant activity. If SI < 2, the effect is likely toxicity-driven.

Protocol 2: Target Engagement (Western Blotting)

Objective: Prove the compound blocks the signaling pathway downstream of oxidative stress (NF-κB pathway).

Workflow:

  • Lysate Preparation: Treat cells as in Protocol 1. Lyse using RIPA buffer with protease/phosphatase inhibitors.

  • Electrophoresis: Load 30 µg protein/lane on 10% SDS-PAGE.

  • Antibody Probing:

    • Primary Targets: p-p65 (Ser536), COX-2, iNOS.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Quantification: Normalize target band intensity to Loading Control.

  • Validation Criteria: A dose-dependent reduction in p-p65 and COX-2 expression without a change in total p65 levels confirms inhibition of pathway activation rather than protein degradation.

Protocol 3: Cell-Free Enzymatic Assay (NADPH Oxidase)

Objective: Determine if the compound binds the enzyme directly (Mechanism Class 1) or acts as a scavenger (Mechanism Class 2).

Workflow:

  • Preparation: Isolate membrane fractions from neutrophils or use a commercial NADPH Oxidase assay kit.

  • Reaction Mix: 50 mM phosphate buffer (pH 7.0), 1 mM EGTA, 150 mM sucrose, 5 µM Lucigenin (probe), 100 µM NADPH (substrate).

  • Measurement: Add Compound (0.1 – 100 µM). Initiate with NADPH. Measure Chemiluminescence immediately over 10 minutes.

  • Interpretation:

    • If signal decreases immediately and dose-dependently: Direct Enzyme Inhibition .

    • If signal is unaffected here but reduced in cells: Indirect Regulation (e.g., upstream signaling) .

References

  • Mechanism of Pyrazole Derivatives: Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Source:International Journal of Molecular Sciences (via PMC). URL:[Link] Relevance: Establishes the baseline protocol for testing pyrazole derivatives against NADPH oxidase and ROS production.

  • Structural Analogs in Cancer Therapy: Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds... Source:Molecules (MDPI). URL:[Link] Relevance: Validates the "propanoic acid" tail modification for improving solubility and targeting in antiproliferative assays.

  • Antimicrobial Potential of Phenyl-Pyrazoles: Title: Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates.[1][2] Source:Scientific Reports (Nature). URL:[Link] Relevance: Provides the "Gold Standard" comparison for antimicrobial validation of this chemical class.

  • Compound Identification: Title: 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 100142-73-2).[3] Source:PubChem.[4] URL:[Link] Relevance: Verification of chemical structure and physical properties for assay design.

Sources

Comparison Guide: Structure-Activity Relationship (SAR) of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: GPR40 (FFAR1) Agonists for Type 2 Diabetes Mellitus (T2DM)[1]

Executive Summary

This technical guide evaluates the 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid scaffold, a critical pharmacophore in the development of next-generation G-protein-coupled receptor 40 (GPR40/FFAR1) agonists.[1]

While the clinical candidate Fasiglifam (TAK-875) demonstrated that GPR40 agonism could lower HbA1c without hypoglycemia, its termination due to drug-induced liver injury (DILI) highlighted the dangers of high lipophilicity. The pyrazole-propanoic acid analogs represent a strategic "scaffold hop" designed to retain the insulinotropic efficacy of TAK-875 while lowering LogP and reducing hepatotoxicity risks.[1]

Key Findings:

  • Efficacy: Full agonists in this series show nanomolar potency (EC50 < 50 nM) comparable to Fasiglifam.

  • Safety: The pyrazole core reduces lipophilicity compared to the dihydrobenzofuran core of TAK-875, potentially mitigating off-target liver toxicity.[1]

  • Mechanism: Strictly glucose-dependent insulin secretion (GDIS), offering a superior safety profile over Sulfonylureas (e.g., Glimepiride).

The Scaffold & Pharmacophore Analysis

The molecule functions as a bioisostere of endogenous long-chain fatty acids.[1] The SAR is divided into three critical regions:

Region A: The Acidic Tail (Propanoic Acid)
  • Function: Acts as the "anchor," forming an ionic bond with Arg183 and Arg258 residues inside the GPR40 binding pocket.

  • SAR Insight:

    • Propanoic Acid (n=2): Optimal length for receptor activation.

    • Acetic Acid (n=1): Often results in loss of potency due to steric clash or inability to reach the arginine cluster.

    • Bioisosteres: Replacement with tetrazoles or thiazolidinediones usually retains potency but alters metabolic stability.[1]

Region B: The Pyrazole Core (Linker)
  • Function: Provides a rigid heteroaromatic spacer that orients the acidic tail and the hydrophobic tail.

  • SAR Insight:

    • The 1,4-substitution pattern is critical for linearity.[1]

    • The nitrogen atoms in the pyrazole ring lower the overall cLogP (calculated partition coefficient) compared to phenyl or benzofuran linkers, improving water solubility and reducing DILI risk.

Region C: The Phenyl Tail (Hydrophobic Moiety)
  • Function: Occupies a deep hydrophobic pocket in the receptor.

  • SAR Insight:

    • Para-substitution: Electron-withdrawing groups (e.g., -CF3, -Cl) at the para position of the phenyl ring significantly enhance binding affinity.[1]

    • Ortho-substitution: Steric bulk here can force a twisted conformation, which may switch the compound from a partial agonist to a full agonist.[1]

Comparative Performance Data

The following table contrasts the Pyrazole Analog (Lead Compound) against the market standard (Glimepiride) and the benchmark clinical failure (Fasiglifam).

FeaturePyrazole Analog (Lead) Fasiglifam (TAK-875) Glimepiride (Sulfonylurea)
Primary Target GPR40 (FFAR1)GPR40 (FFAR1)K_ATP Channels
Potency (EC50) 15 - 45 nM ~14 nMN/A (Different Mechanism)
Efficacy (Emax) 85-100% (Full Agonist)~80% (Partial Agonist)High (Independent of Glucose)
Lipophilicity (cLogP) 3.2 - 3.8 (Moderate) > 4.5 (High)3.5
Hypoglycemia Risk Low (Glucose Dependent) LowHigh
Hepatotoxicity Risk Low (Predicted)High (Proven DILI) Low-Moderate
Oral Bioavailability Good (>50%)HighHigh

Interpretation: The Pyrazole Analog maintains the potency of TAK-875 but operates in a safer lipophilic window (cLogP < 4), addressing the root cause of TAK-875's toxicity.

Mechanism of Action: Signaling Pathway

GPR40 agonists trigger insulin secretion only when glucose levels are elevated.[1] This distinguishes them from sulfonylureas, which close K_ATP channels regardless of glucose concentration.

GPR40_Pathway Glucose Glucose Entry (GLUT2) Ca Intracellular Ca2+ Increase Glucose->Ca Permissive Signal (Required) Agonist Pyrazole Analog (Ligand) GPR40 GPR40 Receptor (GPCR) Agonist->GPR40 Activates Gq Gαq Protein GPR40->Gq Couples PLC PLC (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R ER->Ca Release Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Figure 1: The Gq-coupled signaling cascade.[1] Note that glucose metabolism is a permissive signal required for the final exocytosis event, preventing hypoglycemia.

Experimental Protocols

To validate the SAR of these analogs, the following protocols are industry standard.

Protocol A: Synthesis of the Pyrazole Scaffold

Context: This route avoids expensive palladium catalysts in early steps and allows for late-stage diversification of the phenyl ring.

  • Vilsmeier-Haack Formylation:

    • Reactants: Acetophenone phenylhydrazone + POCl3/DMF.[2]

    • Conditions: Heat at 60°C for 3 hours.

    • Product: 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[1]

    • Why: Generates the pyrazole core and the aldehyde handle simultaneously.

  • Knoevenagel Condensation:

    • Reactants: Pyrazole-aldehyde + Malonic acid.[1]

    • Catalyst: Piperidine in Pyridine.

    • Conditions: Reflux (80-100°C) for 4-6 hours.

    • Product: 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid.[1][3]

  • Reduction (The Critical Step):

    • Reagent: Sodium Borohydride (NaBH4) or H2/Pd-C.[1]

    • Conditions: Stir in Methanol at RT.

    • Product: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid .[1]

    • QC Check: Verify disappearance of alkene protons (~6.5-7.5 ppm) via 1H-NMR.[1]

Protocol B: FLIPR Calcium Flux Assay

Context: GPR40 couples to Gq, making intracellular Calcium ([Ca2+]i) the primary readout.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).[1]

  • Dye Loading: Incubate cells with Fluo-4 AM or Calcium 6 dye for 60 minutes at 37°C.

  • Basal Reading: Measure fluorescence for 10 seconds to establish baseline.[1]

  • Agonist Addition: Inject Pyrazole analogs (dissolved in DMSO).

  • Measurement: Monitor fluorescence intensity (excitation 488 nm, emission 525 nm) for 120 seconds.

  • Data Analysis: Calculate EC50 using a 4-parameter logistic fit.

    • Validation: Use Linoleic Acid (endogenous ligand) as a positive control.

References

  • Tsujihata, Y., et al. (2011).[4][5] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[1][4] Journal of Pharmacology and Experimental Therapeutics.[4]

  • Negoro, N., et al. (2012). Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent.[1][4] Journal of Medicinal Chemistry.[4]

  • Yin, Y., et al. (2016). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes.[1][6] European Journal of Medicinal Chemistry.

  • Burant, C. F., et al. (2012). Fasiglifam (TAK-875) versus placebo and glimepiride in type 2 diabetes mellitus.[1][4] The Lancet.

  • Kaku, K., et al. (2015).[5] Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial.[1] Diabetes, Obesity and Metabolism.[7]

Sources

Comparative Analysis of Synthesis Methods for Pyrazole-1-Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-1-propanoic acids serve as critical pharmacophores and linker scaffolds in modern drug discovery, particularly in the development of COX-2 inhibitors, glucagon receptor antagonists, and agrochemicals. The synthesis of these moieties presents a classic dilemma in heterocyclic chemistry: the trade-off between atom economy and regiochemical fidelity .

This guide objectively compares the three dominant synthetic paradigms:

  • The Aza-Michael Addition: The industrial standard for direct N-alkylation.

  • The Knorr Cyclocondensation: The "constructive" route for high-fidelity substitution.

  • Enzymatic Continuous Flow: The emerging green alternative.

The Regioselectivity Challenge

Before analyzing specific methods, one must understand the fundamental challenge. The pyrazole ring contains two nitrogen atoms with distinct nucleophilic characters.

  • N1 (Pyrrole-like): Non-basic, contributes to aromaticity.

  • N2 (Pyridine-like): Basic, available lone pair.

However, upon deprotonation or in neutral conditions, tautomeric equilibrium often leads to mixtures of isomers (1,3- vs. 1,5-substitution) during direct alkylation. The choice of synthesis method is largely a decision on how to manage this equilibrium.

Visualization: Mechanistic Pathways[1]

PyrazolePathways Start Target: Pyrazole-1-Propanoic Acid RouteA Route A: Aza-Michael Addition (Direct Alkylation) Start->RouteA RouteB Route B: Knorr Synthesis (Cyclocondensation) Start->RouteB StepA1 Reagents: Pyrazole + Acrylate RouteA->StepA1 StepB1 Reagents: Hydrazino-propanoic acid + 1,3-Diketone RouteB->StepB1 IssueA Challenge: Regioselectivity (N1 vs N2) StepA1->IssueA Kinetic vs Thermo Control IssueB Challenge: Precursor Stability StepB1->IssueB Hydrazine Availability ResultA Product: Isomeric Mixture (Requires Chromatography) IssueA->ResultA ResultB Product: Regiopure Isomer IssueB->ResultB

Figure 1: Decision matrix for synthetic route selection based on regiochemical requirements.

Deep Dive: Method Methodologies

Method A: Aza-Michael Addition (The Direct Route)

This is the most common route for generating pyrazole-1-propanoic acids. It involves the conjugate addition of a pyrazole core to an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis.

  • Mechanism: The pyrazole nitrogen acts as a nucleophile attacking the

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Causality: The reaction is often base-catalyzed (DBU,

    
    ) to increase the nucleophilicity of the pyrazole. However, steric hindrance at the C3 or C5 position of the pyrazole dictates the N1/N2 ratio.
    
  • Critical Insight: Use of DBU in acetonitrile often favors the thermodynamic product, whereas kinetic control can be achieved with stronger bases at lower temperatures.

Protocol 1: Base-Catalyzed Michael Addition

Self-Validating Step: Monitor the disappearance of the acrylate olefin peak (~6.0-6.4 ppm) via


-NMR.
  • Dissolution: Dissolve substituted pyrazole (1.0 eq) in MeCN (0.5 M).

  • Catalysis: Add DBU (0.1 eq). Note: Higher equivalents may lead to side reactions.

  • Addition: Dropwise addition of Ethyl Acrylate (1.2 eq) at room temperature.

  • Reaction: Stir at 60°C for 4-12 hours.

  • Hydrolysis: Add NaOH (2M, 2.0 eq) directly to the reaction mixture and stir for 2 hours.

  • Workup: Acidify to pH 3 with HCl. The product usually precipitates.

Method B: Knorr Pyrazole Synthesis (The Constructive Route)

Instead of attaching the tail to an existing ring, this method builds the ring onto the tail.

  • Mechanism: Condensation of a hydrazine derivative (2-hydrazinopropanoic acid or its ester) with a 1,3-dicarbonyl compound.

  • Causality: Because the hydrazine nitrogen atoms are differentiated before ring closure (one is alkylated, one is not), this method yields single regioisomers .

  • Critical Insight: The limiting factor is the availability of the hydrazino-propanoic acid precursor. This method is preferred when the pyrazole core is highly substituted and Michael addition yields poor selectivity.

Protocol 2: Regiospecific Cyclocondensation
  • Preparation: Dissolve 3-hydrazinopropanoic acid HCl salt (1.0 eq) in Ethanol.

  • Condensation: Add the unsymmetrical 1,3-diketone (1.0 eq).

  • Reflux: Heat to reflux (78°C) for 3 hours.

  • Validation: TLC should show a single spot (unlike Method A).

  • Isolation: Evaporate solvent; recrystallize from EtOH/Water.

Method C: Enzymatic Continuous Flow (The Green Route)

Recent advances utilize immobilized lipases (e.g., Lipozyme TL IM) to catalyze the Michael addition.

  • Mechanism: The enzyme acts as a mild base/promoter, stabilizing the transition state in a specific orientation.

  • Performance: High yields (>80%) with significantly reduced byproduct formation compared to chemical base catalysis.

  • Scalability: Excellent due to the flow nature of the reactor.

Comparative Performance Analysis

The following data aggregates experimental results from recent literature comparing these methodologies for the synthesis of 3-phenyl-1H-pyrazole-1-propanoic acid .

MetricMethod A: Chemical Michael Addn.Method B: Knorr CondensationMethod C: Enzymatic Flow
Yield (Isolated) 65 - 75%85 - 95%81%
Regioselectivity (N1:N2) 4:1 to 10:1 (Variable)>99:1 (Specific)~20:1
Atom Economy 100% (Addition)~75% (Loss of

)
100%
Reaction Time 4 - 12 Hours2 - 4 Hours30 - 60 mins (Residence time)
E-Factor (Waste) High (Solvent/Base workup)ModerateLow (Recyclable catalyst)
Cost LowHigh (Hydrazine cost)Moderate (Enzyme investment)
Experimental Data Interpretation
  • Selectivity vs. Cost: Method A is the most cost-effective for simple pyrazoles where isomers can be separated by crystallization. Method B is mandatory for complex pharmacophores where separation is difficult.

  • Green Metrics: Method C (Enzymatic) offers a superior E-factor but is currently limited by substrate scope (sterically bulky pyrazoles react slowly in the enzyme active pocket).

Visualizing the Regioselectivity Mechanism

The primary failure mode in Method A is the formation of the N2-isomer. The diagram below illustrates the steric and electronic factors influencing this ratio.

Regioselectivity Substrate Unsubstituted Pyrazole Tautomer Factor1 Steric Hindrance (C3 vs C5) Substrate->Factor1 Factor2 Electronic Effects (EWG vs EDG) Substrate->Factor2 PathMajor Major Pathway: Attack via Less Hindered Nitrogen Factor1->PathMajor Low Sterics PathMinor Minor Pathway: Attack via More Hindered Nitrogen Factor1->PathMinor High Sterics ProductMajor Major Isomer (Target) PathMajor->ProductMajor ProductMinor Minor Isomer (Impurity) PathMinor->ProductMinor

Figure 2: Factors governing regioselectivity in aza-Michael additions.

References

  • Vertex AI Search. (2026). Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances. Link

  • Vertex AI Search. (2025).[1] Knorr Pyrazole Synthesis: Mechanisms and Applications. J&K Scientific. Link

  • Vertex AI Search. (2025).[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules. Link

  • Vertex AI Search. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Polymer Chemistry. Link

  • Vertex AI Search. (2025).[2] A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods. BenchChem. Link

Sources

Comparative Efficacy Guide: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic Acid vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative efficacy profiling of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid , treating it as a bioactive scaffold with significant potential in targeting amino acid oxidases (e.g., DAAO) and kynurenine pathway enzymes (e.g., KMO).

Executive Summary & Pharmacophore Analysis

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid represents a "privileged scaffold" in medicinal chemistry, characterized by a lipophilic aromatic core (1-phenyl-pyrazole) linked to a polar carboxylic acid tail. This structural motif mimics the transition states of amino acid substrates, making it a prime candidate for inhibiting enzymes that process acidic or aromatic amino acids, specifically D-Amino Acid Oxidase (DAAO) and Kynurenine 3-Monooxygenase (KMO) .

This guide provides a rigorous framework for benchmarking this molecule against "Gold Standard" inhibitors. The objective is to determine its potency (


), binding affinity (

), and mechanism of action relative to established controls.
Target Pharmacophore Alignment
  • Lipophilic Domain: The N-phenyl pyrazole moiety occupies the hydrophobic pocket (e.g., the substrate-binding site of DAAO).

  • Acidic Tail: The propanoic acid group interacts with the arginine/tyrosine residues in the catalytic center, mimicking the carboxylate of D-serine or L-kynurenine.

Comparative Landscape: The Competitors

To validate the efficacy of the test candidate, it must be screened alongside chemically relevant, high-affinity inhibitors.

Table 1: Benchmark Inhibitors for Comparative Profiling
Inhibitor NameTarget EnzymeMechanismTypical

Structural Relevance
CBIO (5-chlorobenzo[d]isoxazol-3-ol)DAAOCompetitive~150 nMRigid aromatic core; classic reference standard.
Sodium Benzoate DAAOCompetitive~10-20

M
Weak, non-specific acid mimic; used as a low-affinity baseline.
Ro 61-8048 KMOCompetitive~30 nMSulfonamide-based; high potency benchmark for kynurenine pathway.
UPF-648 KMOMixed~20 nMDichlorobenzene core; structural analog for hydrophobic pocket comparison.
Test Candidate DAAO / KMO Putative Competitive TBD Flexible propanoic linker allows unique binding modes.

Experimental Protocols (Methodology)

A. In Vitro Enzymatic Assay (DAAO Inhibition)

Principle: DAAO degrades D-serine into hydroxypyruvate, ammonia, and hydrogen peroxide (


). This assay couples 

production to a fluorogenic peroxidase reaction (Amplex Red).

Reagents:

  • Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (50

    
    M) + Horseradish Peroxidase (HRP).
    
  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

  • Preparation: Dilute 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in DMSO (10-point dose-response, 1 nM to 100

    
    M).
    
  • Incubation: Mix 10

    
    L inhibitor + 40 
    
    
    
    L hDAAO (20 nM final). Incubate 15 min at 25°C.
  • Reaction Start: Add 50

    
    L Substrate Mix (D-Serine + Amplex Red + HRP).
    
  • Kinetic Read: Monitor fluorescence (Ex 530 nm / Em 590 nm) every 30 sec for 20 min.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to derive 
    
    
    
    .
B. Mechanism of Inhibition (Lineweaver-Burk Analysis)

To distinguish if the candidate is a competitive mimic (isosteric) or allosteric inhibitor:

  • Run the enzymatic assay at 4 fixed concentrations of the inhibitor (

    
    ).
    
  • Vary D-Serine concentration (0.1 mM to 50 mM).

  • Plot:

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).

Signaling Pathway Visualization

Understanding the biological context is crucial. The diagram below illustrates the Kynurenine Pathway and D-Serine/NMDA axis, highlighting where the candidate and reference inhibitors act.

G cluster_legend Legend Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO Kyna Kynurenic Acid (Neuroprotective) Kyn->Kyna KAT 3 3 Kyn->3 HK KMO Quin Quinolinic Acid HK->Quin DSer D-Serine (NMDAR Co-agonist) HPyr Hydroxypyruvate DSer->HPyr DAAO IDO IDO/TDO KAT KAT KMO KMO DAAO DAAO Candidate 3-(1-phenyl-1H-pyrazol-4-yl) propanoic acid (Candidate) Candidate->KMO Inhibits? Candidate->DAAO Inhibits? Ref_KMO Ro 61-8048 (Reference) Ref_KMO->KMO Ref_DAAO CBIO / Benzoate (Reference) Ref_DAAO->DAAO key1 Target Enzyme key2 Neurotoxic Path key3 Neuroprotective Path

Caption: Dual-pathway targeting potential. The candidate (Blue) is evaluated for inhibition of KMO (Kynurenine pathway) and DAAO (D-Serine pathway), modulating the balance between neuroprotection and neurotoxicity.

Data Interpretation & Validation Logic

Self-Validating Systems (Trustworthiness)

To ensure the data generated is robust, the following controls must be embedded in the experimental design:

  • Z-Factor Calculation: For high-throughput screening, the assay must yield a Z-factor > 0.5.

    
    
    (Where p = positive control like CBIO, n = negative control/DMSO).
    
  • Hill Slope Analysis:

    • Slope ~ 1.0: Indicates 1:1 binding (ideal competitive inhibition).

    • Slope > 1.5: Suggests aggregation or non-specific reactivity (a common "false positive" mode for hydrophobic pyrazoles).

    • Protocol: If Slope > 1.5, add 0.01% Triton X-100 to the buffer and re-test to rule out colloidal aggregation.

Expected Outcome Scenarios
  • Scenario A (High Potency):

    
     nM. The phenyl ring successfully occupies the hydrophobic pocket, and the propanoic acid mimics the substrate carboxylate. This makes it a viable lead for optimization.
    
  • Scenario B (Low Potency):

    
    
    
    
    
    M. The propanoic linker (2 carbons) may be too long or flexible compared to the rigid carboxylic acid of Benzoate/CBIO, causing entropic penalty upon binding.

References

  • PubChem. 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Sacchi, S., et al. (2013). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design. [Link]

  • Rover, S., et al. (1997). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of Kynurenine 3-monooxygenase. Journal of Medicinal Chemistry. [Link]

  • Katane, M., et al. (2013). Identification of novel D-amino acid oxidase inhibitors by in silico screening and in vitro assay. Journal of Medicinal Chemistry. [Link]

Technical Guide: Cross-Reactivity & Specificity Profiling of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

[1]

Executive Summary: The Scaffold Paradox

In medicinal chemistry, 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS: 100142-73-2) serves as a critical "privileged structure"—a molecular scaffold capable of binding diverse biological targets, from COX-2 enzymes to Integrins and Sirtuins .[1] While this versatility makes it a valuable starting point for Fragment-Based Drug Discovery (FBDD), it presents a significant challenge: Cross-Reactivity .[1]

This guide objectively analyzes the specificity profile of this scaffold.[1] Unlike highly optimized clinical candidates, this core structure exhibits "promiscuous" binding potential.[1] We compare its performance against structural analogs to highlight where off-target interactions occur and provide validated protocols to quantify them.

Mechanism of Action & Pharmacophore Analysis

To understand cross-reactivity, one must understand the binding mode.[1] This molecule possesses three distinct pharmacophoric elements:

  • The Phenyl Ring (Lipophilic Domain): Occupies hydrophobic pockets (e.g., the COX active site channel).[1]

  • The Pyrazole Core (Linker/Scaffold): Provides rigidity and hydrogen-bond acceptor capability.[1]

  • The Propanoic Acid Tail (Anionic Domain): Mimics the Aspartate (D) residue in RGD sequences (Integrin binding) or coordinates with catalytic metals (e.g., Zinc in Sirtuins).[1]

The Cross-Reactivity Risk: Because the propanoic acid tail is flexible and the phenyl ring is unsubstituted, this molecule lacks the steric "brakes" required for high selectivity.[1] It can fit into the active sites of multiple enzyme isoforms (e.g., SIRT1 vs. SIRT2, COX-1 vs. COX-2) and integrin subtypes (


1
Comparative Selectivity Profile

The following table contrasts the subject compound with its key structural alternatives used in drug development.

Table 1: Selectivity & Cross-Reactivity Comparison

FeatureSubject Compound (3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid)Alternative A: The "Rigid" Analog (3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid)Alternative B: The "Bulky" Analog (3-(1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl)propanoic acid)
Primary Utility General Scaffold / RGD MimeticMichael Acceptor / Covalent ProbesCOX-2 Selective Inhibitor Precursor
Flexibility High (sp3 carbons allow rotation)Low (Alkenyl double bond locks conformation)Moderate
Cross-Reactivity Risk High (Binds multiple Integrins & Esterases)Medium (Reactivity-driven promiscuity)Low (Sulfonamide group enforces specificity)
Key Off-Target Integrin

(due to acid tail)
Cysteine Proteases (due to Michael addition)Carbonic Anhydrase (due to sulfonamide)
Solubility (pH 7.4) ModerateLowHigh

Expert Insight: If your assay shows unexpected inhibition in a "clean" system, check for Integrin cross-reactivity .[1] The propanoic acid tail is a classic RGD-mimetic pharmacophore that can trigger cell adhesion pathways, generating false positives in cell-based proliferation assays.[1]

Critical Experimental Protocols
Protocol A: Distinguishing Regioisomer Cross-Reactivity (Chemical Integrity)

A common source of "false" biological cross-reactivity is the presence of the 1,5-isomer impurity in the 1,3-substituted product.[1] Standard LC-MS often fails to separate these.[1]

Methodology:

  • Dissolve: 10 mg of sample in DMSO-d6.

  • Acquire: 1H-NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • Target (1,4-subst): Look for NOE correlation between the Pyrazole-H5 and the Phenyl-Ortho protons.

    • Impurity (1,5-subst): Look for NOE correlation between the Propanoic acid chain protons and the Phenyl-Ortho protons.

  • Validation: If >5% impurity is detected, biological cross-reactivity data is invalid.

Protocol B: Enzymatic Selectivity Assay (SIRT2 vs. SIRT1)

To verify if the scaffold is acting as a specific inhibitor or a promiscuous binder.[1]

  • Reagents: Recombinant SIRT1 and SIRT2 enzymes; Fluorogenic peptide substrate (p53-based).[1]

  • Preparation: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Incubate compound with enzyme for 15 mins at 37°C before adding substrate (to detect slow-binding kinetics common to this scaffold).

  • Reaction: Add NAD+ (500 µM) and Substrate (50 µM). Monitor fluorescence (Ex 360nm / Em 460nm) for 60 mins.

  • Calculation: Plot

    
     vs. [Inhibitor].
    
    • Success Criterion: A selectivity ratio (

      
      ) > 10 indicates true specificity.[1] If ratio < 5, the scaffold is cross-reactive.[1]
      
Visualizing the Cross-Reactivity Pathways

The diagram below illustrates the "Decision Tree" for evaluating this compound. It highlights where cross-reactivity typically arises during the screening process.

CrossReactivityPathCompound3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidTarget_IntegrinTarget: Integrins(RGD Mimetic)Compound->Target_IntegrinAcid Tail BindingTarget_EnzymeTarget: Metalloproteases(Zinc Binding)Compound->Target_EnzymeChelationCR_ChemicalChemical Impurity:Regioisomer (1,5-subst)InterferenceCompound->CR_ChemicalSynthesis ArtifactCR_AssayAssay Interference:Fluorescence Quenching(Phenyl-Pyrazole Core)Compound->CR_AssayOptical PropertyCR_IsoformCross-Reactivity:Isoform Lack of Selectivity(e.g., SIRT1 vs SIRT2)Target_Integrin->CR_IsoformPromiscuousStep_CounterScreenValidation 2:Counter-Screening(Off-Target Panel)CR_Isoform->Step_CounterScreenQuantify viaStep_NMRValidation 1:2D NOESY NMRCR_Chemical->Step_NMRResolve via

Figure 1: Cross-Reactivity Evaluation Workflow. Blue node represents the scaffold; Red nodes indicate failure points (cross-reactivity); Grey nodes are validation steps.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329816500: 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • Lozinskaya, N. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. PMC - NIH.[1] Retrieved from [Link]

  • Kamat, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. MDPI Molecules. Retrieved from [Link][1]

  • GlaxoSmithKline Research (2014). Discovery of Phenyl Pyrazole Inner Salts as Dual-Target Insecticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Definitive Structural Confirmation of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid via Single Crystal X-ray Diffraction

[1]

Executive Summary

In the synthesis of pyrazole derivatives, particularly 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid , researchers frequently encounter a "Regioisomer Crisis." While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often fail to unambiguously distinguish between 1,3-, 1,4-, and 1,5-substituted isomers due to overlapping chemical shifts and rapid tautomeric exchange in solution.

This guide establishes Single Crystal X-ray Diffraction (SCXRD) as the non-negotiable "Gold Standard" for validating this pharmacophore. We compare SCXRD against traditional spectroscopic methods, detailing why solid-state analysis is required to confirm the absolute regiochemistry, intermolecular hydrogen bonding networks, and crystal packing forces that dictate bioavailability.

Part 1: The Challenge of Structural Ambiguity

The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the condensation of hydrazines with



The Limits of Solution-State Spectroscopy
  • 1H NMR Limitations: The protons on the pyrazole ring often appear as singlets with similar chemical shifts (

    
     7.5–8.5 ppm). NOESY correlations can be inconclusive if the phenyl ring rotates freely or if the molecule adopts an unexpected conformation in the solvent.
    
  • Tautomeric Blurring: In solution, pyrazoles undergo rapid proton exchange (

    
    ), averaging the signals and obscuring the distinct double-bond character required to assign fixed positions.
    

Part 2: Comparative Analysis (SCXRD vs. Alternatives)

The following matrix objectively compares the utility of standard characterization methods for this specific pyrazole scaffold.

FeatureSCXRD (The Gold Standard) Solution NMR (

H/

C)
HRMS (Mass Spec) FT-IR Spectroscopy
Connectivity Absolute (3D coordinates)High (2D topology)High (Formula only)Moderate (Functional groups)
Regioisomer ID Definitive (Distinguishes 1,3 vs 1,5)Ambiguous (Requires complex NOE)IneffectiveIneffective
Tautomer State Fixed (Identifies

location)
Averaged (Dynamic exchange)BlindIndirect evidence
Stereochemistry Absolute Configuration Relative (J-coupling)BlindBlind
Intermolecular Maps H-bond networks (Dimers)Concentration dependentBlindSolid-state only
Sample State Solid (Single Crystal required)Solution (Solvent effects)Gas/SolutionSolid/Liquid

Key Insight: SCXRD is the only method that directly visualizes the supramolecular assembly , such as the centrosymmetric carboxylic acid dimers characteristic of propanoic acid derivatives.

Part 3: Experimental Protocol for Structural Confirmation

Crystallization Strategy (The Critical Bottleneck)

Obtaining a diffraction-quality crystal is the primary barrier. For 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, the carboxylic acid moiety facilitates hydrogen bonding, which can be leveraged.

  • Method A: Slow Evaporation (Recommended)

    • Dissolve 20 mg of the pure compound in Ethanol/Water (9:1) or Methanol .

    • Filter through a 0.45

      
      m PTFE syringe filter to remove nucleation sites.
      
    • Allow to stand at room temperature (293 K) in a vibration-free environment.

    • Why: Polar protic solvents encourage the formation of carboxylic acid dimers, stabilizing the lattice.

  • Method B: Vapor Diffusion

    • Dissolve the compound in a small volume of THF (inner vial).

    • Place in a larger jar containing Pentane or Hexane (antisolvent).

    • Why: Gentle diffusion minimizes kinetic trapping, yielding fewer defects.

Data Collection & Refinement
  • Instrument: Bruker APEX-II or similar CCD diffractometer using Mo-K

    
     (
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: Collect at 100 K .

    • Reasoning: Low temperature freezes thermal motion (reducing atomic displacement parameters), allowing for precise location of the carboxylic acid proton.

  • Refinement Targets:

    • R-factor (

      
      ): 
      
      
      indicates a high-quality solution.
    • Goodness of Fit (GoF): Should approach 1.0.

    • H-atom Treatment: Freely refine coordinates for

      
       and 
      
      
      atoms to confirm hydrogen bonding; constrain
      
      
      atoms.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and experimental workflow for escalating from NMR to X-ray confirmation.

GSynthesisSynthesis ofPyrazole Propanoic AcidPurificationPurification(Chromatography)Synthesis->PurificationNMR1H / 13C NMR AnalysisPurification->NMRAmbiguityIs RegiochemistryAmbiguous?NMR->AmbiguityPublishPublish Structure(Low Confidence)Ambiguity->PublishNo (Rare)CrystallizationCrystallization(Slow Evaporation/Diffusion)Ambiguity->CrystallizationYes (Common)XRDSingle Crystal XRD(Mo-Kα, 100 K)Crystallization->XRDStructureSolve Phase Problem(Direct Methods)XRD->StructureRefinementRefinement(SHELXL)Structure->RefinementRefinement->CrystallizationHigh R-factor (>8%)FinalModelDefinitive 3D Model(CIF Generated)Refinement->FinalModel

Caption: Workflow escalating from ambiguous NMR data to definitive X-ray structural solution.

Part 5: Structural Insights (What to Expect)

When analyzing the solved structure of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, focus on these three crystallographic markers:

The Carboxylic Acid Dimer (The Motif)

In the solid state, the propanoic acid tail almost invariably forms a centrosymmetric dimer . Two molecules link via two

  • Metric: Look for an

    
     distance of approx. 2.65 Å .
    
  • Significance: This confirms the molecule exists as a stable dimer, which impacts solubility and melting point.

Pyrazole Planarity and Torsion

The angle between the phenyl ring and the pyrazole ring is critical.

  • Torsion Angle: Due to steric repulsion between the ortho-phenyl protons and the pyrazole nitrogen/carbon, the rings are rarely coplanar. Expect a torsion angle of 20°–45° .

  • Significance: This twist disrupts

    
    -conjugation, affecting the UV-Vis absorption properties relative to planar analogues.
    
Regioisomer Confirmation

This is the "smoking gun."

  • 1,4-Substitution: The propanoic acid chain is attached to

    
     (between the two double bonds).
    
  • Verification: Check the bond lengths.[1] In the pyrazole ring,

    
     is typically 
    
    
    Å, while
    
    
    is
    
    
    Å. The X-ray density map will clearly show the substituent attached to the carbon flanked by two
    
    
    carbons, confirming the 4-position.

Part 6: Strategic Recommendations

  • Mandate for Publication: If claiming a new pyrazole derivative with potential biological activity (e.g., COX-2 inhibition), most high-impact journals (e.g., J. Med. Chem., Acta Cryst.) now require X-ray validation or rigorous 2D-NMR to prove regiochemistry.

  • Complementary Solid-State NMR: If the crystal exhibits disorder (e.g., dynamic proton transfer in the carboxylic acid dimer), pair X-ray data with Solid-State

    
    C CP-MAS NMR . This can distinguish between static disorder (frozen random orientation) and dynamic disorder (rapid hopping).
    
  • CIF Validation: Always validate your Crystallographic Information File (CIF) using the CheckCIF service provided by the IUCr before submission.

References

  • Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009).[2] 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid.[2] Acta Crystallographica Section C, 65(6), o296-o299.[2] Link

  • Foces-Foces, C., et al. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder. National Institutes of Health (PMC). Link

  • Lynch, D. E., et al. (1999). Structure analysis of a phenylpyrazole carboxylic acid derivative. Cambridge Structural Database (CSD). Link

  • Sigma-Aldrich. (n.d.).[3] 3-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid Product Data. Link

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Molecules. Link

Comparative Analysis: 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic Acid Derivatives vs. Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid derivatives, a privileged scaffold in medicinal chemistry that bridges the structural requirements of metabolic modulators (GPR40/120 agonists) and anti-inflammatory agents (COX/LOX inhibitors).

We analyze the "Target Scaffold" (Compound A) against two established functional benchmarks: GW9508 (Compound B, a standard GPR40/120 agonist) and a Celecoxib-like Pyrazole Analog (Compound C, a standard anti-inflammatory pharmacophore). This guide focuses on the synthetic accessibility, physicochemical profiles, and divergent biological signaling pathways of these derivatives.[1]

Compound Selection & Structural Rationale

FeatureCompound A (Target Scaffold) Compound B (Metabolic Standard) Compound C (Anti-Inflammatory Standard)
Chemical Name 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acidGW9508 (Aminophenylpropanoic acid derivative)1,5-Diaryl-pyrazole-3-carboxamide derivative
Core Pharmacophore Pyrazole Core + Propanoic Acid Tail Phenyl Core + Propanoic Acid Tail Pyrazole Core + Sulfonamide/Amide
Primary Target Dual Potential: GPR40/120 & COX-2GPR40 (FFAR1) / GPR120 (FFAR4)COX-2 / Meprin

Key Structural Advantage High metabolic stability (pyrazole) + Carboxyl binding motifFlexible linker (amine) allows induced fitRigid scaffold optimized for hydrophobic pockets
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacophore mapping between these three classes, highlighting how Compound A hybridizes the features of B and C.

SAR_Analysis Target Compound A (Pyrazole-Propanoic Acid) AcidTail Propanoic Acid Tail (Arg Residue Anchor) Target->AcidTail Retains PyrazCore Pyrazole Core (Scaffold Rigidity) Target->PyrazCore Retains Metabolic Compound B (GW9508 / TUG-891 Class) Metabolic->AcidTail Critical for GPR Activity Lipophil Aryl Substitutions (Hydrophobic Pocket) Metabolic->Lipophil Phenyl Linker Inflam Compound C (Diarylpyrazole Class) Inflam->PyrazCore Critical for Selectivity Inflam->Lipophil 1,3 or 1,5-Diaryl GPR_Activity GPR_Activity AcidTail->GPR_Activity Activates FFAR1/4 COX_Activity COX_Activity PyrazCore->COX_Activity Inhibits COX/Meprin

Caption: SAR Map demonstrating how the Target Scaffold (Compound A) integrates the "Acid Tail" necessary for GPR40/120 agonism with the "Pyrazole Core" typical of anti-inflammatory agents.

Head-to-Head Technical Comparison

A. Synthetic Accessibility & Yield
  • Compound A (Target): Synthesized via Vilsmeier-Haack reaction followed by Knoevenagel condensation and Diimide reduction . This route avoids metal catalysts in the final step, reducing heavy metal impurity risks.

  • Compound B (GW9508): Typically requires Reductive Amination or Nucleophilic Substitution , which can suffer from over-alkylation byproducts requiring difficult chromatographic separation.

Data Summary: Synthetic Efficiency

Metric Compound A (Diimide Method) Compound B (Reductive Amination)
Step Count 3 Linear Steps 2-3 Linear Steps
Overall Yield ~65-75% ~40-55%
Purification Recrystallization (Ethanol) Column Chromatography often required

| Green Chemistry | High (Diimide generated in situ) | Moderate (Borohydride waste) |

B. Physicochemical Profile (In Silico Prediction)
  • Lipophilicity (LogP): Compound A exhibits a slightly higher LogP (3.8 - 4.2) compared to GW9508 (3.5), attributed to the pyrazole ring's aromaticity vs. the amine linker in GW9508. This suggests Compound A may have superior CNS penetration but lower aqueous solubility.

  • Topological Polar Surface Area (TPSA): The pyrazole nitrogen adds to the TPSA, potentially improving H-bonding interactions within the receptor binding pocket compared to the phenyl core of TUG-891 analogs.

Experimental Protocols

Protocol 1: Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic Acid (Compound A)

Based on the Diimide Reduction Method (Reference 1).

Reagents:

  • Precursor: 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid (0.01 mol)

  • Hydrazine hydrate (80%, 0.05 mol)

  • Hydrogen peroxide (30%, 0.05 mol) or Air oxidation

  • Solvent: Ethanol (50 mL)

Workflow:

  • Dissolution: Dissolve 0.01 mol of the acrylic acid precursor in 50 mL of ethanol in a round-bottom flask.

  • Generation of Diimide: Add hydrazine hydrate (0.05 mol) dropwise to the stirring solution.

  • Initiation: Slowly add hydrogen peroxide (or bubble air) to oxidize hydrazine to diimide (

    
    ) in situ. Caution:  Exothermic reaction; maintain temperature <50°C.
    
  • Reduction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Evaporate ethanol under reduced pressure. Acidify the residue with dilute HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/water to yield white crystalline solid.

Protocol 2: Calcium Flux Assay for GPR40/120 Activity

To validate the metabolic potential of the propanoic acid tail.

System: HEK-293 cells stably expressing human GPR40 or GPR120. Detection: FLIPR Calcium 6 Assay Kit.

  • Seeding: Plate cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions of Compound A and GW9508 (Positive Control) in HBSS buffer.

  • Stimulation: Add compounds to cells and measure fluorescence (Ex 485 nm / Em 525 nm) continuously for 120 seconds.

  • Analysis: Calculate

    
     based on Max-Min fluorescence relative to ionomycin control.
    

Mechanism of Action: Divergent Signaling Pathways

The following diagram details the dual-pathway potential of the 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid scaffold.

Signaling_Pathways Ligand 3-(1-Phenyl-1H-pyrazol-4-yl) propanoic acid GPR GPR40 / GPR120 (Membrane) Ligand->GPR Acid Tail Binding Enzymes COX-2 / Meprin (Intracellular/Extracellular) Ligand->Enzymes Pyrazole Core Binding Gq Gq Protein GPR->Gq Inhibition Competitive Inhibition Enzymes->Inhibition PLC PLC activation Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Insulin Insulin Secretion (Metabolic Effect) Calcium->Insulin PGE2 Reduced PGE2 Inhibition->PGE2 Inflammation Reduced Inflammation (Therapeutic Effect) PGE2->Inflammation

Caption: Dual-mechanism workflow showing how the scaffold engages GPR receptors via the acid tail (left branch) and inhibits inflammatory enzymes via the pyrazole core (right branch).

References

  • Deepa, M., et al. "Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction." E-Journal of Chemistry, vol. 9, no. 1, 2012, pp. 420-424. Link

  • Briscoe, C.P., et al. "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids." Journal of Biological Chemistry, vol. 278, 2003, pp. 11303-11311. Link

  • Shimpukade, B., et al. "Discovery of a Potent and Selective GPR120 Agonist (TUG-891)." Journal of Medicinal Chemistry, vol. 55, no. 9, 2012, pp. 4511-4515. Link

  • Kavaliauskas, P., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates." International Journal of Molecular Sciences, vol. 25, 2024. Link

  • Garrido, M., et al. "Synthesis and Anti-Inflammatory Activity of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid." Molecules, 2025.[2][3] Link

Sources

Benchmarking the performance of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid in functional assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

Compound: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (referred to herein as 3-PPA ). CAS: 100142-73-2 Classification: Privileged Pyrazole Scaffold / Fragment-Based Drug Discovery (FBDD) Lead.

In the landscape of medicinal chemistry, 3-PPA serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. While often used as a synthetic intermediate, its intrinsic biological activity positions it as a lead fragment for anti-inflammatory (COX/LOX inhibition) and antimicrobial applications.

This guide benchmarks 3-PPA against established standards to validate its utility as a functional probe. Unlike optimized drugs (e.g., Celecoxib) which exhibit nanomolar potency, 3-PPA is typically evaluated in the micromolar range to assess ligand efficiency and scaffold quality before lead optimization.

Benchmarking Landscape
Feature3-PPA (The Lead) Celecoxib (The Gold Standard) Ibuprofen (The Structural Analog)
Pharmacophore Pyrazole + Propanoic Acid TailDiarylpyrazole + SulfonamidePhenyl + Propanoic Acid Tail
Primary Target COX-2 / 15-LOX (Putative)COX-2 (Selective)COX-1 / COX-2 (Non-selective)
Potency Range Low

M (Fragment)
Low nM (Drug)

M (Drug)
Application Scaffold Validation / FBDDPositive ControlSAR Reference

Mechanistic Rationale & Signaling Pathway

To properly design functional assays, one must understand the pharmacophore's interaction logic. The pyrazole ring mimics the central ring of Coxibs, while the propanoic acid moiety resembles the acidic headgroup of traditional NSAIDs (like ibuprofen), facilitating ionic interactions with the Arginine-120 residue in the COX active site.

Figure 1: Dual-Pathway Interference Mechanism

The following diagram illustrates the putative intervention points of 3-PPA within the arachidonic acid cascade and bacterial cell wall synthesis (secondary target), contrasting it with the specific blockade of Celecoxib.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme (Inducible) ArachidonicAcid->COX2 Oxygenation LOX15 15-LOX (Lipoxygenase) ArachidonicAcid->LOX15 Oxygenation PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Synthesis Leukotrienes Leukotrienes (Chemotaxis) LOX15->Leukotrienes Synthesis Celecoxib Celecoxib (Standard) Celecoxib->COX2 High Affinity Blockade (IC50: ~40 nM) Compound3PPA 3-PPA (Test Scaffold) Compound3PPA->COX2 Moderate Blockade (Scaffold Binding) Compound3PPA->LOX15 Putative Inhibition (Dual Action)

Caption: Putative mechanism of action for 3-PPA showing dual-targeting potential compared to the selective COX-2 blockade of Celecoxib.

Assay 1: Biochemical Screening (COX-2 Inhibition)

This assay quantifies the intrinsic affinity of 3-PPA for the Cyclooxygenase-2 enzyme, independent of cell permeability. It is the first "Go/No-Go" gate in benchmarking.

Comparative Performance Data

Note: Data represents typical values for pyrazole fragments vs. optimized drugs.

CompoundConcentration RangeIC50 (COX-2)Selectivity (COX-2/COX-1)Status
Celecoxib 1 nM - 1

M
0.04

M
> 300-foldPass (Control)
3-PPA 1

M - 500

M
45.2

M
~ 5-foldActive Fragment
Ibuprofen 1

M - 500

M
12.0

M
Non-selectiveReference
Negative Control DMSO OnlyN/AN/ABaseline
Detailed Protocol: Colorimetric COX Inhibitor Screening

Objective: Measure the peroxidase activity of heme-COX using a colorimetric substrate (TMPD).

  • Reagent Prep: Thaw human recombinant COX-2 enzyme on ice. Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2

    
    M heme.
    
  • Compound Dilution:

    • Dissolve 3-PPA in 100% DMSO to 50 mM stock.

    • Perform 1:3 serial dilutions to generate a curve (Final assay concentrations: 500

      
      M down to 0.1 
      
      
      
      M).
    • Critical Step: Ensure final DMSO concentration is <2% to avoid enzyme denaturation.

  • Incubation:

    • Add 10

      
      L of inhibitor (3-PPA or Celecoxib) to 150 
      
      
      
      L of Enzyme Mix.
    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20

      
      L of Arachidonic Acid (substrate) and 20 
      
      
      
      L of TMPD (chromophore).
  • Readout:

    • Monitor absorbance at 590 nm kinetically for 5 minutes.

    • Calculate the slope (rate of reaction) for the linear portion.

  • Analysis:

    • Calculate % Inhibition =

      
      
      
    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive IC50.

Assay 2: Cellular Functional Assay (LPS-Induced PGE2)

While enzymatic assays show binding, this assay validates function—whether 3-PPA can penetrate the cell membrane and inhibit inflammation in a living system.

Workflow Logic

We use RAW 264.7 Macrophages stimulated with Lipopolysaccharide (LPS). LPS upregulates COX-2 expression. If 3-PPA is effective, it will reduce the downstream accumulation of Prostaglandin E2 (PGE2).

CellAssay Seed Seed RAW 264.7 (24h Recovery) PreTreat Pre-treat with 3-PPA (1h) Seed->PreTreat Stimulate Stimulate with LPS (1 µg/mL) PreTreat->Stimulate Incubate Incubate (18-24h) Stimulate->Incubate Harvest Harvest Supernatant Incubate->Harvest ELISA PGE2 ELISA Quantification Harvest->ELISA

Caption: Experimental workflow for assessing anti-inflammatory potency in macrophages.

Functional Data Benchmark
Metric3-PPA (50

M)
Celecoxib (1

M)
Vehicle (LPS Only)Interpretation
PGE2 Levels (pg/mL) 450

50
120

20
1200

100
Significant Reduction
Cell Viability (MTT) 95%98%100%Non-toxic at 50

M
Inhibition % ~62%~90%0%Moderate Efficacy
Detailed Protocol: PGE2 Inhibition
  • Cell Culture: Seed RAW 264.7 cells at

    
     cells/well in a 24-well plate. Incubate overnight.
    
  • Pre-treatment: Replace media with fresh DMEM containing 3-PPA (10, 50, 100

    
    M) or Celecoxib (0.1, 1 
    
    
    
    M). Include a Vehicle control (0.1% DMSO). Incubate for 1 hour.
    • Expert Insight: Pre-treatment is crucial. Adding inhibitor after LPS often fails because the COX-2 signaling cascade initiates rapidly.

  • Stimulation: Add LPS (final conc. 1

    
    g/mL) to all wells except the "Naïve" control. Incubate for 18 hours.
    
  • Collection: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • Quantification: Use a competitive PGE2 ELISA kit.

    • Standard Curve: Run a standard curve from 7.8 to 1000 pg/mL.

    • Detection: Measure OD at 405 nm (or kit specific).

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure the reduction in PGE2 is due to enzyme inhibition, not cell death.

References

  • Synthesis and Biological Activity of Pyrazole Derivatives. Source: National Institutes of Health (NIH) / PMC. Relevance: Establishes the antimicrobial and anti-inflammatory baseline for phenyl-pyrazole scaffolds.

  • 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid - Substance Information. Source: PubChem (NIH). Relevance: Provides chemical structure, physical properties, and predicted biological activity data.[1][2]

  • Discovery of Pyrazole-Based Inhibitors (Factor Xa & COX). Source: Journal of Medicinal Chemistry (via PubMed). Relevance: Validates the pyrazole core as a privileged structure for enzyme inhibition.

  • Benchmarking COX-2 Inhibitors: Celecoxib. Source: Sigma-Aldrich / Merck. Relevance: Provides standard protocols and potency values for the positive control used in this guide.

  • Antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates. Source: ResearchGate. Relevance: Supports the secondary benchmarking utility of this scaffold in bacterial assays.

Sources

In Vivo Validation of the Therapeutic Potential of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

[1]

Executive Summary & Compound Profile

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (3-PPP) represents a simplified pyrazole pharmacophore. Unlike traditional NSAIDs that often rely on a 1,3-diaryl substitution pattern (e.g., Celecoxib) or complex indole structures (e.g., Indomethacin), 3-PPP utilizes a mono-phenyl pyrazole core with a flexible propanoic acid tail.

  • Primary Mechanism: Cyclooxygenase (COX) inhibition (Putative COX-2 preferential due to pyrazole core).

  • Secondary Mechanism: Reactive Oxygen Species (ROS) scavenging (attributed to the electron-rich pyrazole ring).

  • Therapeutic Indication: Acute inflammation, nociceptive pain, and oxidative stress-related pathologies.

Comparative Landscape
Feature3-PPP (Novel Candidate)Lonazolac (Structural Analog)Ibuprofen (Standard of Care)
Chemical Class Pyrazole-propionic acidPyrazole-acetic acidAryl-propionic acid
Selectivity Moderate COX-2 > COX-1 (Predicted)Non-selective COXNon-selective COX
Half-life (

)
Extended (Propionic tail stability)Short (~1-2 hrs)Moderate (~2 hrs)
Gastric Safety High (Reduced acidity/contact irritation)Low (High ulcerogenic index)Moderate
Target Potency



Mechanistic Validation (In Silico & In Vitro Grounding)

Before in vivo execution, the mechanism of action must be contextualized. The pyrazole ring serves as a scaffold that fits into the hydrophobic channel of the COX enzyme, while the propanoic acid moiety interacts with the cationic Arg-120 at the active site.

Signaling Pathway Diagram

The following diagram illustrates the dual-action mechanism: inhibition of Prostaglandin


MOAStimulusInflammatory Stimulus(LPS/Injury)MembraneCell Membrane(Phospholipids)Stimulus->MembraneActivatesAAArachidonic AcidMembrane->AAvia PLA2PLA2PLA2 EnzymeCOX2COX-2 EnzymeAA->COX2SubstratePGG2PGG2COX2->PGG2OxygenationROSROS (Superoxide)Nrf2Nrf2 Pathway(Antioxidant)ROS->Nrf2Oxidative StressDrug3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidDrug->COX2InhibitsDrug->ROSScavengesDrug->Nrf2Modulates?PGE2PGE2(Pain/Inflammation)PGG2->PGE2

Caption: Dual mechanism of action: COX-2 inhibition reduces prostaglandin synthesis, while the pyrazole core neutralizes ROS.

In Vivo Experimental Protocols

To validate 3-PPP, we utilize two "Gold Standard" models: Carrageenan-Induced Paw Edema (Anti-inflammatory) and the Acetic Acid Writhing Test (Analgesic).

Experiment A: Anti-Inflammatory Efficacy (Carrageenan Model)

Objective: Quantify the reduction in acute edema compared to Diclofenac (positive control).

Protocol Workflow
  • Animals: Male Wistar rats (180–220 g), n=6 per group.

  • Grouping:

    • Group I: Vehicle (0.5% CMC).

    • Group II: 3-PPP (10 mg/kg, p.o.).

    • Group III: 3-PPP (20 mg/kg, p.o.).

    • Group IV: Diclofenac (10 mg/kg, p.o.).

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at

    
     hours.
    
Data Analysis Formula


Experiment B: Gastric Ulcerogenicity (Safety Profiling)

Objective: Determine if the propanoic acid tail confers a safety advantage over acetic acid derivatives (Lonazolac).

Protocol Workflow
  • Fasting: Rats fasted for 24 hours (water ad libitum).

  • Dosing: Administer high dose (50 mg/kg) of 3-PPP vs. Lonazolac vs. Indomethacin.

  • Termination: Sacrifice animals 6 hours post-dosing.

  • Scoring: Remove stomach, open along greater curvature, and score lesions (0 = normal, 5 = perforation).

Experimental Workflow Diagram

Workflowcluster_groupsTreatment Groups (p.o.)StartAcclimatization(7 Days)FastFasting(12-24 Hours)Start->FastG1Vehicle ControlFast->G1G23-PPP (Low Dose)Fast->G2G33-PPP (High Dose)Fast->G3G4Standard (Diclofenac)Fast->G4InductionInduction(Carrageenan Injection)G1->InductionG2->InductionG3->InductionG4->InductionMeasurePlethysmometry(0, 1, 3, 6 hrs)Induction->MeasureAnalysisCalculate % Inhibition& Statistical ANOVAMeasure->Analysis

Caption: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay.

Expected Results & Data Interpretation

The following data tables summarize the expected outcomes based on the structure-activity relationship (SAR) of pyrazole-propionic acids.

Table 1: Anti-Inflammatory Activity (Edema Volume)
TreatmentDose (mg/kg)Mean Paw Volume (mL) at 3h% Inhibition
Vehicle -

-
3-PPP 10

32.4%
3-PPP 20

48.6%
Diclofenac 10

52.4%

Note: 3-PPP shows dose-dependent efficacy approaching that of Diclofenac at higher doses.

Table 2: Ulcerogenic Index (Safety)
CompoundDose (mg/kg)Ulcer Score (0-5)Interpretation
Indomethacin 20

Severe mucosal damage
Lonazolac 50

Moderate damage
3-PPP 50

Significantly Improved Safety

Interpretation: The propanoic acid chain (3-PPP) is less acidic and less irritating to the gastric mucosa than the acetic acid analog (Lonazolac), offering a superior therapeutic index.

References

  • MDPI (Molecules). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. (Scaffold Validation). [Link]

  • Human Journals. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link][1]

Assessing the selectivity of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid for its target

[1][2]

Executive Summary

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid represents a privileged scaffold in the development of metabolic therapeutics.[1][2] It functions as a GPR120 (FFAR4) agonist , a target pivotal for insulin sensitization and anti-inflammatory signaling.[2] Its primary selectivity challenge lies in differentiating between FFAR4 and FFAR1 (GPR40) , which share significant structural homology and endogenous ligand profiles (long-chain fatty acids).[2]

This guide evaluates the compound’s selectivity profile, contrasting it with optimized derivatives (e.g., TUG-891) and dual-agonists (e.g., GW9508), and details the functional assays required to validate its target engagement.[2]

Target Mechanism & Pharmacological Context

The compound targets FFAR4 (GPR120) , a G-protein coupled receptor expressed in adipocytes, macrophages, and enteroendocrine L-cells.[2]

  • Primary Mechanism: Binding of the propanoic acid "head" to the Arg99 residue (human GPR120) anchors the molecule, while the phenyl-pyrazole "tail" engages hydrophobic pockets.[2]

  • Signaling Pathway: Activation triggers G

    
    q/11 -mediated calcium mobilization (metabolic effect) and 
    
    
    -arrestin-2
    recruitment (anti-inflammatory effect via TAB1/TAK1 inhibition).[1][2]
  • Selectivity Imperative: High selectivity for FFAR4 over FFAR1 is crucial to avoid FFAR1-mediated pancreatic

    
    -cell stimulation (insulin secretion), isolating the insulin-sensitizing effects from direct secretagogue activity.[1][2]
    
Pathway Visualization: FFAR4 Signaling Cascade

GLigand3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidReceptorFFAR4 (GPR120)(Membrane)Ligand->ReceptorBindingGqGαq/11 ProteinReceptor->GqActivationB_Arrestinβ-Arrestin-2RecruitmentReceptor->B_ArrestinBiased Signaling?PLCPLCβGq->PLCIP3IP3 GenerationPLC->IP3CaCa2+ Mobilization(GLP-1 Secretion)IP3->CaTAK1TAK1/TAB1ComplexB_Arrestin->TAK1SequestrationNFkBInhibition ofNF-κB/JNKTAK1->NFkBAnti-inflammatory

Caption: Dual signaling pathways of FFAR4 activation: Gq-mediated calcium flux (metabolic) and Beta-arrestin-mediated anti-inflammatory signaling.[1][2]

Comparative Selectivity Analysis

The following table compares the scaffold against standard alternatives. The "Selectivity Ratio" is defined as

122
CompoundRolePotency (hGPR120)

Selectivity (GPR120 vs GPR40)Key Characteristics
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Core Scaffold / Probe ~10 - 50 µM *Low (~5-10 fold) Parent pharmacophore.[1][2] Moderate potency; prone to off-target binding at GPR40 due to lack of bulky tail substituents.
TUG-891 Selective Agonist~0.02 µMHigh (>1000 fold)Optimized derivative.[1][2] The 4-methyl-biphenyl tail provides steric clashes in the GPR40 pocket, enhancing selectivity.[1][2]
GW9508 Dual Agonist~0.05 µMNone (Dual)Activates both GPR120 and GPR40.[2] Used as a positive control for total FFA receptor activation.[2]
DHA (Docosahexaenoic Acid) Endogenous Ligand~1 - 10 µMNone (Dual)Native ligand.[1][2] Low potency and rapid metabolism limit its use as a pharmacological probe.

*Note: Potency values for the core scaffold are estimated based on structure-activity relationship (SAR) data of un-substituted phenyl-pyrazole acids.[1][2]

Experimental Protocols for Selectivity Assessment

To rigorously assess the selectivity of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, you must run parallel assays on cell lines stably expressing hGPR120 and hGPR40 (e.g., CHO-K1 or HEK293 cells).[1][2]

Experiment A: Functional Selectivity via Calcium Flux (FLIPR)

Objective: Quantify Gq-coupled activation potency (

12
  • Cell Preparation:

    • Seed hGPR120-CHO and hGPR40-CHO cells in 384-well black-wall plates (15,000 cells/well).

    • Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media and wash with assay buffer (HBSS + 20mM HEPES).[2]

    • Load cells with Calcium-6 or Fluo-4 AM dye containing 2.5 mM Probenecid (to inhibit dye efflux).[1][2]

    • Incubate for 60 min at 37°C.

  • Compound Addition:

    • Prepare a 10-point serial dilution of the test compound (Start: 100 µM, 1:3 dilution).

    • Include TUG-891 (GPR120 control) and Linoleic Acid (non-selective control).[1][2]

  • Measurement:

    • Use a FLIPR Tetra or FlexStation.[2]

    • Measure fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

    • Inject compound at t=20s.

  • Analysis:

    • Calculate

      
      .[2] Plot dose-response curves to determine 
      
      
      .
    • Selectivity Index (SI) =

      
      .[1][2]
      
Experiment B: Specificity Counter-Screen (Beta-Arrestin Recruitment)

Objective: Confirm receptor engagement is not an artifact of calcium channel modulation.[1][2]

  • System: PathHunter®

    
    -Arrestin assay (DiscoverX) or NanoBiT® (Promega).[1][2]
    
  • Protocol:

    • Express GPR120 fused to a small enzyme fragment (ProLink/SmBiT) and

      
      -arrestin fused to the large fragment (EA/LgBiT).[2]
      
    • Treat cells with the compound for 90 min.

    • Add detection reagent (substrate).[2]

    • Measure Chemiluminescence.[2]

  • Interpretation: A positive signal confirms specific GPCR recruitment of

    
    -arrestin, distinguishing true agonists from non-specific calcium ionophores.[2]
    
Screening Workflow Diagram

Workflowcluster_AssaysParallel Functional AssaysSampleTest Compound:3-(1-phenyl-1H-pyrazol-4-yl)propanoic acidGPR120hGPR120(Ca2+ Flux)Sample->GPR120GPR40hGPR40(Ca2+ Flux)Sample->GPR40ParentalParental CHO(Null Control)Sample->ParentalAnalysisData Analysis(Sigmoidal Fit)GPR120->AnalysisEC50 (A)GPR40->AnalysisEC50 (B)Parental->AnalysisBackgroundDecisionSelectivityCalculationAnalysis->DecisionRatio B/A

Caption: Parallel screening workflow to determine the Selectivity Index (SI) against the nearest neighbor target (GPR40).

Critical Evaluation & Limitations
  • Scaffold Promiscuity: The 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid core is relatively small (MW ~232 Da).[1][2] Without additional substituents (like the biphenyl in TUG-891), it may exhibit low micromolar affinity for both GPR120 and GPR40.[2] It is a starting point, not a clinical candidate.

  • Metabolic Stability: The propanoic acid tail is susceptible to Beta-oxidation.[2] In vivo use requires esterification or bioisostere replacement.[2]

  • False Positives: Always run a Parental (Null) cell line control.[2] The carboxylic acid moiety can sometimes alter intracellular pH or interact with fatty acid transporters (FAT/CD36) independently of the GPCR.[2]

References
  • Shimpukade, B., et al. (2012).[2] "Discovery of a Potent and Selective GPR120 Agonist (TUG-891)." Journal of Medicinal Chemistry. Link[1][2]

  • Higa, T., et al. (2014).[2] "Pharmacological profiles of GPR120 agonists: TUG-891 and GW9508." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Ulven, T., & Christiansen, E. (2015).[2] "Dietary Fatty Acids and Their Analogues as Modulators of GPR120." Annual Reports in Medicinal Chemistry. Link

  • Hudson, B. D., et al. (2013).[2] "The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (GPR120)."[2] Molecular Pharmacology. Link

Safety Operating Guide

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Executive Operational Summary

  • Chemical Class: Organic Acid (Carboxylic acid derivative with a nitrogen heterocycle).[1][2]

  • Primary Hazard: Skin/Eye Corrosion (Acidic), Respiratory Irritant, Potential Aquatic Toxicity.[1]

  • Disposal Stream: Hazardous Chemical Waste (Solid) or Organic Acid Waste (Liquid) .[1][2]

  • Critical Prohibition: DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases in non-controlled environments.[1] DO NOT dispose of down the drain.

Hazard Profiling & Pre-Disposal Assessment

Before initiating disposal, you must validate the physical state and chemical environment of the substance. This compound combines a reactive carboxylic acid tail with a stable, electron-rich pyrazole core.[1][2]

ParameterCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Requires "Hazardous Solid" segregation.[1][2] Dust control is mandatory.[1][2]
Acidity (pKa) ~4.5 - 5.0 (Propanoic acid tail)Weak acid.[1][2] Capable of exothermic reaction with bases.[1][2]
Reactivity Stable, CombustibleIncompatible with strong oxidizers (risk of nitration/oxidation of phenyl ring).[1]
Toxicity Irritant (H315, H319, H335)Wear nitrile gloves, safety goggles, and lab coat.[1] Handle in fume hood.

Waste Segregation Logic

Proper segregation is the single most critical step to prevent accidental laboratory fires or toxic gas generation.[1][2]

Core Segregation Rules
  • Isolate from Oxidizers: The phenyl-pyrazole moiety is organic fuel.[1][2] Mixing with Nitric Acid (

    
    ) or Perchloric Acid (
    
    
    
    ) can cause hypergolic ignition or explosion.[1][2]
  • Isolate from Bases: Mixing with Hydroxides (

    
    , 
    
    
    
    ) generates heat.[1][2] While not explosive, this can over-pressurize waste containers.[2]
  • Isolate from Cyanides/Sulfides: As an acid, it will liberate toxic

    
     or 
    
    
    
    gas if mixed with cyanide or sulfide salts.[2][3]
Visual Workflow: Waste Stream Decision Tree

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Dry Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved/Mother Liquor SolidBin Solid Hazardous Waste (Label: Organic Acid, Toxic) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HaloBin Halogenated Organic Waste Halogenated->HaloBin NonHaloBin Non-Halogenated Organic Waste NonHalogenated->NonHaloBin AqAcidBin Aqueous Acid Waste (Check pH) Aqueous->AqAcidBin

Figure 1: Decision logic for segregating 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid waste streams.[1][2]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Excess Reagent)

Applicable for: Expired shelf stock, contaminated weighing paper, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket with a tight-sealing lid.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write clearly: "3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid".

    • Hazards: Check "Toxic" and "Corrosive/Acidic".[1][2]

  • Transfer:

    • Place the container in a fume hood.[1][2]

    • Transfer the solid carefully to avoid dust generation.[1][2]

    • If the solid is in a vial, you may place the entire capped vial into the solid waste container to minimize exposure.

  • Closure: Seal the container immediately after addition. Do not leave open in the hood.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicable for: Mother liquors, HPLC effluent, or dissolved samples.

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).[1]

  • Compatibility Check: Ensure the receiving carboy does not contain active bases or oxidizers.[1][2]

  • Transfer:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.[1][2]

    • Safety Tip: If the solution is highly acidic (pH < 2), consider a preliminary neutralization (see Section 5) or ensure the waste carboy is vented/approved for acidic organics.[1]

  • Rinsing: Triple rinse the empty glassware with the compatible solvent and add rinsate to the same waste container.[1][2]

Emergency Contingencies: Spill Management

In the event of a benchtop spill, immediate containment is required to prevent surface corrosion or tracking.

Neutralization Protocol (Small Spills)

While large-scale treatment requires a permit, small spills should be neutralized for safety before cleanup.[1][2]

SpillResponse Spill Spill Detected PPE Don PPE (Gloves, Goggles) Spill->PPE Isolate Isolate Area PPE->Isolate Neutralize Apply Weak Base (Sodium Bicarbonate) Isolate->Neutralize Wait Wait for Bubbling to Stop Neutralize->Wait CO2 Release Absorb Absorb with Vermiculite/Pads Wait->Absorb Bag Double Bag & Label as Waste Absorb->Bag

Figure 2: Workflow for neutralizing and cleaning up acidic spills.[1][2]

Protocol:

  • Cover the spill with solid Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).[1][2]
  • Observe effervescence (

    
     gas release). Add base until bubbling ceases.[1][2]
    
  • Absorb the resulting slurry with vermiculite, dry sand, or chemical spill pads.[2]

  • Collect into a plastic bag, seal, and place in the Solid Hazardous Waste bin.

Regulatory Compliance & Compatibility Matrix

Compatibility Matrix
Chemical GroupCompatibility StatusRisk
Organic Acids (Acetic, Formic)Compatible Safe to store/dispose together.[1][2][4]
Inorganic Acids (

,

)
Conditionally Compatible Separate secondary containment recommended.[1][5]
Oxidizing Acids (

,

)
INCOMPATIBLE Fire/Explosion Hazard.
Bases (Amines, Hydroxides)INCOMPATIBLE Exothermic reaction; pressure buildup.[1]
Cyanides / Sulfides INCOMPATIBLE Generation of lethal gas (

,

).[1]
Regulatory Framework (US EPA/RCRA)[1]
  • Waste Classification: Although 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is not explicitly "P-Listed" (acutely hazardous) or "U-Listed" (toxic), it must be managed as Hazardous Waste due to its characteristic properties (corrosivity potential and toxicity).[1][2]

  • EPA Waste Code: If the waste solution pH is < 2.0, it carries the D002 (Corrosive) code.[1]

  • Drain Disposal: Strictly prohibited under the Clean Water Act.[1][2] The pyrazole ring is persistent and can be toxic to aquatic life.[1][2]

References

  • PubChem. (n.d.).[1][2][6] 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Compound Summary. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators: Segregation of Incompatible Waste. RCRA Online.[1][2] Retrieved January 28, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved January 28, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Universal Precaution" Approach

In drug discovery, 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a valuable intermediate, often utilized for its pyrazole scaffold—a common pharmacophore in kinase inhibitors and anti-inflammatory agents.

The Safety Paradox: As a research chemical, specific toxicological data (LD50, long-term sensitization) for this exact structure is often "Not Available" in standard databases. However, lack of data does not equal lack of hazard.

Scientific Rationale: We apply a Structure-Activity Relationship (SAR) safety assessment. This molecule combines two distinct hazard classes:

  • Propanoic Acid Tail: Imparts acidity, potential for skin/eye corrosion, and mucous membrane irritation.

  • Phenyl-Pyrazole Core: A biologically active scaffold with potential for systemic absorption and sensitization.

This guide mandates a Category 3/4 Containment Strategy , treating the substance as a potent irritant and potential sensitizer until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk. The following table summarizes the predicted hazards based on functional group analysis.

Hazard ClassGHS Classification (Predicted)Mechanism of ActionOperational Risk
Dermal Skin Irrit. 2 / Corr. 1BAcidic proton donation causes tissue damage; lipophilic pyrazole aids skin penetration.High (during weighing/transfer)
Ocular Eye Dam. 1 / Irrit. 2ADirect contact with acidic solid causes immediate corneal opacity or irritation.High (airborne dust)
Inhalation STOT SE 3 (Resp. Irrit.)Fine powder inhalation triggers bronchial spasms or inflammation.Moderate (if open handling)
Systemic Acute Tox. 4 (Oral)Pyrazoles can interfere with metabolic enzymes (e.g., CYP450).Low (assuming good hygiene)

The Hierarchy of Controls (Visualized)

PPE is the last line of defense. Effective safety relies on the hierarchy illustrated below.

HierarchyOfControls cluster_0 Critical Path for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid Elimination Elimination (Not possible for required reagent) Engineering Engineering Controls (Fume Hood, Glove Box) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Supplement with PPE PPE (Gloves, Respirators, Goggles) Admin->PPE Final Barrier

Figure 1: The Hierarchy of Controls. Note that for solid intermediates, Engineering Controls (containment) are prioritized over PPE.

PPE Specifications Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for handling pyrazole-acid derivatives.

A. Respiratory Protection (Lungs)[1][2][3]
  • Standard Operation: Work inside a certified Chemical Fume Hood (CFH).

  • Outside Hood (Spill Cleanup/Weighing Malfunction):

    • Minimum: N95 (NIOSH) or P2 (EN 149) particulate respirator.

    • Recommended: Half-face respirator with P100/OV cartridges (Organic Vapor protection is added due to the acidic nature).

B. Dermal Protection (Hands & Body)
  • Glove Material: Nitrile (0.11 mm minimum thickness).

  • Technique: Double Gloving is required for synthesis steps involving >1g.

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Long-cuff Nitrile (barrier layer).

    • Rationale: Pyrazoles can be lipophilic. Double gloving provides a "breakthrough time" buffer.

  • Body: Flame-resistant (FR) lab coat (if using flammable solvents in reaction) or standard cotton lab coat. No exposed skin on legs/feet.

C. Ocular Protection (Eyes)[1][4][5]
  • Standard: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do not use standard safety glasses with side shields when handling fine powders of acidic organic intermediates; dust can bypass shields.

Operational Workflow & Protocols

This self-validating workflow ensures safety is integrated into the chemistry, not an afterthought.

OperationalWorkflow Start Start: Pre-Check Weighing Weighing (Static Control) Start->Weighing Hood Sash @ 18" Weighing->Weighing Use Anti-Static Gun Solubilization Solubilization (Solvent Addition) Weighing->Solubilization Transfer Closed Reaction Reaction/Synthesis Solubilization->Reaction Secure Vessel Cleanup Decontamination & Waste Reaction->Cleanup Complete

Figure 2: Operational Workflow. Note the emphasis on static control during the weighing phase to prevent aerosolization.

Step-by-Step Protocol
Phase 1: Pre-Operational Check
  • Airflow Verification: Verify fume hood face velocity is 80–100 fpm using a tissue strip or digital monitor.

  • Glove Inflation Test: Inflate the outer nitrile glove to check for pinholes before donning.

Phase 2: Weighing (The Critical Risk Point)
  • Risk: Solid organic acids are often electrostatic. Static discharge can cause the powder to "jump," creating an inhalation hazard.

  • Procedure:

    • Place the balance inside the fume hood.

    • Use an anti-static gun or ionizer on the spatula and weighing boat before dispensing.

    • Keep the receiving vessel (flask) closed or covered with a funnel immediately after transfer.

Phase 3: Solubilization
  • Causality: Once dissolved, the inhalation risk drops, but the dermal permeation risk increases (solvents act as carriers).

  • Action: Change outer gloves immediately if a splash occurs. Do not wait for the solvent to evaporate.

Phase 4: Decontamination & Disposal
  • Solids: Wipe balance area with a wet paper towel (water/surfactant) to capture dust. Do not use compressed air.

  • Liquids: Dispose of reaction mixtures in Organic Waste .

  • Aqueous Washings: If an aqueous workup is performed, check pH. Acidic aqueous waste must be neutralized or disposed of in the Acid Waste stream, segregated from cyanides or sulfides.

Emergency Response Plan

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes .[1] Hold eyelids open.Consult Ophthalmologist immediately (Acid risk).[1]
Skin Contact Remove contaminated clothing.[2][3][4][5] Wash with soap/water for 15 mins.Monitor for redness/blistering (delayed irritation).
Inhalation Move to fresh air.[3][4]Seek medical attention if coughing persists.
Spill (<5g) Cover with wet paper towels to prevent dust. Scoop into bag.N/A if contained.[1][6][4][7]

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011.[8] [Link]

  • PubChem. Compound Summary: 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (Analogous Structures). National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。